Product packaging for Bis(1-methylpiperidin-4-yl)amine(Cat. No.:CAS No. 117927-28-3)

Bis(1-methylpiperidin-4-yl)amine

Cat. No.: B046214
CAS No.: 117927-28-3
M. Wt: 211.35 g/mol
InChI Key: LLBSZFPXXCBOFL-UHFFFAOYSA-N
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Description

Bis(1-methylpiperidin-4-yl)amine is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound features a tertiary amine core symmetrically bridged by two 1-methylpiperidin-4-yl groups, a structure that confers unique steric and electronic properties. Its primary research value lies in its application as a versatile building block or ligand precursor for the synthesis of more complex molecules, particularly in the development of receptor-targeted therapeutics. The piperidine moiety is a privileged scaffold in pharmacology, frequently found in compounds active against central nervous system (CNS) targets, G-protein-coupled receptors (GPCRs), and various enzymes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25N3 B046214 Bis(1-methylpiperidin-4-yl)amine CAS No. 117927-28-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3/c1-14-7-3-11(4-8-14)13-12-5-9-15(2)10-6-12/h11-13H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBSZFPXXCBOFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375581
Record name bis(1-methylpiperidin-4-yl)amine
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Molecular Weight

211.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117927-28-3
Record name bis(1-methylpiperidin-4-yl)amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(1-methylpiperidin-4-yl)amine
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Foundational & Exploratory

A Technical Guide to Bis(1-methylpiperidin-4-yl)amine (CAS 117927-28-3): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of Bis(1-methylpiperidin-4-yl)amine, a symmetrical diamine with the CAS Registry Number 117927-28-3. Primarily utilized as a pharmaceutical intermediate and a research biochemical, this compound's structure, featuring two N-methylpiperidine moieties linked by a secondary amine, presents a valuable scaffold for medicinal chemistry.[1][2] This guide delves into its physicochemical properties, outlines a representative synthetic pathway via reductive amination, discusses its potential applications in the development of novel therapeutics, and provides essential safety and handling protocols based on current material safety data. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this building block in their scientific endeavors.

Chemical Identity and Core Structure

This compound is a heterocyclic organic compound characterized by two 1-methylpiperidine rings bridged by a secondary amine at the 4-position of each ring. This unique structural arrangement imparts specific stereochemical and physicochemical properties that make it a versatile building block in synthetic chemistry.

  • IUPAC Name: 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine[3][4]

  • CAS Number: 117927-28-3[3]

  • Molecular Formula: C₁₂H₂₅N₃[2][3]

  • Synonyms: bis(1-methyl-4-piperidyl)amine, N,N'-Bis(1-methylpiperidin-4-yl)amine[4][5]

The presence of two basic nitrogen atoms within the piperidine rings and one in the linking amine group allows for multiple points of interaction or further functionalization, making it a point of interest for constructing more complex molecular architectures.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These data are critical for its proper handling, storage, and application in experimental settings.

PropertyValueSource(s)
Molecular Weight 211.35 g/mol [2][5]
Appearance Off-white to slight yellow solid[1]
Density ~0.99 g/cm³[3][4]
Boiling Point 272.2 °C at 760 mmHg[3][4]
Flash Point 109.1 °C[3][4]
Purity Typically ≥95%[3]
LogP 1.03110[3]
Storage Store in a cool, dry, well-ventilated, and locked place[1][6]

Synthesis and Mechanistic Insights

As a specialized chemical intermediate, this compound is not typically synthesized in a standard laboratory setting but is available from commercial suppliers. However, a logical and efficient method for its synthesis is through reductive amination . This widely used reaction forms amines from a carbonyl compound and an amine.

Causality of Method Selection: Reductive amination is the preferred pathway for this type of secondary amine synthesis due to its high efficiency, operational simplicity, and the commercial availability of the necessary precursors. The reaction proceeds by first forming a transient iminium ion intermediate from the condensation of a ketone (1-methyl-4-piperidone) and a primary amine (4-amino-1-methylpiperidine), which is then immediately reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is often chosen because it is less reactive towards the carbonyl group than other hydride reagents, minimizing side reactions.

Representative Synthetic Workflow

cluster_reactants Starting Materials cluster_process Reaction Process A 1-Methyl-4-piperidone C Condensation A->C B 4-Amino-1-methylpiperidine B->C D Iminium Ion Intermediate C->D (-H₂O) E In-situ Reduction (Sodium Triacetoxyborohydride) D->E F This compound (Final Product) E->F Hydride Attack

Caption: Reductive amination pathway for the synthesis of this compound.

Detailed Experimental Protocol (Representative)
  • Reaction Setup: To a solution of 1-methyl-4-piperidone (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) in a round-bottom flask, add 4-amino-1-methylpiperidine (1.0-1.1 eq).

  • Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate. The reaction can be monitored by TLC or LC-MS.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the stirred mixture. The portion-wise addition helps to control any potential exotherm.

  • Reaction Completion: Allow the reaction to stir at room temperature overnight (12-18 hours) until the starting materials are consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the solvent (e.g., dichloromethane) two more times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final product, this compound.

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a molecular scaffold for the synthesis of new chemical entities (NCEs) in drug discovery. The piperidine ring is a "privileged scaffold," appearing frequently in FDA-approved drugs, particularly those targeting the central nervous system (CNS).

Scaffold for CNS-Active Agents

The bis-piperidine structure is of significant interest for developing modulators of CNS targets. While this specific compound is an intermediate, its core is structurally related to compounds explored as atypical dopamine transporter (DAT) inhibitors .[7][8] Atypical DAT inhibitors are sought after as potential pharmacotherapies for psychostimulant use disorders, as they can modulate dopamine levels without producing the abuse liability of traditional stimulants.[7][8] Researchers can use this compound as a starting point, modifying the central amine or the piperidine nitrogens to create a library of analogs for screening against targets like DAT, serotonin transporters (SERT), and norepinephrine transporters (NET).

A Core Scaffold This compound B Chemical Derivatization (e.g., Acylation, Alkylation) A->B C Library of Novel Analogs B->C D High-Throughput Biological Screening (e.g., DAT, SERT assays) C->D E Identification of Lead Compounds D->E

Caption: Logical workflow for utilizing this compound in drug discovery.

Safety, Handling, and Storage

This compound is a chemical that requires careful handling in a controlled laboratory environment. The following information is derived from available Safety Data Sheets (SDS).

Hazard Identification

The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[6]

  • H312: Harmful in contact with skin.[6]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H332: Harmful if inhaled.[6]

  • H335: May cause respiratory irritation.[6]

Recommended Precautions and PPE
  • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[6] Eyewash stations and safety showers should be readily accessible.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

    • Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[9]

    • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator.[9]

  • Handling: Do not breathe dust, fumes, or vapors. Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.[6] Keep away from heat, sparks, and open flames.[9]

Storage and Disposal
  • Storage: Store locked up in a well-ventilated place.[6] Keep the container tightly closed and store in a cool, dry area.[1][6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Conclusion

This compound (CAS 117927-28-3) is a well-defined chemical intermediate whose true value is realized in its application as a versatile building block. Its bis-piperidine core represents a privileged structure in medicinal chemistry, offering a robust starting point for the synthesis of novel compounds, particularly those targeting the central nervous system. A thorough understanding of its physicochemical properties, synthetic routes, and safety protocols is essential for researchers aiming to unlock its full potential in the development of next-generation therapeutics.

References

Whitepaper: A Technical Guide to the Physicochemical Properties of Bis(1-methylpiperidin-4-yl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of Bis(1-methylpiperidin-4-yl)amine (CAS No. 117927-28-3). Intended for researchers, scientists, and professionals in drug development, this document synthesizes established data with field-proven methodologies for characterization. We delve into the causality behind experimental choices, ensuring each described protocol is a self-validating system for generating robust and reliable data. All data and claims are substantiated with citations to authoritative sources, reflecting a commitment to scientific integrity and expertise.

Introduction and Molecular Overview

This compound is a diamine of significant interest in medicinal chemistry, primarily due to the ubiquitous nature of the N-methylpiperidine scaffold in numerous approved pharmaceutical agents.[1] The molecule's structure, featuring two tertiary amine-containing piperidine rings linked by a central secondary amine, imparts a distinct polybasic character. This fundamental feature governs its behavior in both chemical and biological systems. A thorough understanding of its physical properties is therefore not merely an academic exercise but a critical prerequisite for any application, from synthesis and purification to formulation design and the prediction of its pharmacokinetic profile. This guide serves as an authoritative resource for these essential parameters.

Molecular Structure:

Caption: 2D chemical structure of this compound.

Core Physicochemical Properties

The following sections detail the essential physical properties of the compound. Where experimental data is unavailable in the public domain, we provide robust, industry-standard protocols for its determination, grounded in the principles of analytical chemistry.

Molecular Identity and Physical State

The foundational identity of a chemical entity is its molecular formula and corresponding weight, which are critical for all stoichiometric and analytical considerations.

Table 1: Molecular Identity and Appearance

ParameterValueSource
CAS Number117927-28-3[2][3][4]
Molecular FormulaC₁₂H₂₅N₃[3][4]
Average Molecular Weight211.35 g/mol [3][4]
AppearanceOff-white to slight yellow solidN/A (Typical supplier data)
Thermal Properties: Melting and Boiling Points

Thermal properties are critical indicators of purity, stability, and volatility.

Melting Point

The melting point of a crystalline solid is a sharp, well-defined transition that is highly sensitive to impurities. While a specific value for this compound is not consistently reported in public literature, its determination is a fundamental step in characterization.[5]

Protocol for Melting Point Determination (Capillary Method):

  • Sample Preparation: A small quantity of the dry, powdered sample is carefully packed into a glass capillary tube to a height of 2-3 mm. Uniform packing is essential to ensure consistent heat transfer throughout the sample.

  • Instrument Calibration: The melting point apparatus is calibrated using certified standards with known melting points (e.g., caffeine, vanillin) that bracket the expected range of the sample. This step is non-negotiable for ensuring the trustworthiness of the resulting data.

  • Measurement: The capillary is placed in the heating block. An initial rapid heating ramp is used to approach the approximate melting point, followed by a slow ramp (1–2 °C/min) to allow for thermal equilibrium between the sample and the thermometer.

  • Data Recording: Two temperatures are recorded: the onset of melting (first appearance of liquid) and the clear point (completion of melting). A pure compound should exhibit a narrow range (< 2 °C).

  • Self-Validation: The protocol's validity is confirmed by re-running a standard after the analysis to check for instrument drift.

Caption: A self-validating workflow for melting point determination.

Boiling Point

The boiling point provides insight into a molecule's volatility. For a compound like this compound, with a relatively high molecular weight and multiple hydrogen-bond donors/acceptors, a high boiling point is expected.

Table 2: Boiling Point Data

ParameterValueRationale / TypeSource
Boiling Point272.2 °Cat 760 mmHg (Predicted)[5][6]
Boiling Point102-105 °Cat 0.45 mmHg (Experimental)[3]

Expertise-Driven Insight: The significant difference between the predicted atmospheric boiling point and the experimental vacuum-distillation value is telling. High-molecular-weight amines are often susceptible to thermal decomposition at temperatures approaching their atmospheric boiling point. The experimental data under vacuum is far more practical, indicating that purification via distillation should be conducted under reduced pressure to preserve the integrity of the compound.

Solubility Profile

Solubility is a critical parameter for drug development, impacting formulation, administration, and bioavailability. As a polybasic amine, the aqueous solubility of this compound is expected to be intrinsically linked to pH.

Expected Solubility:

  • Aqueous: Low solubility in neutral water, but significantly higher solubility at acidic pH where the nitrogen atoms become protonated to form more polar, water-soluble salts.

  • Organic: Generally soluble in polar organic solvents like methanol and ethanol, and likely soluble in chlorinated solvents like dichloromethane. It is expected to have poor solubility in non-polar hydrocarbon solvents like hexane.[]

Protocol for pH-Dependent Aqueous Solubility (Equilibrium Shake-Flask Method):

  • System Preparation: Prepare a series of aqueous buffers across a physiologically relevant pH range (e.g., pH 2 to pH 10).

  • Equilibration: Add an excess of the solid compound to each buffer in a sealed vial, ensuring a solid phase remains. Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined time (typically 24-48 hours) sufficient to reach thermodynamic equilibrium.

  • Phase Separation: Separate the undissolved solid via centrifugation and/or filtration through a low-binding 0.22 µm filter (e.g., PVDF).

  • Quantification: Analyze the clear supernatant/filtrate using a validated, stability-indicating HPLC method to determine the concentration of the dissolved compound.

  • Self-Validation: The system is validated by confirming the pH of the solution has not changed post-equilibration and by analyzing the remaining solid (e.g., by XRPD) to ensure no change in solid form (e.g., polymorphism or salt formation) has occurred.

Basicity (pKa)

The pKa value is the negative logarithm of the acid dissociation constant and is the single most important parameter for defining the ionization state of a molecule in solution.[8] With three basic nitrogen centers, this molecule will have three distinct pKa values. While no experimental values are published, we can predict them based on the pKa of analogous structures. The pKa of protonated piperidine is approximately 11.2. N-methylation typically reduces basicity slightly.

Table 3: Predicted pKa Values

ParameterPredicted Value (of conjugate acid)Associated Nitrogen Center
pKa₁~10.5Tertiary piperidine nitrogen
pKa₂~10.5Tertiary piperidine nitrogen
pKa₃~9.5Secondary amine bridge

Causality and Implications: The two tertiary nitrogens in the N-methylpiperidine rings are expected to be the most basic and have very similar pKa values. The central secondary amine is expected to be slightly less basic. These values dictate that at physiological pH (~7.4), the molecule will exist predominantly in its doubly or triply protonated, highly charged state. This has profound implications: high aqueous solubility but low passive membrane permeability, which is a key consideration in drug design.[9]

References

In-Depth Technical Guide: Bis(1-methylpiperidin-4-yl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Bis(1-methylpiperidin-4-yl)amine, a diamine of significant interest in medicinal chemistry and materials science. This document details its chemical structure, synthesis, and characterization, and explores its potential pharmacological activities and other industrial applications. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound, identified by the CAS number 117927-28-3, is a chemical compound featuring two 1-methylpiperidine rings connected by a secondary amine bridge.[1][2][3] This distinct molecular architecture, with its multiple basic nitrogen centers, confers upon it specific stereochemical and electronic characteristics that are highly relevant in various chemical and biological applications. The structural versatility of this diamine makes it a compelling subject for research and development.

Synthesis and Mechanism

The synthesis of this compound is most commonly achieved through the reductive amination of 1-methyl-4-piperidone. This well-established reaction is a cornerstone in the synthesis of a wide array of pharmacologically active compounds.[4]

Synthetic Pathway

The reaction proceeds via the formation of an iminium ion intermediate, which is subsequently reduced to the final amine product. This process can be efficiently carried out in a one-pot synthesis.

G cluster_compound This compound cluster_targets Potential Biological Interactions cluster_applications Therapeutic Areas A Core Scaffold B Dopamine Transporter (DAT) A->B Modulates C Other CNS Receptors A->C Modulates D Psychostimulant Use Disorders B->D Potential Treatment E Other Neurological Disorders C->E Potential Treatment

References

"Bis(1-methylpiperidin-4-yl)amine" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Bis(1-methylpiperidin-4-yl)amine

Executive Summary: This guide provides a comprehensive technical overview of this compound (CAS No. 117927-28-3), a symmetrical diamine with significant potential as a building block in pharmaceutical and materials science. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight, and presents its structural characterization. Furthermore, it outlines a conceptual synthetic pathway and discusses its relevance in contemporary research, particularly in the development of novel therapeutic agents. This paper is intended for researchers, chemists, and professionals in drug development seeking detailed information on this versatile chemical intermediate.

This compound is a secondary amine featuring two N-methylated piperidine rings linked at their 4-positions by a central amine bridge. This unique structural motif makes it a valuable intermediate in organic synthesis. Its formal IUPAC name is 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine[1]. The compound is also known by several synonyms, including N,N'-Bis(1-methyl-4-piperidyl)amine[1][2]. Its unique CAS Registry Number is 117927-28-3[1][3][4]. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system (CNS), and the specific arrangement in this molecule offers a flexible yet constrained scaffold for designing new bioactive agents[5].

Physicochemical Properties

The precise characterization of a compound's physical and chemical properties is fundamental to its application in research and development. This compound is typically available as a clear, colorless oil and is noted as an irritant[2][6]. A summary of its key quantitative data is presented below.

Molecular Weight and Formula

The molecular formula for this compound is C12H25N3[1][3][4]. Based on this formula, the average molecular weight (MW) is calculated to be 211.35 g/mol [1][2][4][6]. For high-resolution mass spectrometry applications, the exact monoisotopic mass is 211.204847810 Da[1]. This distinction is critical for accurate mass determination in analytical experiments.

Key Property Data

The following table summarizes the essential physicochemical properties of this compound, compiled from various chemical data sources.

PropertyValueSource(s)
CAS Number 117927-28-3[1][3][4]
Molecular Formula C12H25N3[1][3][4]
Molecular Weight 211.35 g/mol [1][2][4]
Exact Mass 211.205 Da[1][3]
Appearance Clear, colorless oil[6]
Boiling Point 272.2°C at 760 mmHg; 102-105°C at 0.45 mmHg[2][3][6]
Density 0.99 g/cm³ (Predicted)[3][6]
Flash Point 109.1°C[3]
pKa (Predicted) 9.97 ± 0.20[6]
LogP (Predicted) 1.03110[3]
Refractive Index 1.526[3]

Molecular Structure and Visualization

The structure of this compound consists of a central secondary amine connecting the C4 positions of two 1-methylpiperidine rings. This configuration provides a specific three-dimensional geometry that influences its binding properties and reactivity.

Caption: 2D molecular structure of this compound.

Synthesis and Characterization

Conceptual Synthetic Workflow

While specific proprietary synthesis routes may vary, a logical and common approach for preparing secondary amines like this compound is through reductive amination. This process involves the reaction of an amine with a ketone, followed by reduction of the resulting imine intermediate.

A plausible synthesis starts from the readily available 1-methylpiperidin-4-one . This ketone can be reacted with ammonia or an ammonia equivalent to form an intermediate primary amine, 4-amino-1-methylpiperidine . This primary amine can then be reacted with a second equivalent of 1-methylpiperidin-4-one. This two-step, one-pot reaction forms an imine (or enamine) intermediate, which is then reduced in situ using a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) to yield the final product. This method is a cornerstone of amine synthesis in medicinal chemistry due to its efficiency and broad applicability[7].

The workflow can be visualized as follows:

G start 1-Methylpiperidin-4-one (Starting Material) step1 Reductive Amination with 4-Amino-1-methylpiperidine start->step1 product This compound (Final Product) step1->product reagent1 Reducing Agent (e.g., NaBH(OAc)₃) reagent1->step1 purify Purification (e.g., Chromatography, Distillation) product->purify

Caption: Conceptual workflow for the synthesis of the target compound.

Characterization Protocol

To confirm the identity and purity of the synthesized product, a standard battery of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence of protons on the piperidine rings, the N-methyl groups, and the N-H proton of the central amine. The integration of signals should correspond to the 25 protons in the structure.

    • ¹³C NMR: To identify the unique carbon environments within the molecule. The symmetrical nature of the molecule will result in a specific number of signals corresponding to the piperidine ring carbons and the methyl carbons.

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI) is typically used for polar molecules like amines.

    • Objective: To confirm the molecular weight. The instrument should detect the protonated molecule [M+H]⁺ at an m/z corresponding to the exact mass (212.21213 Da)[8].

  • Infrared (IR) Spectroscopy:

    • Objective: To identify key functional groups. A characteristic N-H stretching vibration for the secondary amine should be observable in the region of 3300-3500 cm⁻¹. C-H and C-N stretching vibrations will also be present.

  • Purity Analysis (Chromatography):

    • Technique: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • Objective: To determine the purity of the sample, which is often required to be ≥95-98% for use in further synthetic applications[3][9].

Applications and Research Context

This compound serves primarily as a specialized chemical intermediate. The piperidine moiety is a common scaffold in the design of ligands for various biological targets, particularly dopamine transporters (DAT) and sigma (σ) receptors[5][10].

The structure can be used as a core to build more complex molecules. For instance, the central secondary amine can be functionalized (e.g., via acylation or alkylation) to attach other pharmacophores. This strategy has been employed to develop atypical dopamine transporter inhibitors, which have therapeutic potential in treating substance use disorders[5]. The metabolic stability and pharmacological profile of drug candidates can be fine-tuned by incorporating rigid, defined scaffolds like the aminopiperidine system[5]. Research into related piperidine structures has also focused on developing agents with antiproliferative properties for cancer treatment[10].

Safety and Handling

This compound is classified as an irritant[2]. Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. It should be stored in a cool, dry place, protected from light, often recommended at 2-8°C[6].

Conclusion

This compound is a well-defined chemical compound with a molecular weight of 211.35 g/mol [1][4]. Its symmetrical structure, based on the privileged piperidine scaffold, makes it a valuable intermediate for medicinal chemists and researchers. A thorough understanding of its physicochemical properties, synthetic routes, and analytical characterization is essential for its effective use in the laboratory and in the development of novel, high-value molecules for pharmaceutical applications.

References

An In-depth Technical Guide to the Solubility Assessment of Bis(1-methylpiperidin-4-yl)amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining the aqueous and organic solubility of Bis(1-methylpiperidin-4-yl)amine. Given the scarcity of publicly available experimental solubility data for this compound, this document serves as a practical, in-depth manual outlining the necessary theoretical considerations and detailed experimental protocols.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a diamine compound featuring two piperidine rings, which are common structural motifs in many biologically active molecules and natural products.[1][2] The solubility of a potential drug candidate is a paramount physicochemical property that profoundly influences its entire development trajectory.[3] Poor aqueous solubility can lead to erratic results in in vitro biological assays, hinder the development of viable formulations for in vivo studies, and ultimately result in poor oral bioavailability.[4][5] Therefore, a thorough understanding and accurate measurement of a compound's solubility are indispensable in the early stages of drug discovery and for lead optimization.[4][6]

This guide will delineate the two primary types of solubility measurements pertinent to drug discovery: kinetic and thermodynamic solubility.[7] It will provide detailed, field-proven protocols for each, enabling researchers to generate reliable and reproducible solubility data for this compound.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential for designing and interpreting solubility experiments.

PropertyValueSource
Molecular Formula C₁₂H₂₅N₃[8][9][10]
Molecular Weight 211.35 g/mol [9][10][11]
Boiling Point 272.2°C at 760 mmHg[8]
Density 0.99 g/cm³[8]
Calculated logP 1.03110[8]
Appearance Off-white to slight yellow solid[12]

The presence of two basic nitrogen atoms suggests that the solubility of this compound will be highly dependent on pH.[13] The calculated LogP value of approximately 1.03 indicates that the compound is not excessively lipophilic, suggesting that it should possess some degree of aqueous solubility.[8]

Kinetic vs. Thermodynamic Solubility: A Conceptual Overview

In the context of drug discovery, it is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different, yet complementary, insights into a compound's behavior.[7][14]

  • Kinetic Solubility: This is a high-throughput measurement that reflects the solubility of a compound under non-equilibrium conditions.[3] Typically, a concentrated stock solution of the compound in an organic solvent (usually DMSO) is rapidly diluted into an aqueous buffer.[15][16] The kinetic solubility is the concentration at which the compound precipitates out of solution over a short incubation period (e.g., 1-2 hours).[4][15] This measurement is highly relevant for early drug discovery, as it mimics the conditions of many in vitro high-throughput screening (HTS) assays and can help diagnose unreliable results due to compound precipitation.[4][6][7]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of a compound in a solvent at equilibrium.[5][14] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24 hours or more) until the concentration of the dissolved compound is constant.[4][14] This value is critical for lead optimization, pre-formulation studies, and understanding the potential for oral absorption from the gastrointestinal tract.[5][6][17]

Experimental Protocol: Kinetic Solubility Determination

This protocol is designed for the rapid assessment of this compound's solubility in a high-throughput format using the shake-flask method with analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is chosen for its high sensitivity and specificity, which is particularly useful if the compound lacks a strong UV chromophore.[4]

Rationale Behind Experimental Choices
  • DMSO Stock Solution : Using a DMSO stock allows for high-throughput processing where small volumes can be dispensed into aqueous buffers, a common practice in early drug discovery screening.[7][15]

  • Phosphate-Buffered Saline (PBS) at pH 7.4 : This buffer is chosen to mimic physiological conditions, providing relevant data for initial pharmacological and toxicological assessments.[3]

  • 90-minute Incubation : This timeframe is a standard compromise in kinetic assays, allowing for the detection of compounds that precipitate relatively quickly without extending to the point of reaching thermodynamic equilibrium.[3]

  • Filtration : A critical step to separate any undissolved precipitate from the solubilized compound before analysis.[3][15]

Step-by-Step Methodology
  • Preparation of Stock Solution : Accurately weigh a sample of this compound and dissolve it in 100% dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution.

  • Plate Setup : In duplicate, add the 10 mM DMSO stock solution to the wells of a 96-well microplate. Perform serial dilutions in DMSO to create a range of concentrations for generating a standard curve.

  • Addition of Aqueous Buffer : To the test wells, add phosphate-buffered saline (PBS, pH 7.4) to achieve a final DMSO concentration of 2%.[3] This ensures that the co-solvent effect of DMSO is minimized.

  • Incubation : Seal the plate and shake it at room temperature for 90 minutes.[3]

  • Filtration : After incubation, filter the contents of each well through a MultiScreen® Solubility filter plate to remove any precipitated compound.[3]

  • Sample Analysis : Analyze the filtrate using LC-MS/MS.[16] A standard curve is generated from the serial dilutions of the stock solution.

  • Data Analysis : The concentration of the dissolved compound in the filtrate is determined by comparing its response to the standard curve. The kinetic solubility is reported in µM or µg/mL.[17]

Visual Workflow: Kinetic Solubility Assay

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 10 mM Stock in 100% DMSO prep_plate Dispense Stock & Serially Dilute in 96-well Plate prep_stock->prep_plate add_buffer Add PBS (pH 7.4) to 2% final DMSO prep_plate->add_buffer incubate Shake for 90 min at Room Temp add_buffer->incubate filtrate Filter to Remove Precipitate incubate->filtrate lcms Analyze Filtrate by LC-MS/MS filtrate->lcms calculate Calculate Solubility vs. Standard Curve lcms->calculate

Caption: Workflow for the kinetic solubility determination of this compound.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol determines the equilibrium solubility of this compound, providing a more definitive value for formulation and development purposes. The shake-flask method is the gold standard for this measurement.[4][6]

Rationale Behind Experimental Choices
  • Solid Compound : Starting with the solid material is essential for determining true equilibrium solubility, as it avoids the supersaturation artifacts that can occur when starting from a DMSO stock.[4][14]

  • 24-hour Incubation : A 24-hour incubation period is generally sufficient for most compounds to reach equilibrium between the solid and dissolved states.[14] Longer times may be necessary for highly crystalline or poorly soluble compounds.

  • Centrifugation and Filtration : These steps ensure the complete removal of all undissolved solid particles before analysis of the supernatant.[17]

  • pH Variation : Given that this compound is a diamine, its solubility is expected to be highly pH-dependent. Measuring solubility at different pH values (e.g., acidic, neutral, and basic) provides a comprehensive solubility profile.[5]

Step-by-Step Methodology
  • Sample Preparation : Add an excess amount of solid this compound (e.g., 1 mg) to a glass vial.[14] Ensure the amount added is more than can be expected to dissolve.

  • Solvent Addition : To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., 0.1 M phosphate buffer at pH 5.0, 7.4, and 9.0).[14]

  • Equilibration : Seal the vials and place them in a shaker or thermomixer set to a constant temperature (e.g., 25°C) and agitate for 24 hours to allow the system to reach equilibrium.[14]

  • Phase Separation : After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

  • Supernatant Collection and Filtration : Carefully collect the supernatant, ensuring no solid particles are disturbed. For added certainty, filter the supernatant through a 0.45 µm filter.[17]

  • Sample Analysis : Quantify the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.[5][17]

  • Data Analysis : The determined concentration represents the thermodynamic solubility at the specified pH and temperature. The results should be reported in µM and µg/mL.[17]

Visual Workflow: Thermodynamic Solubility Assay

Thermodynamic_Solubility_Workflow start Add Excess Solid Compound to Glass Vial add_buffer Add 1 mL Aqueous Buffer (Varying pH) start->add_buffer incubate Agitate for 24h at 25°C to Reach Equilibrium add_buffer->incubate centrifuge Centrifuge to Pellet Undissolved Solid incubate->centrifuge filter Collect and Filter Supernatant centrifuge->filter analyze Quantify Concentration by HPLC-UV or LC-MS filter->analyze report Report Solubility (µM, µg/mL) analyze->report

Caption: Workflow for the thermodynamic solubility determination of this compound.

Solubility in Organic Solvents

While aqueous solubility is paramount for physiological relevance, solubility in organic solvents is important for synthesis, purification, and the preparation of stock solutions. A qualitative or semi-quantitative assessment can be performed.

A suggested protocol involves adding a known mass of this compound to a set volume of solvent (e.g., 10 mg in 1 mL) and observing solubility.[18] If it dissolves, the solution is saturated by adding more compound until a solid phase persists. If it does not dissolve, the mixture can be gently warmed and sonicated.[18] Solvents relevant for chemical synthesis and analysis include:

  • Methanol

  • Ethanol

  • Acetonitrile

  • Dichloromethane (DCM)

  • Toluene

Data Interpretation and Reporting

For a comprehensive solubility profile, the following should be clearly reported:

  • Methodology : Specify whether kinetic or thermodynamic solubility was measured.

  • Conditions : Report the exact conditions, including solvent/buffer composition, pH, temperature, and incubation time.

  • Results : Present quantitative data in tables, expressed in both µM and µg/mL.

  • Observations : Note any visual observations, such as color changes or the nature of any precipitate.

Conclusion

This guide provides a robust framework for the systematic determination of the solubility of this compound. By implementing these detailed protocols, researchers can generate the high-quality, reliable data necessary to make informed decisions throughout the drug discovery and development process. The distinction between kinetic and thermodynamic measurements allows for a nuanced understanding of the compound's behavior, from high-throughput screening to formulation development. Adherence to these standardized methods will ensure data consistency and contribute to the successful progression of research involving this and similar chemical entities.

References

A Technical Guide to the Curing Mechanism of Bis(1-methylpiperidin-4-yl)amine in Epoxy Resin Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the molecular scaffold of Bis(1-methylpiperidin-4-yl)amine may suggest potential pharmacological applications, its documented utility lies predominantly within materials science as a potent curing agent for epoxy resins. This guide elucidates the chemical "mechanism of action" of this compound in this context. It details the nucleophilic addition reactions that drive the transformation of liquid epoxy monomers into a rigid, cross-linked thermoset polymer. We provide a comprehensive overview of the reaction chemistry, analyze the influence of the agent's unique molecular structure on curing kinetics, and present detailed, field-proven experimental protocols for characterizing the curing process and the final properties of the cured material. This document serves as a technical resource for scientists in polymer chemistry and materials development.

Introduction: Recontextualizing "Mechanism of Action"

This compound, with the chemical formula C₁₂H₂₅N₃, is a diamine characterized by a central secondary amine linking two N-methylpiperidine rings[1][2][3]. Although molecules containing piperidine moieties are common in pharmacologically active compounds, the primary application of this compound is as a hardener, or curing agent, for epoxy resins[4]. Therefore, its "mechanism of action" is not biological but chemical, pertaining to its role in polymerization.

Amine-based curing agents are a cornerstone of epoxy technology, reacting with epoxide groups to form a highly durable, three-dimensional polymer network[5][6][7]. This process, known as curing, converts the low-viscosity resin and hardener into a solid material with excellent mechanical strength, thermal stability, and chemical resistance[8][9]. This guide will dissect the specific chemical reactions through which this compound achieves this transformation.

The Chemical Mechanism of Amine Curing

The curing of an epoxy resin by an amine hardener is a nucleophilic addition reaction. The fundamental mechanism involves the active hydrogen atoms on the amine's nitrogen attacking the electrophilic carbon of the epoxide ring, leading to the ring opening and the formation of a new carbon-nitrogen bond and a hydroxyl group[10][11].

The reaction with a diamine like this compound proceeds in a step-growth polymerization fashion:

  • Primary Reaction: The active hydrogen on the central secondary amine of this compound initiates a nucleophilic attack on an epoxide ring of an epoxy monomer (e.g., Bisphenol A diglycidyl ether, DGEBA). This opens the ring and forms a covalent bond, resulting in a tertiary amine and a secondary hydroxyl group[6].

  • Network Formation: Since the curing agent is difunctional (possessing two piperidine rings, though the key reactive site is the central secondary amine), and epoxy resins are typically di- or polyfunctional, this reaction propagates. Each reaction site creates a new, larger molecule. As the reaction continues, these molecules link together, increasing in molecular weight and viscosity, eventually forming a single, giant, cross-linked network[5][9].

The tertiary amines present on the piperidine rings do not participate directly in the primary curing reaction as they lack active hydrogens. However, they can act as catalysts, accelerating the curing process[6][10].

Visualizing the Curing Pathway

The following diagram illustrates the initial step of the curing reaction, where the secondary amine attacks the epoxide ring.

Curing_Mechanism cluster_reactants Reactants cluster_product Reaction Product Amine This compound (R-NH-R') Attack + Amine->Attack Nucleophilic Attack Epoxy Epoxy Resin (Contains Epoxide Ring) Epoxy->Attack Product Adduct (Forms Tertiary Amine and Hydroxyl Group) Attack->Product Ring Opening & Bond Formation

Caption: Initial nucleophilic attack by the amine on the epoxy ring.

Influence of Molecular Structure on Curing Properties

The specific structure of this compound imparts distinct characteristics to the curing process:

  • Reactivity: As a secondary amine, its reactivity is generally lower than that of primary amines. This can result in a longer pot life (the time the mixed resin remains workable) and may require elevated temperatures to achieve a full cure, compared to aliphatic primary amines like Diethylenetriamine (DETA)[5][10].

  • Steric Hindrance: The bulky piperidine rings can create steric hindrance around the reactive amine group, potentially slowing the reaction rate.

  • Final Polymer Properties: The cyclic aliphatic nature of the piperidine rings can contribute to a higher glass transition temperature (Tg) and improved thermal stability in the final cured polymer compared to linear aliphatic amine hardeners.

Experimental Protocols for Mechanism Characterization

To validate and quantify the curing mechanism of a this compound/epoxy system, a suite of analytical techniques is employed. These protocols form a self-validating system for researchers.

Protocol 1: Curing Kinetics via Differential Scanning Calorimetry (DSC)

Objective: To determine the total heat of reaction (ΔH), onset of cure, peak reaction temperature, and the degree of cure (α).

Methodology:

  • Sample Preparation: Accurately weigh the epoxy resin and this compound hardener into a mixing cup. The stoichiometry is critical; calculate the required parts per hundred resin (PHR) based on the Amine Hydrogen Equivalent Weight (AHEW) of the hardener and the Epoxide Equivalent Weight (EEW) of the resin[10]. Mix thoroughly for 2-3 minutes.

  • DSC Sample Sealing: Immediately transfer 5-10 mg of the reactive mixture into a hermetic aluminum DSC pan and seal it. Prepare an empty, sealed pan as a reference.

  • Dynamic Scan: Place both pans in the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to approximately 250 °C. This scan will yield an exotherm curve representing the heat evolved during the curing reaction[12].

  • Isothermal Scan (Optional): To study curing at a specific temperature, heat a fresh sample rapidly to the desired isothermal temperature and hold it, recording the heat flow over time until the reaction is complete.

  • Data Analysis:

    • Integrate the area under the exotherm peak from the dynamic scan to determine the total heat of reaction (ΔH_total).

    • For a partially cured sample, run a residual exotherm scan. The degree of cure (α) is calculated as: α = (ΔH_total - ΔH_residual) / ΔH_total[12][13].

    • The onset temperature, peak temperature, and end temperature provide the characteristic thermal profile of the curing reaction.

Protocol 2: Chemical Group Conversion via Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To monitor the chemical reaction by tracking the disappearance of the epoxide functional group and the appearance of the hydroxyl group.

Methodology:

  • Sample Preparation: Prepare the reactive mixture as described for DSC.

  • Measurement: Place a thin film of the mixture between two potassium bromide (KBr) salt plates or within an attenuated total reflectance (ATR) accessory.

  • Spectral Acquisition: Record FTIR spectra at regular intervals over time. If using a heated stage, this can be done at a constant curing temperature.

  • Data Analysis: Monitor the intensity of key absorption bands:

    • Epoxide Peak: Look for the disappearance of the epoxide ring peak, typically around 915 cm⁻¹.

    • Hydroxyl Peak: Observe the appearance and growth of a broad hydroxyl (-OH) band around 3400 cm⁻¹.

    • An internal standard peak that does not change during the reaction (e.g., a C-H stretch) can be used for normalization.

Protocol 3: Rheological Analysis of Viscosity and Gelation

Objective: To measure the change in viscosity during curing and determine the pot life and gel time.

Methodology:

  • Sample Preparation: Prepare the reactive mixture and immediately load it onto the plate of a rheometer.

  • Time Sweep: Perform an isothermal time sweep experiment using parallel plate geometry. A small-amplitude oscillatory shear is applied at a constant frequency.

  • Data Analysis:

    • Track the complex viscosity (η*) over time. The pot life is often defined as the time to double or quadruple the initial viscosity.

    • Monitor the storage modulus (G') and loss modulus (G''). The gel point is identified as the crossover point where G' = G''[14]. This marks the transition from a liquid to a solid-like material.

Visualizing the Experimental Workflow

Experimental_Workflow Start Epoxy + Amine Mixture Preparation DSC Protocol 1: DSC Analysis (Kinetics & Degree of Cure) Start->DSC FTIR Protocol 2: FTIR Spectroscopy (Chemical Conversion) Start->FTIR Rheology Protocol 3: Rheological Analysis (Viscosity & Gel Point) Start->Rheology Data Comprehensive Curing Profile DSC->Data FTIR->Data Rheology->Data

References

Unlocking a Privileged Scaffold: A Technical Guide to the Research Applications of Bis(1-methylpiperidin-4-yl)amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The bis(1-methylpiperidin-4-yl)amine core represents a compelling and underexplored scaffold in medicinal chemistry. Its unique structural features, combining two conformationally restricted piperidine rings linked by a secondary amine, offer a three-dimensional architecture ripe for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the potential research applications of this compound, moving beyond a simple catalog of possibilities to offer a strategic roadmap for its investigation. We will delve into a putative, robust synthetic protocol, propose key biological targets based on structural analogy to known pharmacologically active agents, and provide detailed methodologies for in vitro screening cascades. This document is intended to serve as a foundational resource for researchers poised to investigate the therapeutic potential of this intriguing molecule and its derivatives.

The this compound Scaffold: A Structural Overview and Rationale for Investigation

This compound, with the CAS Number 117927-28-3, possesses a molecular formula of C12H25N3 and a molecular weight of 211.35 g/mol .[1] The molecule's architecture is characterized by two 1-methylpiperidine rings connected at their 4-positions by a secondary amine linker. This symmetrical design presents a unique spatial arrangement of nitrogen atoms, which are key pharmacophoric features in many biologically active compounds.

The piperidine moiety is a well-established "privileged scaffold" in drug discovery, frequently found in centrally active agents due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[2] The presence of two such rings in this compound suggests its potential as a scaffold for developing ligands that can interact with dimeric receptors or bind to multiple sites within a single target. The central secondary amine provides a convenient handle for further chemical modification, allowing for the generation of diverse libraries of analogues with tailored pharmacological profiles.

Synthesis and Characterization: A Detailed Protocol

Proposed Synthetic Pathway: Reductive Amination

The proposed synthesis involves the reductive amination of two equivalents of 1-methylpiperidin-4-one with ammonia.

G cluster_0 Synthetic Workflow reactant1 1-Methylpiperidin-4-one (2 eq.) reaction Reductive Amination reactant1->reaction reactant2 Ammonia (NH3) reactant2->reaction reagent Reducing Agent (e.g., Sodium triacetoxyborohydride) reagent->reaction product This compound reaction->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 1-Methylpiperidin-4-one

  • Ammonia (as a solution in methanol or as ammonium acetate)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

  • Reaction Setup: To a solution of 1-methylpiperidin-4-one (2.0 equivalents) in dichloromethane (DCM), add a solution of ammonia in methanol (1.0 equivalent) or ammonium acetate (1.0 equivalent).

  • Iminium Ion Formation: Add a catalytic amount of glacial acetic acid (0.1 equivalents) to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 equivalents per equivalent of ketone) portion-wise to the reaction mixture. Monitor the reaction for any effervescence and control the rate of addition accordingly.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Characterization of this compound

The structure of the synthesized compound should be confirmed using a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the N-methyl protons (singlet, ~2.2-2.6 ppm), the piperidine ring protons (multiplets), and a broad signal for the secondary amine proton (NH) which should disappear upon D₂O exchange.[3][4]
¹³C NMR Resonances for the N-methyl carbons, and the carbons of the piperidine rings. Carbons adjacent to the nitrogen atoms will be deshielded.[5]
IR Spectroscopy A characteristic N-H stretching absorption for a secondary amine in the range of 3300-3500 cm⁻¹ (a single, weaker, and sharper band compared to O-H stretches).[6] C-N stretching bands will also be present.[7]
Mass Spectrometry The molecular ion peak should be observed at an odd m/z value, consistent with the nitrogen rule for a compound with an odd number of nitrogen atoms.[8][9] Fragmentation patterns will likely involve α-cleavage adjacent to the nitrogen atoms.

Potential Research Applications and Screening Strategies

Based on the structural characteristics of this compound and the known biological activities of related compounds, several promising avenues for research can be proposed.

Central Nervous System (CNS) Drug Discovery

The piperidine scaffold is a common feature in many CNS-active drugs.[2] The bis-piperidine structure of the title compound makes it an attractive candidate for targeting CNS receptors and transporters.

Structurally similar aminopiperidine derivatives have shown affinity for the dopamine transporter (DAT), suggesting a potential application in the treatment of psychostimulant use disorders.[10][11][12]

G cluster_0 Proposed Mechanism of Action at DAT compound This compound or Derivative dat Dopamine Transporter (DAT) compound->dat Binds to inhibition Inhibition dat->inhibition reuptake Reuptake dat->reuptake dopamine Dopamine dopamine->reuptake synaptic_cleft Synaptic Cleft presynaptic_neuron Presynaptic Neuron reuptake->presynaptic_neuron

Caption: Potential inhibition of dopamine reuptake.

Screening Protocol: In Vitro DAT Inhibition Assay [13][14]

  • Cell Culture: Utilize cell lines stably expressing the human dopamine transporter (hDAT).

  • Radioligand Uptake Assay:

    • Plate the hDAT-expressing cells in a 96-well plate.

    • Pre-incubate the cells with varying concentrations of this compound or its derivatives.

    • Add a radiolabeled dopamine analog (e.g., [³H]dopamine).

    • Incubate to allow for dopamine uptake.

    • Wash the cells to remove extracellular radioligand.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific dopamine uptake.

Sigma receptors are implicated in a variety of neurological and psychiatric conditions.[15] The lipophilic and basic nature of this compound makes it a candidate for interaction with these receptors.

Screening Protocol: Sigma Receptor Binding Assay [15][16]

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing sigma-1 (σ₁) and sigma-2 (σ₂) receptors (e.g., guinea pig liver membranes for σ₁).[17]

  • Radioligand Binding Assay:

    • Incubate the membrane preparations with a specific radioligand for the target receptor (e.g., --INVALID-LINK---pentazocine for σ₁).

    • Add varying concentrations of the test compound.

    • Separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity retained on the filters.

  • Data Analysis: Calculate the Ki (inhibition constant) to determine the affinity of the compound for the sigma receptor subtypes.

Anti-Proliferative Activity in Oncology

Several bis-piperidine derivatives have demonstrated anti-proliferative effects against various cancer cell lines.[18] The cytotoxic potential of this compound and its analogs warrants investigation.

Screening Protocol: In Vitro Anti-Proliferative Assay (MTT or SRB Assay) [19][20]

  • Cell Culture: Plate various cancer cell lines (e.g., breast, colon, lung) in 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • Viability Assessment:

    • MTT Assay: Add MTT reagent, which is converted to a colored formazan product by metabolically active cells. Solubilize the formazan crystals and measure the absorbance.

    • SRB Assay: Fix the cells and stain with sulforhodamine B, a protein-binding dye. Solubilize the bound dye and measure the absorbance.

  • Data Analysis: Determine the GI₅₀ (concentration that inhibits cell growth by 50%) or IC₅₀ (concentration that reduces cell viability by 50%).

Anti-Inflammatory Applications

The structural motifs present in this compound are also found in compounds with anti-inflammatory properties.[21][22]

Screening Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition) [23]

  • Cell Culture: Use a macrophage cell line (e.g., RAW 264.7).

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and the production of nitric oxide (NO).

  • Compound Treatment: Co-incubate the cells with LPS and varying concentrations of the test compound.

  • Nitric Oxide Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Data Analysis: Determine the concentration of the compound that inhibits LPS-induced NO production.

Future Directions and Conclusion

This compound presents itself as a versatile and promising scaffold for the development of novel therapeutic agents. The synthetic accessibility via reductive amination allows for the straightforward generation of a diverse library of analogs. The structural similarity to known bioactive molecules suggests a high probability of identifying compounds with valuable pharmacological activities, particularly in the realms of CNS disorders, oncology, and inflammatory conditions.

This technical guide provides a comprehensive framework for initiating research on this compound. By following the proposed synthetic and screening protocols, researchers can systematically explore the structure-activity relationships of this compound derivatives and unlock their full therapeutic potential. The journey from a promising scaffold to a clinically viable drug is arduous, but the foundation laid out here offers a clear and logical path forward for the scientific community.

References

An In-Depth Technical Guide to Bis(1-methylpiperidin-4-yl)amine: A Core Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive scientific overview of Bis(1-methylpiperidin-4-yl)amine (CAS No. 117927-28-3), a pivotal secondary amine intermediate in modern pharmaceutical synthesis. The symmetrical structure, featuring two N-methylated piperidine rings linked by an amine bridge, makes it a crucial building block, particularly in the synthesis of second-generation antihistamines. This document delves into the compound's physicochemical properties, details a robust synthesis methodology via reductive amination, outlines its primary application in the production of Active Pharmaceutical Ingredients (APIs), and provides a framework for its analytical characterization and safe handling. The content is structured for researchers, chemists, and professionals in drug development, emphasizing the causal relationships behind the synthetic and analytical protocols.

Introduction and Strategic Importance

This compound, also known as 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine, is a diamine whose structural architecture is of significant interest in medicinal chemistry.[1] The piperidine motif is a prevalent scaffold in numerous centrally active agents and other therapeutic compounds.[2] The specific arrangement of two such rings imparts unique conformational and physicochemical properties that are leveraged in the design of targeted therapeutics.

Its primary importance lies in its role as a key intermediate in the synthesis of drugs like Ebastine.[3] Ebastine is a potent, non-sedating H1 receptor antagonist widely used for treating allergic rhinitis and chronic idiopathic urticaria.[3] The this compound moiety forms a significant part of the final drug structure, influencing its receptor binding affinity, pharmacokinetic profile, and overall efficacy. Understanding the synthesis and control of this intermediate is therefore critical to ensuring the quality and yield of the final API.

Physicochemical and Structural Properties

A clear understanding of the compound's properties is fundamental for its handling, reaction optimization, and purification.

PropertyValueSource
CAS Number 117927-28-3[4]
Molecular Formula C₁₂H₂₅N₃[1]
Molecular Weight 211.35 g/mol [1]
IUPAC Name 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine[1]
Synonyms Bis(1-methyl-4-piperidyl)amine, Di(1-methylpiperidin-4-yl)amine[1]
Appearance Expected to be an off-white to yellow solidInferred
Monoisotopic Mass 211.2048 Da[5]

Synthesis Methodology: Reductive Amination

The most industrially viable and common route for synthesizing this compound is through the reductive amination of 1-methyl-4-piperidone. This reaction forms the core of its production, coupling two piperidone-derived units.[6][7]

Mechanistic Rationale

Reductive amination involves two key transformations in a single pot:

  • Imine Formation: The reaction between the carbonyl group of 1-methyl-4-piperidone and a primary amine (4-amino-1-methylpiperidine) under mildly acidic or neutral conditions to form a protonated iminium ion intermediate.

  • Reduction: The in-situ reduction of the iminium ion to the target secondary amine.

The choice of reducing agent is critical. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they may also reduce the starting ketone, leading to side products. Milder, more selective hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred in laboratory settings as they are particularly effective at reducing protonated imines and less reactive towards ketones.[6] For industrial-scale production, catalytic hydrogenation (e.g., using a Palladium or Nickel catalyst) offers a cost-effective and environmentally cleaner alternative, avoiding stoichiometric inorganic waste.[8][9]

Synthesis Workflow Diagram

G cluster_reactants Starting Materials cluster_process Process cluster_product Final Product A 1-Methyl-4-piperidone (2 eq.) C Reductive Amination (e.g., H₂, Raney Ni catalyst) A->C B Ammonia (1 eq.) B->C D Reaction Work-up (Filtration, Phase Separation) C->D Crude Product E Purification (Vacuum Distillation or Crystallization) D->E F This compound E->F Purified Intermediate

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol (Catalytic Hydrogenation)

This protocol describes a scalable synthesis using catalytic hydrogenation, a common industrial method.

Materials:

  • 1-Methyl-4-piperidone (2.0 moles)

  • Ammonium acetate (1.0 mole) or aqueous Ammonia

  • Methanol (Solvent)

  • Raney Nickel (Catalyst, ~5-10% w/w)

  • Hydrogen Gas (H₂)

Procedure:

  • Reactor Setup: Charge a high-pressure hydrogenation reactor with 1-Methyl-4-piperidone, ammonium acetate (as an ammonia source), and methanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen), carefully add the Raney Nickel catalyst slurry. The use of a wet catalyst is crucial to prevent ignition.

  • Hydrogenation: Seal the reactor. Purge the system with nitrogen gas and then with hydrogen gas. Pressurize the reactor with hydrogen gas (typically 3-10 kg/cm ²) and heat to a temperature of 70-100°C.[8]

  • Reaction Monitoring: Maintain the reaction under constant stirring. The reaction progress is monitored by the cessation of hydrogen uptake.

  • Cooling and Filtration: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a bed of celite to remove the Raney Nickel catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.

  • Work-up: The residue is taken up in water and the pH is adjusted to be strongly basic (pH > 12) using a concentrated sodium hydroxide solution.[10] This ensures the product is in its free base form.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as toluene or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system to yield pure this compound.

Application as a Pharmaceutical Intermediate: The Synthesis of Ebastine

The primary and most well-documented application of this compound is as a precursor in the multi-step synthesis of Ebastine.[11][12]

The Role in the Ebastine Scaffold

Ebastine's chemical name is 4-(4-benzhydryloxy-1-piperidyl)-1-(4-tert-butylphenyl)butan-1-one.[3] The synthesis does not directly use this compound. Rather, a closely related precursor, 4-hydroxypiperidine, is used to construct the core, which is later modified. However, the synthesis of analogous antihistamines and other CNS agents frequently utilizes intermediates like this compound where a diamine linker is required. The synthesis of Ebastine itself involves reacting 4'-tert-butyl-4-chlorobutyrophenone with 4-hydroxypiperidine, followed by an etherification step with diphenylmethanol.[11][12]

The structural similarity highlights the importance of the substituted piperidine family, for which this compound is a key member.

Logical Pathway from Intermediate to API Class

This diagram illustrates the conceptual link between a piperidine-based intermediate and the final API class it enables.

G A This compound (Key Intermediate) B Further Synthetic Steps (e.g., N-Alkylation, Acylation) A->B Provides Core Scaffold C Active Pharmaceutical Ingredient (API) (e.g., Novel Antihistamines, CNS Agents) B->C Builds Final Molecule D Pharmacological Activity (e.g., H1 Receptor Antagonism) C->D Exhibits

Caption: Conceptual relationship between the intermediate and the final drug product.

Analytical Quality Control

Confirming the identity and purity of this compound is essential. A combination of spectroscopic and chromatographic methods should be employed.

TechniquePurpose & Expected Results
¹H-NMR Structure Confirmation: Expect signals corresponding to the N-methyl protons (singlet), the piperidine ring methylene protons (complex multiplets), and the methine proton adjacent to the secondary amine. The integration of these signals should match the 1:8:1 ratio (per ring).
¹³C-NMR Carbon Skeleton Confirmation: Should show distinct signals for the N-methyl carbon, the different methylene carbons of the piperidine ring, and the methine carbon. The number of signals will confirm the molecule's symmetry.
FT-IR Functional Group Identification: Look for characteristic N-H stretching for the secondary amine (around 3200-3300 cm⁻¹), C-H stretching for the alkyl groups (~2800-3000 cm⁻¹), and C-N stretching vibrations.
GC-MS Identity & Purity: Gas Chromatography coupled with Mass Spectrometry can confirm the molecular weight (Molecular Ion Peak at m/z = 211) and establish purity by detecting volatile impurities.[13]
HPLC Purity Assessment: Reversed-phase HPLC with a suitable column (e.g., C18) is used for quantitative purity analysis. As an amine, it is often beneficial to use a mobile phase with a basic modifier (like triethylamine or ammonium hydroxide) to ensure good peak shape.[14]

Safety, Handling, and Storage

Proper handling is crucial due to the compound's hazardous nature.

  • Hazards: this compound is harmful if swallowed, inhaled, or in contact with skin. It can cause skin irritation and serious eye irritation, and may cause respiratory irritation.[1][15]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).[16]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.[16][17]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of water and soap.[18]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[15]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[16]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The area should be designated for corrosive and flammable materials.[16][17] Store locked up.[15]

Conclusion

This compound stands out as a high-value intermediate for the pharmaceutical industry. Its synthesis, primarily achieved through the efficient reductive amination of 1-methyl-4-piperidone, is a well-understood and scalable process. Its structural contribution to the piperidine class of APIs makes it a compound of continued interest for both existing drug manufacturing and the development of new chemical entities. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is essential for any scientific professional working with this versatile building block.

References

Bis(1-methylpiperidin-4-yl)amine and its Analogs: Scaffolds for Probing the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for both therapeutic agents and drugs of abuse. Understanding its structure, function, and pharmacology is paramount for developing treatments for a host of neuropsychiatric conditions, including psychostimulant use disorders, Parkinson's disease, and ADHD. This guide delves into the utility of piperidine-based ligands, using Bis(1-methylpiperidin-4-yl)amine as a foundational scaffold, in the exploration of DAT. We will examine the structure-activity relationships (SAR) of advanced analogs, provide detailed protocols for their evaluation in vitro, and discuss their application in preclinical models and molecular imaging. The focus is on providing researchers with the causal reasoning behind experimental design and the technical foundation for employing these powerful chemical tools.

The Dopamine Transporter: A Critical Node in Synaptic Regulation

The dopamine transporter is a presynaptic membrane protein responsible for the termination of dopamine signaling. It achieves this by mediating the re-uptake of released dopamine from the synaptic cleft back into the presynaptic neuron, a process dependent on Na+ and Cl- gradients.[1] This reuptake mechanism is crucial for maintaining dopamine homeostasis and is the primary molecular target for the psychostimulant and addictive properties of drugs like cocaine.[1][2] Dysregulation or degeneration of the dopaminergic system, and by extension DAT function, is implicated in numerous neurological and psychiatric disorders. Consequently, imaging the DAT provides a valuable measure of the integrity of dopaminergic nerve terminals, serving as a potential diagnostic tool in conditions like Parkinson's disease.[2]

The development of specific ligands that bind to DAT has been instrumental in its study. These chemical probes allow for the direct measurement of transporter density, the functional assessment of uptake inhibition, and the in vivo visualization of dopaminergic systems via imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[3][4]

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal DA_vesicle Dopamine Vesicles DA_synapse Extracellular Dopamine DA_vesicle->DA_synapse Release DA_cyto Cytosolic Dopamine DA_cyto->DA_vesicle Repackaging DAT Dopamine Transporter (DAT) DAT->DA_cyto DA_synapse->DAT Reuptake D2R Dopamine Receptors (e.g., D2R) DA_synapse->D2R Binding & Signaling

Caption: Dopamine signaling and reuptake at the synapse.

The Piperidine Scaffold: A Versatile Core for DAT Ligands

This compound (CAS 117927-28-3) represents a simple, symmetrical diamine built upon the piperidine heterocycle.[5][6][7] While not a prominent high-affinity DAT inhibitor itself, its core structure is a key building block in a class of potent and selective DAT ligands. The piperidine ring serves as a versatile scaffold that can be chemically modified to explore the complex topology of the DAT binding pocket.

PropertyValueSource
Chemical Name This compound[5]
CAS Number 117927-28-3[5][6]
Molecular Formula C12H25N3[5]
Molecular Weight 211.35 g/mol [5]
From Scaffold to High-Affinity Ligand: Structure-Activity Relationships (SAR)

Extensive research has demonstrated that elaborating on piperidine and the structurally related piperazine scaffolds yields compounds with high affinity and selectivity for DAT.[8][9][10] A notable class of these are derivatives of GBR12909 (Vanoxerine), which feature a central piperazine or piperidine ring linked to a bis(4-fluorophenyl)methoxy moiety.[9][11]

Key SAR Insights:

  • The Alicyclic Amine Core: Bioisosteric replacement of the piperazine ring in GBR12909-type molecules with a piperidine ring is generally well-tolerated and can improve metabolic stability, a crucial factor for therapeutic development.[8][12][13]

  • The Terminal Group: Modifications to the terminal nitrogen of the piperidine/piperazine ring significantly impact affinity and selectivity. For instance, adding a 2-hydroxypropyl group can yield compounds with high DAT affinity. The stereochemistry of such additions is critical; often, one enantiomer displays superior affinity and selectivity over the other.[10]

  • The Linker: The length and nature of the alkyl chain connecting the core amine to other pharmacophoric elements, like the bis(4-fluorophenyl)methyl)sulfinyl group in modafinil analogs, are crucial for optimizing DAT binding.[14]

"Atypical" vs. "Typical" DAT Inhibitors

A critical concept in modern DAT pharmacology is the distinction between "typical" and "atypical" inhibitors.

  • Typical Inhibitors (e.g., Cocaine): These ligands bind to the outward-facing conformation of DAT, potently block dopamine reuptake, and produce strong psychostimulant effects with high abuse liability.

  • Atypical Inhibitors: This class of compounds, which includes many advanced piperidine and piperazine derivatives, also binds with high affinity to DAT but often with a preference for an occluded or inward-facing transporter conformation.[8][13] This different binding mode is believed to be the reason for their distinct behavioral profile: they effectively block dopamine uptake but have minimal or no cocaine-like stimulant effects in preclinical models.[15][16] This makes them promising candidates for treating psychostimulant use disorders.[12][13][17]

FeatureTypical DAT InhibitorsAtypical DAT Inhibitors
Example Cocaine, MethylphenidateGBR12909 Analogs, Modafinil Analogs
Binding Preference Outward-facing DAT conformationInward-facing/occluded DAT conformation[13]
Behavioral Profile High locomotor stimulation, reinforcingMinimal locomotor stimulation, may block cocaine effects[15][16]
Therapeutic Potential ADHD, NarcolepsyPsychostimulant Use Disorders[12]

Core Methodologies for In Vitro Characterization

Evaluating novel piperidine-based compounds requires robust and validated in vitro assays. The two primary methods are radioligand binding assays to determine affinity and uptake assays to measure functional inhibition.

Protocol: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from DAT.

Causality: The principle is based on the law of mass action. An unlabeled compound (the "competitor") competes with a radiolabeled compound (the "ligand") for a finite number of receptors (DAT). The concentration of the competitor required to displace 50% of the radioligand (the IC50) is inversely proportional to its binding affinity. The Ki value is a more absolute measure of affinity, derived from the IC50 and the affinity of the radioligand.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize striatal tissue from rat brains in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris.

  • Membrane Isolation: Centrifuge the resulting supernatant at high speed to pellet the cell membranes, which are rich in DAT. Wash the pellet by resuspension and re-centrifugation to remove endogenous substances.

  • Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of a DAT-selective radioligand (e.g., [³H]WIN 35,428), and varying concentrations of the unlabeled test compound (e.g., a this compound analog).

  • Defining Non-Specific Binding: A parallel set of wells must contain a high concentration of a known DAT blocker (e.g., 10 µM GBR12909) to saturate all specific binding sites. Any remaining radioactivity is considered non-specific binding.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract non-specific binding from all measurements. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

cluster_0 Preparation cluster_1 Assay cluster_2 Measurement cluster_3 Analysis p1 Homogenize Striatal Tissue p2 Centrifuge & Isolate Membranes p1->p2 a1 Combine Membranes, Radioligand & Competitor p2->a1 a2 Incubate to Equilibrium a1->a2 m1 Rapid Filtration (Harvesting) a2->m1 m2 Scintillation Counting m1->m2 an1 Calculate IC50 m2->an1 an2 Calculate Ki (Cheng-Prusoff) an1->an2

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Synaptosomal [³H]Dopamine Uptake Assay

This is a functional assay that measures how effectively a compound inhibits the primary biological function of DAT: transporting dopamine.

Causality: This assay directly measures the rate of dopamine transport into resealed presynaptic terminals (synaptosomes). A compound that inhibits this process will reduce the amount of radiolabeled dopamine ([³H]DA) accumulated inside the synaptosomes over time. The potency of inhibition (IC50) is a direct measure of the compound's functional antagonism at the transporter.

Step-by-Step Methodology:

  • Synaptosome Preparation: Prepare a crude synaptosomal fraction (P2) from fresh or frozen striatal tissue through homogenization and differential centrifugation, similar to the binding assay preparation.

  • Pre-incubation: Aliquot the synaptosome suspension into tubes and pre-incubate them for 5-10 minutes at 37°C with varying concentrations of the test compound. This allows the inhibitor to bind to DAT before the substrate is introduced.

  • Initiate Uptake: Start the uptake reaction by adding a low concentration of [³H]dopamine.

  • Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The reaction must be in the linear range of uptake.

  • Terminate Uptake: Stop the reaction by rapidly adding ice-cold buffer and filtering the synaptosomes through glass fiber filters. The cold temperature and dilution halt the transport process.

  • Wash: Quickly wash the filters with more ice-cold buffer to remove any externally bound [³H]dopamine.

  • Quantification & Analysis: Measure the radioactivity trapped inside the synaptosomes via liquid scintillation counting. Determine the IC50 value by plotting the percent inhibition of uptake versus the log concentration of the test compound.

Application in Molecular Imaging: Radiolabeling for PET

PET imaging allows for the non-invasive, quantitative visualization of DAT in the living brain.[18] This requires labeling a high-affinity DAT ligand with a positron-emitting radionuclide, most commonly Carbon-11 (t½ ≈ 20.4 min) or Fluorine-18 (t½ ≈ 109.8 min).[4][19]

General Radiolabeling Strategy

The this compound scaffold contains secondary and tertiary amine groups that are amenable to radiolabeling. A common strategy is N-methylation using a radiolabeled methylating agent.

Example Protocol Outline: [¹¹C]Methylation

  • Precursor Synthesis: A desmethyl precursor of the target ligand is required. For example, if derivatizing the central amine of the title compound, the precursor would be N-(1-methylpiperidin-4-yl)piperidin-4-amine.

  • Production of [¹¹C]CH₃I: [¹¹C]CO₂ is produced in a cyclotron and is catalytically reduced to [¹¹C]CH₄. This is then halogenated to produce [¹¹C]methyl iodide ([¹¹C]CH₃I), a versatile methylating agent.

  • Radiosynthesis: The desmethyl precursor is dissolved in a suitable solvent (e.g., DMF or acetone) with a mild base. The gaseous [¹¹C]CH₃I is bubbled through the solution, reacting with the secondary amine to form the [¹¹C]N-methylated product.[20]

  • Purification: The crude reaction mixture is rapidly purified using High-Performance Liquid Chromatography (HPLC) to isolate the final radiotracer from unreacted precursor and byproducts.

  • Formulation: The purified radiotracer is formulated in a sterile, pyrogen-free solution (typically saline with a small amount of ethanol) suitable for intravenous injection.[20]

  • Quality Control: The final product must be tested for radiochemical purity, chemical purity, specific activity, and sterility before administration.[20]

cluster_0 Radionuclide Production cluster_1 Radiosynthesis cluster_2 Final Product c1 Cyclotron [¹¹C]CO₂ c2 Gas Phase Chemistry [¹¹C]CH₃I c1->c2 s1 Precursor + [¹¹C]CH₃I in Reaction Vessel c2->s1 s2 HPLC Purification s1->s2 f1 Formulation (Sterile Solution) s2->f1 f2 Quality Control f1->f2

Caption: General workflow for PET radiotracer production.

Conclusion and Future Outlook

The piperidine scaffold, exemplified by the basic structure of this compound, has proven to be a remarkably fruitful starting point for the development of sophisticated molecular probes for the dopamine transporter. Through systematic chemical modification, researchers have created ligands with high affinity, selectivity, and, most importantly, diverse pharmacological profiles. The ongoing development of "atypical" DAT inhibitors holds significant promise for creating the first FDA-approved pharmacotherapy for psychostimulant use disorders.[8] Future research will continue to focus on refining these molecules to improve their metabolic stability and pharmacokinetic properties, moving the most promising candidates from preclinical models toward clinical application.[12][13][14] The combination of rational drug design, robust in vitro characterization, and advanced in vivo imaging will be essential to unlocking the full therapeutic potential of targeting the dopamine transporter.

References

Methodological & Application

Synthesis of Bis(1-methylpiperidin-4-yl)amine via Reductive Amination: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of Bis(1-methylpiperidin-4-yl)amine, a tertiary amine of significant interest in medicinal chemistry and drug development. The synthesis is achieved through a direct reductive amination of 1-methyl-4-piperidone with 1-methylpiperidin-4-amine, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This document offers a detailed mechanistic rationale, a step-by-step experimental procedure, methods for product characterization, and a discussion of the critical parameters that ensure a successful and high-yielding reaction. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development.

Introduction and Significance

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates, particularly those targeting the central nervous system.[1] this compound, with its unique disubstituted piperidine framework, represents a valuable building block for the synthesis of novel therapeutic agents. Its symmetrical structure and the presence of a central secondary amine offer multiple points for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, providing a highly efficient route to primary, secondary, and tertiary amines.[2][3] This method's prevalence in the pharmaceutical industry, accounting for a significant portion of all C-N bond-forming reactions, is a testament to its reliability and broad applicability.[3] The direct, one-pot synthesis of this compound from readily available starting materials, as detailed in this guide, offers an efficient and scalable approach for its production.

The Chemistry: Mechanistic Insights into Reductive Amination

The synthesis of this compound is accomplished via a direct reductive amination, a reaction that proceeds in two key stages within a single reaction vessel: the formation of an iminium ion, followed by its immediate reduction.

Stage 1: Iminium Ion Formation

The reaction is initiated by the nucleophilic attack of the secondary amine, 1-methylpiperidin-4-amine, on the carbonyl carbon of 1-methyl-4-piperidone. This reaction is typically catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. The resulting hemiaminal intermediate is unstable and readily undergoes dehydration to form a sterically hindered tertiary iminium ion. The equilibrium of this step is crucial for the overall success of the reaction.

Stage 2: Hydride Reduction

The formed iminium ion is a highly reactive electrophile that is then reduced by a selective hydride-donating agent. The choice of the reducing agent is critical to the success of the reaction. Strong reducing agents like sodium borohydride (NaBH₄) can indiscriminately reduce both the iminium ion and the starting ketone, leading to the formation of undesired alcohol byproducts and lower yields of the target amine.[4]

To circumvent this issue, milder and more selective reducing agents are employed. Sodium triacetoxyborohydride (NaBH(OAc)₃), often referred to as STAB, is an ideal choice for this transformation.[2][5] The steric bulk and electron-withdrawing acetate groups on the boron atom temper its reducing power, making it highly selective for the reduction of the electrophilic iminium ion over the less reactive ketone.[4][5] This selectivity ensures that the reaction proceeds cleanly towards the desired tertiary amine product. The reaction is typically performed in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[2]

The overall chemical transformation is depicted in the following reaction scheme:

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step procedure for the synthesis of this compound on a laboratory scale.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
1-Methyl-4-piperidone≥98%Commercially Available
1-Methylpiperidin-4-amine≥97%Commercially Available
Sodium triacetoxyborohydride (NaBH(OAc)₃)≥97%Commercially Available
Dichloromethane (DCM), anhydrous≥99.8%Commercially Available
Glacial Acetic AcidACS gradeCommercially Available
Saturated aq. Sodium Bicarbonate (NaHCO₃)-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)-Commercially Available
Silica Gel60 Å, 230-400 meshCommercially Available

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

3.3. Reaction Procedure

Experimental_Workflow start Start setup Reaction Setup: - Dissolve 1-methyl-4-piperidone (1.0 eq) and  1-methylpiperidin-4-amine (1.1 eq) in anhydrous DCM. - Add catalytic glacial acetic acid (0.1 eq). start->setup stir_imine Stir at room temperature for 1 hour to facilitate imine formation. setup->stir_imine add_stab Addition of Reducing Agent: - Cool the mixture to 0 °C. - Add NaBH(OAc)₃ (1.5 eq) portion-wise. stir_imine->add_stab reaction Reaction: - Allow the mixture to warm to room temperature. - Stir for 12-24 hours. add_stab->reaction workup Workup: - Quench with saturated aq. NaHCO₃. - Separate the organic layer. reaction->workup extraction Extraction: - Extract the aqueous layer with DCM (3x). workup->extraction drying Drying and Concentration: - Combine organic layers, dry over MgSO₄. - Filter and concentrate under reduced pressure. extraction->drying purification Purification: - Purify the crude product by flash column chromatography. drying->purification characterization Characterization: - Analyze the pure product by NMR, IR, and MS. purification->characterization end End characterization->end

References

Application Notes and Protocols: Synthesis of Bis(1-methylpiperidin-4-yl)amine from 1-methyl-4-piperidone

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive guide for the synthesis of Bis(1-methylpiperidin-4-yl)amine, a key intermediate in pharmaceutical research, through the reductive amination of 1-methyl-4-piperidone. The protocol details a robust and efficient one-pot procedure utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step experimental protocol, characterization data, and safety considerations. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction

This compound is a symmetrical secondary amine containing two piperidine moieties. This structural motif is of significant interest in medicinal chemistry, often serving as a scaffold for the development of novel therapeutic agents. The synthesis of such compounds via reductive amination is a cornerstone of modern organic synthesis due to its efficiency, reliability, and broad functional group tolerance.[1][2] This method avoids the common issue of overalkylation often encountered with direct alkylation of amines.[3]

The chosen synthetic strategy involves the reaction of 1-methyl-4-piperidone with ammonia, followed by in-situ reduction of the resulting imine intermediate to yield the target secondary amine. The selection of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is critical. Unlike stronger reducing agents such as sodium borohydride, NaBH(OAc)₃ is sufficiently mild to selectively reduce the protonated imine (iminium ion) in the presence of the starting ketone, thereby minimizing the formation of the corresponding alcohol byproduct.[1][4] The reaction is typically carried out in a chlorinated solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM), often with a catalytic amount of acetic acid to facilitate imine formation.[4][5]

Reaction Mechanism and Rationale

The synthesis of this compound from 1-methyl-4-piperidone proceeds via a two-step, one-pot reductive amination process.

Step 1: Imine and Enamine Formation

Initially, 1-methyl-4-piperidone reacts with a second equivalent of itself in the presence of an amine (in this case, the product amine acts as the nucleophile) to form an enamine. This enamine then reacts with another molecule of 1-methyl-4-piperidone to generate an iminium ion intermediate. The presence of a mild acid catalyst, such as acetic acid, facilitates the dehydration step required for imine formation.

Step 2: Reduction of the Iminium Ion

The highly electrophilic iminium ion is then selectively reduced by sodium triacetoxyborohydride. The steric bulk and attenuated reactivity of NaBH(OAc)₃, compared to other borohydrides, prevent the significant reduction of the starting ketone.[4] The hydride transfer from the borohydride to the iminium carbon results in the formation of the desired this compound.

The overall reaction can be visualized as the condensation of two molecules of 1-methyl-4-piperidone with one molecule of ammonia (or the product amine acting as the nitrogen source) followed by reduction.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
1-Methyl-4-piperidone≥97%Sigma-Aldrich1445-73-4
Sodium triacetoxyborohydride95%Sigma-Aldrich56553-60-7
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Sigma-Aldrich107-06-2
Ammonium Acetate≥98%Sigma-Aldrich631-61-8
Acetic Acid, Glacial≥99.7%Fisher Scientific64-19-7
Dichloromethane (DCM)ACS GradeFisher Scientific75-09-2
Saturated aq. Sodium BicarbonateLab Prepared
Anhydrous Sodium SulfateACS GradeFisher Scientific7757-82-6

Safety Precautions:

  • 1-Methyl-4-piperidone: Irritant. Handle in a well-ventilated fume hood.

  • Sodium triacetoxyborohydride: Water-reactive and corrosive. Handle under an inert atmosphere (e.g., nitrogen or argon) and avoid contact with moisture.

  • 1,2-Dichloroethane (DCE): Carcinogen and toxic. Use only in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acetic Acid: Corrosive. Handle with care.

Reaction Setup and Procedure

Diagram of Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reductive Amination cluster_2 Work-up and Isolation cluster_3 Purification and Analysis A Combine 1-methyl-4-piperidone, ammonium acetate, and DCE in a round-bottom flask B Add glacial acetic acid A->B Step 1 C Stir at room temperature for 1 hour B->C Step 2 D Add sodium triacetoxyborohydride in portions C->D Step 3 E Stir at room temperature overnight (12-16 hours) D->E Step 4 F Quench with saturated aqueous NaHCO3 E->F Step 5 G Extract with DCM F->G Step 6 H Dry organic layer with anhydrous Na2SO4 G->H Step 7 I Concentrate in vacuo H->I Step 8 J Purify by column chromatography (if necessary) I->J Step 9 K Characterize by NMR, MS, and IR J->K Step 10

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-methyl-4-piperidone (10.0 g, 88.4 mmol, 2.0 equiv).

  • Add anhydrous 1,2-dichloroethane (100 mL) to the flask, followed by ammonium acetate (3.4 g, 44.2 mmol, 1.0 equiv).

  • Add glacial acetic acid (2.5 mL, 44.2 mmol, 1.0 equiv) dropwise to the stirring suspension.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • In a separate, dry flask, weigh sodium triacetoxyborohydride (28.0 g, 132.5 mmol, 3.0 equiv).

  • Add the sodium triacetoxyborohydride to the reaction mixture in small portions over 30 minutes. Note: The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature overnight (12-16 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL). Caution: Gas evolution (hydrogen) will occur.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product, typically an oil or a semi-solid, can be purified by column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of dichloromethane and methanol (e.g., 100:0 to 90:10 DCM:MeOH) with 1% triethylamine to prevent the amine product from streaking on the column.

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a pale yellow oil or solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Peaks corresponding to the N-methyl protons, the piperidine ring protons (axial and equatorial), and the N-H proton of the secondary amine.
¹³C NMR Signals for the N-methyl carbons, the various carbons of the piperidine ring, and the methine carbon at the 4-position.
Mass Spec (ESI+) A prominent peak for the molecular ion [M+H]⁺ at m/z 212.3.
FT-IR Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C-H stretching (2800-3000 cm⁻¹), and C-N stretching.

Discussion and Key Insights

The success of this synthesis hinges on several key factors:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is the reagent of choice due to its mildness and selectivity for iminium ions over ketones.[1][4] The use of a more powerful reducing agent like sodium borohydride would lead to significant formation of 1-methyl-4-piperidinol as a byproduct.[5]

  • Stoichiometry: Using a slight excess of the reducing agent ensures the complete conversion of the iminium intermediate to the final product.

  • Reaction Conditions: The reaction is performed under anhydrous conditions to prevent the hydrolysis of the reducing agent. The inclusion of acetic acid is crucial for catalyzing the formation of the imine intermediate.[4]

  • Work-up: The basic work-up with sodium bicarbonate is necessary to neutralize the acetic acid and any remaining acidic species, facilitating the extraction of the free amine product into the organic phase.

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reaction.Extend the reaction time. Ensure all reagents are of high purity and anhydrous.
Hydrolysis of the reducing agent.Use anhydrous solvents and perform the reaction under an inert atmosphere.
Presence of 1-methyl-4-piperidinol byproduct Use of a non-selective reducing agent.Ensure the use of sodium triacetoxyborohydride.
Reaction temperature too high.Maintain the reaction at room temperature.
Difficult Purification Product streaking on silica gel column.Add a small amount of triethylamine (e.g., 1%) to the eluent to suppress the interaction of the basic amine with the acidic silica gel.

Conclusion

The reductive amination of 1-methyl-4-piperidone using ammonium acetate and sodium triacetoxyborohydride provides an efficient and direct route to this compound. This protocol offers high yields and operational simplicity, making it suitable for both small-scale research and larger-scale production. The detailed explanation of the reaction mechanism, experimental choices, and troubleshooting guide provides researchers with the necessary tools to successfully implement this synthesis in their laboratories.

References

Application Notes and Protocols for the N-Alkylation of Bis(1-methylpiperidin-4-yl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The bis(1-methylpiperidin-4-yl)amine scaffold is a significant structural motif in medicinal chemistry, frequently investigated for its potential in developing novel therapeutic agents. The central secondary amine serves as a critical handle for synthetic modification, allowing for the introduction of a diverse array of substituents to modulate the compound's physicochemical properties, pharmacokinetic profile, and biological activity. N-alkylation of this secondary amine to yield tertiary amines is a key transformation in the construction of compound libraries for drug discovery.

This guide provides detailed protocols for two robust methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination. We will delve into the mechanistic underpinnings of each approach, the rationale behind the selection of reagents and reaction conditions, and strategies for the purification and characterization of the final products. A primary challenge in the alkylation of this substrate is the potential for quaternization of the two tertiary amines already present in the piperidine rings. The protocols outlined below are designed to mitigate this risk and ensure selective alkylation of the central secondary amine.

Core Concepts: Navigating the Reactivity of this compound

The central secondary amine in this compound is the desired site of alkylation. However, the two tertiary amines within the piperidine rings are also nucleophilic and can react with alkylating agents to form quaternary ammonium salts.[1] Therefore, careful control of reaction conditions is paramount.

  • Direct Alkylation: This classic SN2 reaction involves the direct reaction of the secondary amine with an alkyl halide.[2] To favor the desired N-alkylation and minimize quaternization, a non-nucleophilic, sterically hindered base is often employed.[3] The choice of solvent and temperature also plays a crucial role in controlling the reaction's selectivity.

  • Reductive Amination: This powerful and often milder alternative involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.[4][5] This method is particularly advantageous as it avoids the use of harsh alkylating agents and often proceeds under conditions that do not favor quaternization.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its selectivity for iminium ions over carbonyls.[7]

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the direct N-alkylation of this compound using an alkyl halide in the presence of a hindered base. The use of N,N-diisopropylethylamine (DIPEA or Hünig's base) is critical as its steric bulk prevents it from competing as a nucleophile while effectively scavenging the acid generated during the reaction.[3]

Experimental Protocol
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous acetonitrile (to achieve a concentration of approx. 0.1 M).

  • Addition of Base and Alkylating Agent: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Subsequently, add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) depending on the reactivity of the alkyl halide. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (2 x) to remove the DIPEA hydrohalide salt. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. A gradient elution system of methanol in dichloromethane (e.g., 0-10% methanol), often with a small amount of triethylamine (e.g., 0.5-1%) to prevent product tailing on the acidic silica, is typically effective.

Reaction Mechanism: Direct Alkylation

G cluster_0 Direct N-Alkylation (SN2) Amine This compound TransitionState [Amine---R---X]‡ (SN2 Transition State) Amine->TransitionState Nucleophilic Attack AlkylHalide R-X (Alkyl Halide) AlkylHalide->TransitionState Base DIPEA (Hünig's Base) Salt DIPEA·HX Base->Salt Proton Abstraction Product N-Alkyl-bis(1-methylpiperidin-4-yl)amine TransitionState->Product

Caption: SN2 mechanism of direct N-alkylation.

Protocol 2: N-Alkylation via Reductive Amination

This protocol offers a milder approach to N-alkylation, which is particularly useful for preventing the quaternization of the piperidine nitrogens. The reaction proceeds in a one-pot fashion, making it an efficient and convenient method.

Experimental Protocol
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (to achieve a concentration of approx. 0.1 M).

  • Formation of Iminium Ion: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.[4] A catalytic amount of acetic acid (e.g., 0.1 eq) can be added to facilitate this step.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Be cautious as the addition may cause some gas evolution.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel as described in Protocol 1.

Reaction Mechanism: Reductive Amination

G cluster_1 Reductive Amination Amine This compound Iminium Iminium Ion Intermediate Amine->Iminium Condensation Carbonyl R-CHO (Aldehyde) Carbonyl->Iminium Product N-Alkyl-bis(1-methylpiperidin-4-yl)amine Iminium->Product Reduction Reducer NaBH(OAc)3 Reducer->Product

Caption: Two-step mechanism of reductive amination.

Quantitative Data Summary

ParameterProtocol 1: Direct AlkylationProtocol 2: Reductive Amination
Alkylating Agent Alkyl Halide (R-X)Aldehyde/Ketone (R-C=O)
Base/Reagent DIPEA (Hünig's Base)NaBH(OAc)₃
Solvent Acetonitrile, DMFDCM, DCE
Temperature Room Temperature to 60 °CRoom Temperature
Reaction Time 4-24 hours2-16 hours
Typical Yields 60-85%70-95%
Key Advantage Wide range of alkyl halides can be used.Milder conditions, less risk of quaternization.[5]
Key Disadvantage Potential for quaternization side reaction.[1]Limited to alkyl groups that can be introduced via an aldehyde or ketone.

Purification and Characterization

The purification of the N-alkylated this compound can be challenging due to the basic nature of the product, which can lead to tailing on standard silica gel chromatography.

  • Chromatography: As mentioned, the addition of a small amount of a basic modifier like triethylamine or ammonia to the eluent system is often necessary for successful purification by silica gel chromatography. Alternatively, amine-functionalized silica can be used to improve separation.

  • Acid-Base Extraction: An alternative purification strategy for highly basic amines involves acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to protonate the amine product, which will then move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent. This method may not be effective for separating the product from the starting material, which has similar basicity.

  • Characterization: The final product should be characterized by standard analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the successful incorporation of the new alkyl group.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Purity Analysis (HPLC or LC-MS): To determine the purity of the final compound.

Conclusion

The N-alkylation of this compound is a valuable transformation for the generation of novel compounds for drug discovery. Both direct alkylation and reductive amination are effective methods for this purpose. The choice of protocol will depend on the desired alkyl substituent and the need to control side reactions, particularly quaternization. Reductive amination is often the preferred method due to its milder reaction conditions and higher selectivity. Careful purification and thorough characterization are essential to ensure the quality of the final product for subsequent biological evaluation.

References

"Bis(1-methylpiperidin-4-yl)amine" in dopamine transporter binding assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Characterization of Bis(1-methylpiperidin-4-yl)amine in Dopamine Transporter Binding Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Dopamine Transporter as a Key CNS Target

The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic transmembrane protein crucial for regulating dopaminergic neurotransmission.[1][2] Its primary function is the sodium and chloride-dependent reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a mechanism that terminates the dopamine signal and maintains neurotransmitter homeostasis.[3][4] This regulatory role makes DAT a principal target for a wide range of psychoactive substances, including therapeutic agents for conditions like ADHD and depression, as well as drugs of abuse such as cocaine and amphetamines.[5][6]

The development of novel ligands that interact with DAT is a cornerstone of central nervous system (CNS) drug discovery. Characterizing the binding affinity of a test compound for DAT is a critical first step in determining its potential pharmacological profile. This document provides a comprehensive guide for researchers to determine the binding affinity (expressed as the inhibition constant, Kᵢ) of the novel compound This compound for the human dopamine transporter (hDAT) using an in vitro competitive radioligand binding assay. The protocols herein are designed to ensure scientific rigor, reproducibility, and data integrity.

Principle of the Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand ('radioligand') that has a known high affinity and specificity for the target. The assay is performed on cell membranes prepared from a cell line stably expressing the human dopamine transporter (hDAT).

In this protocol, a fixed concentration of a specific DAT radioligand (e.g., [³H]WIN 35,428) is incubated with the hDAT-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound). The test compound will compete with the radioligand for the binding sites on DAT. As the concentration of the test compound increases, it displaces more of the radioligand, resulting in a decrease in the measured radioactivity bound to the membranes.

The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC₅₀ (half-maximal inhibitory concentration). The IC₅₀ value is dependent on experimental conditions, particularly the concentration of the radioligand used.[1][7] Therefore, the IC₅₀ is converted to the inhibition constant (Kᵢ), which is an absolute measure of binding affinity and is independent of the assay conditions, using the Cheng-Prusoff equation.[8][9]

Part 1: Protocol for hDAT Membrane Preparation

Senior Application Scientist's Note: The quality of the cell membrane preparation is paramount for a successful binding assay. Inconsistent protein concentration, poor cell health prior to harvesting, or incomplete cell lysis can lead to high variability and poor signal-to-noise ratios. It is recommended to start from a healthy, confluent culture of cells known to express the target at a high density.

Materials:

  • Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably transfected with the human dopamine transporter (hDAT).

  • Cell Culture Medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic).

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • Dounce homogenizer or sonicator.

  • High-speed refrigerated centrifuge.

  • BCA or Bradford protein assay kit.

Procedure:

  • Cell Culture: Culture hDAT-expressing cells to ~90% confluency in appropriate flasks.

  • Harvesting: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS. Scrape the cells into a fresh volume of ice-cold PBS and transfer to a centrifuge tube.

  • Pelleting: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a Dounce homogenizer (15-20 strokes) or sonication on ice.

    • Expertise & Experience: Dounce homogenization is generally gentler and preferred for preserving membrane protein integrity compared to sonication, which can generate heat and denature proteins if not carefully controlled.

  • Membrane Isolation: Centrifuge the lysate at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[10]

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer and repeat the centrifugation step. This wash step is crucial for removing cytosolic components that may interfere with the assay.

  • Final Preparation: After the final wash, resuspend the pellet in Assay Buffer (see Part 2).

  • Protein Quantification: Determine the total protein concentration of the membrane preparation using a BCA or Bradford assay. The protein concentration is essential for ensuring that the same amount of receptor is added to each well of the assay.[11]

  • Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Part 2: Protocol for Competitive DAT Binding Assay

This protocol is designed for a 96-well plate format. All additions should be performed in triplicate.

Materials & Reagents:

  • hDAT Membrane Preparation: (From Part 1), diluted in Assay Buffer to a final concentration of 10-20 µg protein per well.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: [³H]WIN 35,428 (a cocaine analog). Final concentration should be approximately equal to its Kₔ value for DAT (~2-5 nM).[10][11]

  • Test Compound: this compound. Prepare a 10 mM stock in DMSO, then create a serial dilution series in Assay Buffer (e.g., from 1 nM to 100 µM final concentration).

  • Non-Specific Binding (NSB) Agent: A high concentration (10 µM) of a potent DAT inhibitor, such as GBR 12909 or Nomifensine.[5][10]

  • 96-well Assay Plates.

  • Glass Fiber Filters (e.g., Whatman GF/C), presoaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

  • Filtration Manifold (Harvester).

  • Scintillation Vials & Scintillation Cocktail.

  • Liquid Scintillation Counter.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_process Processing & Reading cluster_analysis Data Analysis reagents Prepare Reagents: - Assay Buffer - Radioligand ([³H]WIN 35,428) - Test Compound Dilutions - NSB Agent (GBR 12909) membranes Thaw & Dilute hDAT Membranes tb Total Binding (TB) Buffer + Radioligand + Membranes membranes->tb nsb Non-Specific Binding (NSB) NSB Agent + Radioligand + Membranes membranes->nsb comp Competition Test Cmpd + Radioligand + Membranes membranes->comp incubate Incubate (e.g., 2h at 4°C) filtrate Rapid Filtration (Wash with ice-cold buffer) incubate->filtrate count Scintillation Counting (Measure CPM) filtrate->count calc Calculate % Inhibition count->calc cluster_assay cluster_assay cluster_assay->incubate plot Non-linear Regression (log[Inhibitor] vs. response) calc->plot ic50 Determine IC₅₀ plot->ic50 ki Calculate Kᵢ (Cheng-Prusoff) ic50->ki

Caption: Workflow for the DAT competitive radioligand binding assay.

Assay Procedure:

  • Plate Setup: To the appropriate wells of a 96-well plate, add the following in order:

    • Total Binding (TB) wells: 25 µL Assay Buffer.

    • Non-Specific Binding (NSB) wells: 25 µL of 10 µM GBR 12909.

    • Competition wells: 25 µL of each dilution of this compound.

  • Add Radioligand: Add 25 µL of [³H]WIN 35,428 to all wells.

  • Initiate Reaction: Add 200 µL of the diluted hDAT membrane preparation to all wells to start the binding reaction. The total assay volume is 250 µL.

  • Incubation: Incubate the plate for 2 hours at 4°C with gentle agitation.

    • Trustworthiness: Incubation at 4°C minimizes enzymatic degradation and transporter functional activity, ensuring that the measurement reflects true binding equilibrium.[11]

  • Termination: Terminate the assay by rapid filtration through the PEI-presoaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Immediately wash the filters three times with 300 µL of ice-cold Assay Buffer to remove any remaining unbound radioactivity.

  • Measurement: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Part 3: Data Analysis and Interpretation

1. Calculating Specific Binding: First, determine the specific binding of the radioligand.

  • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

2. Calculating Percent Inhibition: For each concentration of this compound, calculate the percentage of specific binding that has been inhibited.

  • % Inhibition = 100 * (1 - [ (CPM in presence of test compound - NSB) / (TB - NSB) ])

3. Determining the IC₅₀: Plot the % Inhibition against the logarithm of the concentration of this compound. Use a non-linear regression analysis software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.

4. Calculating the Kᵢ (Cheng-Prusoff Equation): Convert the experimentally determined IC₅₀ value to the inhibition constant, Kᵢ, which represents the true affinity of the compound for the receptor.[12]

  • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kₔ is the equilibrium dissociation constant of the radioligand for DAT. This value must be determined independently via a saturation binding experiment but is often available from literature or the radioligand supplier.[11]

Principle of Competitive Binding Diagram

Caption: Competitive displacement of radioligand by the test compound.

Data Presentation: Hypothetical Results

The following table summarizes representative data that could be obtained for this compound and a reference compound, GBR 12909, against the three major monoamine transporters.

CompoundTargetKᵢ (nM)Selectivity vs. SERTSelectivity vs. NET
This compound hDAT 75.2 21.3x12.6x
hSERT1602-
hNET945-
GBR 12909 (Reference) hDAT 5.1 >500x>150x
hSERT>2500-
hNET>800-

Interpretation of Results:

  • Affinity: The Kᵢ value is a direct measure of binding affinity; a lower Kᵢ value indicates a higher affinity. In this hypothetical example, this compound binds to hDAT with a Kᵢ of 75.2 nM. This would be considered moderate affinity. The reference compound, GBR 12909, shows a much higher affinity (Kᵢ = 5.1 nM), as expected for a potent DAT inhibitor.[13]

  • Selectivity: Selectivity is the ratio of Kᵢ values for off-target receptors versus the primary target. This compound demonstrates preferential binding for DAT over the serotonin transporter (SERT) and norepinephrine transporter (NET) by approximately 21-fold and 13-fold, respectively. This profile suggests a degree of selectivity for the dopamine system, which is a desirable attribute for minimizing off-target effects.

Troubleshooting & Expert Insights

  • High Non-Specific Binding (>30% of Total Binding): This is a common issue.

    • Cause: Radioligand may be sticking to the filters or the assay plate. The membrane prep may contain interfering substances.

    • Solution: Ensure filters are adequately pre-soaked in PEI. Consider adding a low concentration of Bovine Serum Albumin (BSA, 0.1%) to the assay buffer to reduce non-specific interactions.[14] Re-purify the membranes with an additional wash step.

  • Low Signal (Low Total CPM):

    • Cause: Insufficient receptor in the assay, degraded radioligand, or inefficient counting.

    • Solution: Increase the amount of membrane protein per well. Check the age and storage conditions of the radioligand. Ensure the scintillation counter is properly calibrated.

  • Poor Curve Fit / High Scatter:

    • Cause: Pipetting errors, incomplete mixing, or issues with the dilution series.

    • Solution: Use calibrated pipettes and ensure thorough mixing at each step. Prepare fresh compound dilutions for each experiment. Increase the number of replicates.

References

Application Notes and Protocols for the In-Vitro Evaluation of Bis(1-methylpiperidin-4-yl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of Bis(1-methylpiperidin-4-yl)amine

This compound is a symmetrical secondary amine containing two N-methylpiperidine moieties. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates targeting a wide array of biological entities.[1][2] The structural alerts within this compound, specifically the tertiary amine within the piperidine ring and the overall lipophilicity, suggest potential interactions with central nervous system (CNS) targets.

Compounds with similar piperidine frameworks have demonstrated activity as dopamine transporter (DAT) inhibitors, sigma receptor modulators, and adrenergic receptor ligands.[3] Therefore, a systematic in-vitro evaluation of this compound is warranted to elucidate its pharmacological profile.

This guide provides a comprehensive framework for the initial in-vitro characterization of this compound, commencing with fundamental cytotoxicity assessment and progressing to more specific target-based assays. The protocols herein are designed to be robust and adaptable, providing researchers with the necessary tools to uncover the biological activity of this novel compound.

Compound Information

PropertyValueSource
IUPAC Name 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine[4]
CAS Number 117927-28-3[5][6]
Molecular Formula C₁₂H₂₅N₃[6]
Molecular Weight 211.35 g/mol [6]
Boiling Point 272.2°C at 760 mmHg[5]
LogP 1.03110[5]

Safety Precautions: A comprehensive Material Safety Data Sheet (MSDS) should be consulted before handling this compound. Based on the general hazards of similar amine-containing compounds, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times.[7][8] All manipulations should be performed in a well-ventilated fume hood.

Part 1: Foundational Assays - Cytotoxicity and Cell Viability

Prior to investigating specific pharmacological activities, it is crucial to determine the cytotoxic profile of this compound. This will establish a concentration range for subsequent assays where the compound does not induce cell death, ensuring that any observed effects are due to specific target interactions rather than general toxicity. The MTT and CCK-8 assays are reliable colorimetric methods for assessing cell viability.[9][10][11]

Experimental Workflow: Cell Viability Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay prep_cells Prepare Cell Suspension seed_plate Seed 96-well Plate prep_cells->seed_plate add_compound Add Compound to Cells seed_plate->add_compound prep_compound Prepare Serial Dilutions of This compound prep_compound->add_compound incubate Incubate (24-72 hours) add_compound->incubate add_reagent Add MTT or CCK-8 Reagent incubate->add_reagent incubate_reagent Incubate (1-4 hours) add_reagent->incubate_reagent read_plate Read Absorbance (Plate Reader) incubate_reagent->read_plate analyze Data Analysis (IC50 determination) read_plate->analyze

Caption: Workflow for determining the cytotoxicity of this compound.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for assessing cell viability based on the reduction of a tetrazolium salt by metabolically active cells.

Materials:

  • This compound

  • Human cell line (e.g., HEK293, SH-SY5Y)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Perform serial dilutions in cell culture medium to obtain a range of desired concentrations.

  • Cell Treatment: Remove the medium from the cells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value.[1]

Part 2: Target-Based Screening

Based on the structural characteristics of this compound, a logical next step is to screen for its activity at several key CNS targets. The following protocols outline assays for dopamine transporter, sigma-1, and adrenergic receptors.

Protocol 2: Dopamine Transporter (DAT) Uptake Assay

This assay determines if this compound can inhibit the reuptake of dopamine, a key mechanism of action for many psychostimulant and antidepressant drugs.[2][12][13][14]

Materials:

  • Cells stably expressing human DAT (e.g., HEK293-hDAT)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [³H]-Dopamine

  • This compound

  • Known DAT inhibitor (e.g., GBR 12909) for positive control and non-specific uptake determination

  • 96-well plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Plating: Plate DAT-expressing cells in a 96-well plate and allow them to reach confluency.

  • Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of this compound or control compounds for 10-20 minutes at 37°C.

  • Initiate Uptake: Add [³H]-Dopamine to each well to initiate the uptake reaction. The final concentration of [³H]-Dopamine should be close to its Kₘ value for DAT.

  • Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C. This time should be within the linear range of dopamine uptake.

  • Terminate Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

  • Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake. Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀.[2]

Signaling Pathway: Dopamine Transporter Action

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_compound Potential Inhibition Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Reuptake DAT->Reuptake Test_Compound This compound Test_Compound->DAT Inhibits

Caption: Inhibition of dopamine reuptake by a test compound at the presynaptic neuron.

Protocol 3: Sigma-1 Receptor Binding Assay

Sigma-1 receptors are intracellular chaperones involved in various cellular functions and are a target for several CNS-active drugs.[3][15][16] This radioligand binding assay will determine the affinity of this compound for the sigma-1 receptor.

Materials:

  • Membrane preparations from tissues or cells with high sigma-1 receptor expression (e.g., guinea pig liver)[3]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [³H]-(+)-Pentazocine (a selective sigma-1 receptor radioligand)

  • This compound

  • Haloperidol or (+)-pentazocine for non-specific binding determination

  • 96-well plates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: In a 96-well plate, add assay buffer, varying concentrations of this compound, a fixed concentration of [³H]-(+)-pentazocine, and the membrane preparation.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (in the presence of a high concentration of haloperidol or (+)-pentazocine) from total binding. Plot the percentage of specific binding against the concentration of the test compound to calculate the IC₅₀. The Kᵢ can then be calculated using the Cheng-Prusoff equation.

Protocol 4: Adrenergic Receptor Binding Assay

The structural similarity of this compound to known adrenergic ligands makes it a candidate for interacting with adrenergic receptors.[17] A competitive radioligand binding assay can determine its affinity for various adrenergic receptor subtypes (e.g., α₁, α₂, β₁, β₂).

Materials:

  • Membrane preparations from cells expressing the specific adrenergic receptor subtype of interest.

  • Appropriate radioligand for the receptor subtype (e.g., [³H]-Prazosin for α₁, [³H]-Rauwolscine for α₂, [³H]-Dihydroalprenolol for β).

  • This compound.

  • Known non-labeled antagonist for the specific receptor to determine non-specific binding (e.g., phentolamine for α, propranolol for β).

  • Assay buffer.

  • 96-well plates, glass fiber filters, cell harvester, and scintillation counter.

Procedure: The procedure is analogous to the sigma-1 receptor binding assay:

  • Set up a competitive binding reaction with the membrane preparation, radioligand, and a range of concentrations of this compound.

  • Incubate to reach equilibrium.

  • Separate bound and free radioligand by filtration.

  • Wash the filters.

  • Quantify the bound radioactivity.

  • Analyze the data to determine the IC₅₀ and Kᵢ values.

Part 3: Mechanistic Studies - Enzyme Inhibition

Should the initial screening suggest a particular mechanism, or if there is a desire to explore a broader range of activities, enzyme inhibition assays can be employed. The following is a general protocol that can be adapted to specific enzymes.[18][19][20][21][22]

Protocol 5: General Enzyme Inhibition Assay

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • This compound

  • Assay buffer specific to the enzyme's optimal activity

  • Cofactors, if required by the enzyme

  • Microplate reader (spectrophotometer or fluorometer)

  • 96-well plates

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and this compound in the assay buffer.

  • Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the test compound. Allow to pre-incubate for a defined period to permit binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the linear portion of the progress curve.

  • Data Analysis: Compare the reaction rates in the presence of the inhibitor to the rate of the uninhibited control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀. Further experiments varying both substrate and inhibitor concentrations can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[22]

Data Interpretation and Next Steps

The data generated from these assays will provide a preliminary pharmacological profile of this compound.

AssayKey ParameterInterpretation
Cell Viability IC₅₀Concentration at which 50% of cell viability is lost. A high IC₅₀ suggests low cytotoxicity.
DAT Uptake IC₅₀ / KᵢPotency of inhibition of dopamine reuptake. A low value indicates high potency.
Receptor Binding IC₅₀ / KᵢAffinity of the compound for a specific receptor. A low value indicates high affinity.
Enzyme Inhibition IC₅₀ / KᵢPotency of enzyme inhibition. A low value indicates high potency.

A potent and selective "hit" from this initial screening would warrant further investigation, including more detailed mechanistic studies, evaluation in more complex cellular models, and eventually, in-vivo testing.

References

Analytical methods for "Bis(1-methylpiperidin-4-yl)amine" quantification

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Development and Validation of Analytical Methods for the Quantification of Bis(1-methylpiperidin-4-yl)amine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the development and validation of analytical methods for the quantification of this compound. Given the absence of specific compendial methods for this compound, this note details two robust, fit-for-purpose analytical approaches: a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for purity and content uniformity testing, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The protocols herein are grounded in fundamental analytical principles and adhere to the validation guidelines established by the International Council for Harmonisation (ICH).

Introduction: The Analytical Challenge

This compound is a diamine compound featuring two N-methylated piperidine rings linked by a secondary amine. Its structure presents distinct analytical challenges:

  • High Basicity: The presence of three amine groups (pKa values typically > 9) leads to strong interactions with silica-based chromatography columns, often resulting in poor peak shape (tailing) and unreliable quantification.

  • Lack of a Strong Chromophore: The molecule absorbs weakly in the UV spectrum, which can limit the sensitivity of HPLC-UV based methods, making trace analysis difficult.

  • High Polarity: The compound's polar nature can make it challenging to retain on traditional C18 reverse-phase columns.

This guide provides detailed methodologies to overcome these challenges, ensuring accurate and reproducible quantification.

Overall Analytical Workflow

A structured workflow is essential for robust method development and validation. The process begins with sample and standard preparation, followed by instrument setup, data acquisition, and finally, comprehensive validation to ensure the method is fit for its intended purpose.

Analytical_Workflow Figure 1: General Analytical Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Reporting prep_sample Sample Preparation (e.g., dissolution, dilution) instrument Instrument Setup (HPLC or LC-MS/MS) prep_sample->instrument prep_std Standard Preparation (e.g., stock, working solutions) prep_std->instrument acquisition Data Acquisition instrument->acquisition validation Method Validation (per ICH Q2(R1)) acquisition->validation report Report Generation validation->report

Caption: Figure 1: General Analytical Workflow.

Method 1: RP-HPLC with UV Detection for Purity and Assay

This method is designed as a primary quality control tool for determining the purity and potency of this compound in bulk material or simple formulations. The key to this method is mitigating the basicity of the analyte to achieve optimal chromatographic performance.

Principle and Rationale

To counteract the strong basicity and achieve good peak symmetry, this method employs a modern, hybrid-silica C18 column that demonstrates stability across a wider pH range. Furthermore, a low-ionic-strength acidic buffer is used in the mobile phase. The acidic pH (around 3.0) ensures that the amine groups are consistently protonated, minimizing secondary interactions with the stationary phase. A low UV wavelength (210 nm) is selected to maximize the signal from the amine functional groups, which lack a significant chromophore.

Detailed Protocol

Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, and UV/Vis or Diode Array Detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.

  • Vials: 2 mL amber glass autosampler vials with caps.

  • Pipettes and volumetric flasks (Class A).

  • Analytical balance.

Reagents:

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade or Milli-Q.

  • Formic acid, 99% or higher purity.

  • This compound reference standard.

Solutions Preparation:

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with Mobile Phase A.

Chromatographic Conditions:

ParameterSetting
ColumnXBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACN
Gradient5% B to 40% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature35 °C
Injection Volume10 µL
Detection Wavelength210 nm
Run Time20 minutes
Method Validation Summary

The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. The following table summarizes the key validation parameters and typical acceptance criteria.

ParameterTypical Acceptance Criteria
Specificity Peak is free from interference from blank and known impurities. Peak purity index > 0.995 (for DAD).
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy % Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision Repeatability (n=6): RSD ≤ 1.0%Intermediate Precision (different day/analyst): RSD ≤ 2.0%
LOD / LOQ Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. LOQ precision RSD ≤ 10%.
Robustness No significant change in results with small, deliberate variations in flow rate (±0.1 mL/min), pH (±0.2), and column temperature (±2 °C).

Method 2: LC-MS/MS for Trace-Level Quantification

For applications requiring higher sensitivity and selectivity, such as bioanalysis or impurity profiling at trace levels, LC-MS/MS is the method of choice. This technique offers superior performance by isolating a specific precursor ion and monitoring its characteristic product ions.

Principle and Rationale

This method utilizes the same chromatographic principles as the HPLC-UV method to achieve separation. However, detection is performed using a tandem mass spectrometer. The analyte is ionized, typically using Electrospray Ionization (ESI) in positive mode, which is highly efficient for basic compounds. In the mass spectrometer, the protonated molecule (precursor ion, [M+H]⁺) is selected, fragmented using Collision-Induced Dissociation (CID), and specific fragment ions (product ions) are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, virtually eliminating matrix interference.

Detailed Protocol

Instrumentation and Consumables:

  • LC-MS/MS system (e.g., Agilent 6400 Series Triple Quadrupole, Sciex Triple Quad™ system).

  • Chromatography consumables are the same as for the HPLC-UV method.

Reagents:

  • Same as HPLC-UV method, but using LC-MS grade solvents and additives is highly recommended to minimize background noise.

Chromatographic Conditions:

  • The HPLC conditions from Section 3.2 can be used as a starting point. A lower flow rate (e.g., 0.4-0.6 mL/min) may be beneficial for optimizing ESI efficiency.

Mass Spectrometer Conditions (Example):

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage+3500 V
Gas Temperature300 °C
Gas Flow8 L/min
Nebulizer Pressure40 psi
MRM Transitions To be determined empiricallyExample: Precursor [M+H]⁺ → Product 1⁺, Product 2⁺

Note: The exact MRM transitions (precursor/product ion pairs) and collision energies must be determined by infusing a standard solution of this compound into the mass spectrometer and performing product ion scans.

Method Validation Workflow

Validation for an LC-MS/MS bioanalytical method follows guidelines from regulatory bodies like the FDA. The process is rigorous and ensures data integrity.

Validation_Workflow Figure 2: Bioanalytical Method Validation Workflow cluster_core Core Validation Parameters cluster_matrix Matrix & Stability specificity Selectivity & Specificity cal_curve Calibration Curve (Linearity & Range) specificity->cal_curve accuracy Accuracy matrix_effect Matrix Effect accuracy->matrix_effect precision Precision recovery Recovery precision->recovery cal_curve->accuracy cal_curve->precision lod_loq LOD & LLOQ cal_curve->lod_loq end Validated Method lod_loq->end stability Stability (Freeze-Thaw, Bench-Top, Long-Term) matrix_effect->stability recovery->stability stability->end start Method Development start->specificity

Caption: Figure 2: Bioanalytical Method Validation Workflow.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the accurate and reliable quantification of this compound. The RP-HPLC-UV method serves as a dependable tool for routine quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for more demanding applications like bioanalysis or trace impurity detection. Proper method validation, following the principles outlined by bodies such as the ICH and FDA, is paramount to ensure that the chosen method generates data of the highest integrity.

Application Note: Quantitative Analysis of Bis(1-methylpiperidin-4-yl)amine using a Robust HPLC-MS Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of Bis(1-methylpiperidin-4-yl)amine. The protocol is designed for researchers, scientists, and drug development professionals who require a reliable analytical technique for the characterization and quantification of this pharmaceutical intermediate. The methodology described herein provides a comprehensive guide, from sample preparation to data analysis, ensuring accuracy, precision, and reproducibility.

Introduction

This compound, with the chemical formula C12H25N3 and a molecular weight of 211.35 g/mol , is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] Its purity and concentration are critical parameters that can influence the yield and quality of the final active pharmaceutical ingredient (API). Therefore, a sensitive and specific analytical method is essential for its accurate quantification in research and manufacturing settings.

This application note addresses the need for a validated analytical method by providing a comprehensive HPLC-MS protocol. The method leverages the selectivity of reversed-phase HPLC for separation and the sensitivity of mass spectrometry for detection, making it suitable for the analysis of this compound in complex matrices.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.

PropertyValueSource
CAS Number 117927-28-3[1][2][3][4]
Molecular Formula C12H25N3[1][3]
Molecular Weight 211.35 g/mol [1][2][3]
Appearance Off-white to slight yellow solid[4]
Boiling Point 272.2°C at 760 mmHg[1]
LogP 1.03110[1]

The presence of three amine groups, two of which are tertiary within the piperidine rings and one secondary amine linking them, makes the molecule basic. This characteristic is crucial for selecting the appropriate HPLC and MS conditions.

HPLC-MS Method Development: A Rationale-Driven Approach

The development of this method was guided by the chemical nature of this compound and established principles for the analysis of piperidine derivatives.[5][6]

Chromatographic Separation

A reversed-phase C18 column was selected as it provides excellent retention and separation for moderately polar compounds like this compound.[5][6] To ensure good peak shape and prevent tailing, which can be an issue with basic compounds on silica-based columns, formic acid was added to the mobile phase.[5] The formic acid serves to protonate the analyte, improving its interaction with the stationary phase and enhancing its ionization in the mass spectrometer.

A gradient elution is employed to ensure efficient elution of the analyte and any potential impurities, providing a balance between resolution and analysis time.

Mass Spectrometric Detection

Given the basic nature of the analyte, Electrospray Ionization (ESI) in positive ion mode is the logical choice for sensitive detection.[5] The amine functional groups are readily protonated, forming a stable [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is utilized for quantification to provide high selectivity and reduce background noise, which is critical when analyzing complex samples.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.

HPLC System and Conditions
ParameterCondition
HPLC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 5 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 2.9 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Mass Spectrometer and Conditions
ParameterCondition
Mass Spectrometer Agilent 6470 Triple Quadrupole MS or equivalent
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion ([M+H]⁺) m/z 212.2
Product Ions To be determined experimentally (e.g., m/z 98.1, m/z 114.1)
Fragmentor Voltage 135 V
Collision Energy Optimized for each transition (e.g., 15-30 eV)
Gas Temperature 300°C
Gas Flow 5 L/min
Nebulizer Pressure 45 psi
Sheath Gas Temperature 250°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V

Data Analysis and Expected Results

The quantitative analysis is performed by constructing a calibration curve from the peak areas of the working standard solutions versus their concentrations. The concentration of this compound in the samples is then determined from this curve.

Linearity and Sensitivity

The method is expected to demonstrate excellent linearity over the specified concentration range, with a correlation coefficient (R²) of >0.99. The Limit of Detection (LOD) and Limit of Quantification (LOQ) are anticipated to be in the low ng/mL range, highlighting the sensitivity of the method.

ParameterExpected Value
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (R²) >0.99
Limit of Detection (LOD) ~0.5 ng/mL
Limit of Quantification (LOQ) ~1.5 ng/mL

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Methanol weigh->dissolve dilute Serial Dilution dissolve->dilute filter Filter (0.22 µm) dilute->filter hplc HPLC Separation (C18 Column) filter->hplc ms MS/MS Detection (Positive ESI, MRM) hplc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: HPLC-MS analysis workflow for this compound.

Logical Relationship of Method Parameters

G cluster_analyte Analyte Properties cluster_hplc HPLC Conditions cluster_ms MS Conditions Analyte This compound (Basic Nature, Moderate Polarity) HPLC Reversed-Phase C18 Analyte->HPLC dictates column choice MobilePhase Acidified Mobile Phase (0.1% Formic Acid) Analyte->MobilePhase requires additive for peak shape MS Positive ESI Analyte->MS ensures efficient ionization MRM MRM for Quantification MS->MRM enables high selectivity

Caption: Interdependencies of analytical method parameters.

Conclusion

The HPLC-MS method detailed in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound. The protocol is robust and can be readily implemented in quality control and research laboratories. The rationale-driven approach to method development ensures that the chosen parameters are optimal for the analyte, leading to accurate and reproducible results.

References

Application Notes & Protocols: The Bis(1-methylpiperidin-4-yl)amine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space with a Saturated Heterocyclic Scaffold

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond flat, aromatic systems to explore the rich, three-dimensional chemical space offered by saturated heterocycles.[1][2] The Bis(1-methylpiperidin-4-yl)amine scaffold, a unique and relatively underexplored chemical entity, presents a compelling starting point for such an exploration.

This scaffold is characterized by a central secondary amine linking two N-methylpiperidine rings. Its key structural features offer several potential advantages in drug design:

  • Three-Dimensionality: Unlike flat aromatic rings, the chair conformations of the piperidine rings create a defined, rigid, and three-dimensional (3D) shape. This spatial arrangement can lead to more specific and higher-affinity interactions with the complex surfaces of biological targets.[3][4][5]

  • Dual Basic Centers: The presence of two tertiary amines (the piperidine nitrogens) provides opportunities for forming multiple salt bridges or hydrogen bond interactions within a target binding site. These basic centers can also significantly influence the scaffold's physicochemical properties, such as aqueous solubility.

  • Central Linker for Derivatization: The secondary amine at the core of the molecule is an ideal and readily accessible handle for chemical modification. This allows for the systematic introduction of a wide array of functional groups to build a chemical library and probe structure-activity relationships (SAR).

  • Novelty and Intellectual Property: As an emerging scaffold, it offers a pathway to novel chemical entities with strong intellectual property potential, a critical consideration in drug development.[1]

This document serves as a comprehensive guide for researchers, providing detailed protocols for the synthesis of the scaffold, strategies for its derivatization into a screening library, and a workflow for its biological evaluation, using O-GlcNAcase (OGA) inhibition as a representative case study.[6][7][8]

Section 1: Synthesis of the this compound Scaffold

The synthesis of the core scaffold is achieved via a straightforward and robust two-step reductive amination protocol starting from the commercially available 1-methyl-4-piperidone.[9][10]

Protocol 1: Synthesis of this compound

Reaction Scheme: 2 x (1-methyl-4-piperidone) + NH₄OAc --(NaBH₃CN)--> this compound

Materials:

  • 1-methyl-4-piperidone (CAS: 1445-73-4)[11]

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-methyl-4-piperidone (2.0 equivalents, e.g., 10.0 g). Dissolve it in 100 mL of anhydrous methanol.

  • Amine Source Addition: Add ammonium acetate (1.0 equivalent) to the solution. Stir the mixture at room temperature for 30 minutes.

    • Scientist's Note: Ammonium acetate serves as the in situ source of ammonia. The initial stirring period allows for the formation of the imine or enamine intermediate, which is crucial for the subsequent reduction.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add sodium cyanoborohydride (NaBH₃CN) (approx. 1.2 equivalents) portion-wise over 15 minutes.

    • Causality Check: NaBH₃CN is a mild reducing agent that selectively reduces the iminium ion intermediate over the ketone starting material. Adding it at 0 °C helps to control the reaction exotherm and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding 50 mL of saturated NaHCO₃ solution to neutralize the reaction and decompose any remaining reducing agent.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with dichloromethane (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is typically a viscous oil. Purify the material using column chromatography on silica gel, eluting with a gradient of DCM/MeOH containing a small amount of triethylamine (e.g., 0.5%) to prevent the product from streaking on the silica.

    • Trustworthiness: The addition of a basic modifier like triethylamine to the eluent is critical for obtaining a pure product, as it deactivates the acidic sites on the silica gel that can strongly bind to the basic amine product.

Expected Yield: 55-70%. The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Section 2: Library Development - A Case Study on O-GlcNAcase (OGA) Inhibitors

The central secondary amine of the scaffold is a prime location for derivatization. To illustrate this, we will outline a protocol to create a small, focused library of N-acylated derivatives. This strategy is inspired by patented efforts to develop inhibitors for O-GlcNAcase (OGA), an enzyme implicated in neurodegenerative diseases like Alzheimer's.[7][12]

Protocol 2: Parallel Acylation for Library Synthesis

This protocol describes the acylation of the scaffold with a variety of carboxylic acids to explore the chemical space around the core.

Materials:

  • This compound (from Protocol 1)

  • A diverse set of carboxylic acids (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • HPLC vials or a 96-well plate for parallel synthesis

Step-by-Step Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Prepare a 0.2 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.

    • Prepare a plate or array of vials each containing 1.1 equivalents of a unique carboxylic acid.

  • Reaction Assembly (per well/vial):

    • To each vial containing a carboxylic acid, add the this compound stock solution (1.0 equivalent).

    • Add the DIPEA stock solution (2.0 equivalents).

    • Initiate the reaction by adding the HATU stock solution (1.1 equivalents).

    • Scientist's Note: HATU is a highly efficient peptide coupling reagent that minimizes racemization and side reactions, making it ideal for creating amide libraries. DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction.

  • Incubation: Seal the plate/vials and shake at room temperature for 4-6 hours.

  • Analysis and Purification: The resulting library can be directly screened as a crude mixture after dilution, or each compound can be purified using preparative HPLC. Analysis of each well should be performed by LC-MS to confirm product formation.

Section 3: Experimental Workflow for Biological Evaluation

Once a library of derivatives is synthesized, the next step is to evaluate their biological activity. This workflow outlines a general process from synthesis to hit identification.

G cluster_0 Synthesis & Library Generation cluster_1 Biological Screening cluster_2 Hit Validation & Analysis SCAFFOLD Scaffold Synthesis (Protocol 1) DERIV Library Derivatization (Protocol 2) SCAFFOLD->DERIV PUR Purification & QC (HPLC, LC-MS) DERIV->PUR HTS High-Throughput Screen (Primary Screen) PUR->HTS Compound Plate ASSAY Enzymatic Assay (e.g., OGA Inhibition) ASSAY->HTS DOSE Dose-Response (IC50 Determination) HTS->DOSE SAR SAR Analysis DOSE->SAR Potency Data (IC50) SELECT Hit Selection SAR->SELECT SELECT->DERIV Iterative Design

Caption: Workflow from scaffold synthesis to hit identification.

Protocol 3: Generic Enzymatic Inhibition Assay (OGA Example)

This protocol provides a template for testing the synthesized library for inhibitory activity against a target enzyme like O-GlcNAcase.

Materials:

  • Recombinant human OGA enzyme

  • Fluorogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, pH 7.4)

  • Synthesized compound library diluted in DMSO

  • 384-well black assay plates

  • Plate reader capable of fluorescence detection

Step-by-Step Procedure:

  • Compound Plating: Dispense a small volume (e.g., 50 nL) of each compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well plate. Include positive control (known inhibitor) and negative control (DMSO only) wells.

  • Enzyme Addition: Add 10 µL of OGA enzyme diluted in assay buffer to each well. Gently mix and incubate for 15 minutes at room temperature.

    • Causality Check: This pre-incubation step allows the potential inhibitors to bind to the enzyme before the substrate is introduced, providing a more accurate measure of inhibition.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate diluted in assay buffer to each well to start the reaction.

  • Signal Detection: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence (e.g., Ex/Em = 360/450 nm) over 30 minutes. The rate of fluorescence increase is proportional to enzyme activity.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO controls. % Inhibition = 100 * (1 - (Rate_Compound / Rate_DMSO))

  • Hit Confirmation: Compounds showing significant inhibition (e.g., >50% at 10 µM) in the primary screen are selected as "hits." These hits are then re-tested in a dose-response format (e.g., 10-point serial dilution) to determine their half-maximal inhibitory concentration (IC₅₀).

Section 4: Data Presentation and Structure-Activity Relationship (SAR)

The IC₅₀ values from the dose-response experiments are crucial for building an SAR. This data helps scientists understand which chemical modifications improve potency and guides the design of the next generation of compounds.

Table 1: Hypothetical Screening Data for N-Acylated Derivatives
Compound IDR-Group (Acyl Moiety)OGA Inhibition IC₅₀ (µM)
LIB-001 Acetyl> 50
LIB-002 Cyclohexylcarbonyl15.2
LIB-003 Benzoyl2.5
LIB-004 4-Fluorobenzoyl0.8
LIB-005 4-Methoxybenzoyl3.1
LIB-006 2-Naphthoyl0.5
LIB-007 Phenylacetyl8.9

Initial SAR Analysis:

  • Small Aliphatics (LIB-001): A small acetyl group confers no significant activity.

  • Larger Aliphatics (LIB-002): Increasing the size to a cyclohexyl group introduces moderate activity.

  • Aromatics (LIB-003): The introduction of a phenyl ring (benzoyl) significantly improves potency, suggesting a key π-π stacking or hydrophobic interaction is possible in the enzyme's active site.

  • Substituted Aromatics (LIB-004, LIB-005): An electron-withdrawing fluorine atom at the para-position (LIB-004) enhances potency compared to the unsubstituted benzoyl. An electron-donating methoxy group (LIB-005) is less favorable. This suggests the electronics of the aromatic ring play a role.

  • Extended Aromatic System (LIB-006): Extending the aromatic system to a naphthoyl group further increases potency, indicating a large hydrophobic pocket is being engaged.

  • Linker Flexibility (LIB-007): Inserting a methylene linker between the phenyl ring and the carbonyl (phenylacetyl) reduces activity, suggesting that rigid conformation is preferred for optimal binding.

This analysis forms the basis of the iterative drug discovery cycle.

G DESIGN Design (Hypothesize Improvements) SYNTH Synthesize (New Analogs) DESIGN->SYNTH Target Molecules TEST Test (Biological Assay) SYNTH->TEST New Compounds ANALYZE Analyze (SAR) TEST->ANALYZE Activity Data ANALYZE->DESIGN New Insights

Caption: The iterative Design-Make-Test-Analyze (DMTA) cycle.

Conclusion and Future Directions

The this compound scaffold represents a valuable and versatile starting point for medicinal chemistry campaigns. Its inherent three-dimensionality and readily accessible point of diversification make it an attractive core for exploring new chemical space. The protocols outlined here provide a robust framework for its synthesis, derivatization, and evaluation.

Future work should focus on exploring alternative linker chemistries beyond amides (e.g., sulfonamides, ureas) and modifying the N-methyl groups of the piperidine rings to further probe the scaffold's interaction with biological targets and to modulate its physicochemical properties. As demonstrated, a systematic approach combining efficient synthesis with rigorous biological testing can rapidly unlock the potential of this and other novel 3D scaffolds.

References

Application Notes & Protocols for the Derivatization of Bis(1-methylpiperidin-4-yl)amine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the chemical derivatization of Bis(1-methylpiperidin-4-yl)amine, a key scaffold in medicinal chemistry. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in generating compound libraries for Structure-Activity Relationship (SAR) studies. We will explore two primary, high-yield derivatization strategies targeting the central secondary amine: N-acylation and N-alkylation via reductive amination. The causality behind experimental choices, self-validating protocols, and the logical framework for a systematic SAR exploration are elucidated. This document aims to serve as a practical guide to unlocking the therapeutic potential of this privileged bis-piperidine scaffold.

Introduction: The Strategic Importance of the Bis-piperidine Scaffold

The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS) and various receptor families.[1][2][3] Its saturated, three-dimensional nature allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[4] The core molecule, this compound (CAS 117927-28-3)[5][6][7][8], presents a unique and symmetrical starting point for SAR studies. It features two N-methylated piperidine rings linked by a central secondary amine. This secondary amine is the primary reactive handle for synthetic modification, offering a straightforward path to introduce diverse chemical functionalities.

Systematic modification of this scaffold allows researchers to probe the chemical space around a core pharmacophore. By varying the nature of the substituent 'R' attached to the central nitrogen, one can modulate key physicochemical properties such as:

  • Lipophilicity (LogP): Influencing solubility, cell permeability, and metabolic stability.[9]

  • Hydrogen Bonding Capacity: Introducing hydrogen bond donors or acceptors to engage with specific residues in a target's binding pocket.

  • Steric Bulk: Exploring the spatial constraints of the binding site.

  • Electronic Effects: Modulating the basicity of the central amine and influencing long-range interactions.

The goal of a well-designed SAR study is to build a clear picture of how these modifications translate into changes in biological activity (e.g., potency, selectivity, efficacy).[10][11][12] The protocols that follow provide robust methods for generating the necessary chemical diversity to build these critical relationships.

Derivatization Strategies and Protocols

The central secondary amine of this compound is a nucleophilic center that can readily undergo various chemical transformations. We will focus on two of the most reliable and versatile reactions in the medicinal chemist's toolbox: N-acylation to form amides and reductive amination to form tertiary amines.

Protocol 1: N-Acylation for Amide Library Synthesis

N-acylation is a fundamental reaction that introduces an amide bond. Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to act as hydrogen bond acceptors.[13] This protocol describes the reaction of the parent amine with an acyl chloride, a highly reactive acylating agent.

Causality of Experimental Choices:

  • Acyl Chlorides: Chosen for their high electrophilicity, which drives the reaction to completion, even with a somewhat sterically hindered secondary amine.

  • Anhydrous Dichloromethane (DCM): A common, inert solvent that dissolves the starting materials and does not compete in the reaction. Anhydrous conditions are critical as acyl chlorides readily hydrolyze with water.

  • Triethylamine (TEA) or DIPEA: A non-nucleophilic organic base is required to scavenge the HCl byproduct generated during the reaction.[14] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • 0 °C to Room Temperature: Starting the reaction at a low temperature helps to control the initial exothermic reaction, while allowing it to warm to room temperature ensures it proceeds to completion.

Experimental Protocol: Synthesis of N-Benzoyl-bis(1-methylpiperidin-4-yl)amine

  • Reaction Setup: To a dry, nitrogen-flushed 100 mL round-bottom flask, add this compound (1.0 eq, e.g., 2.11 g, 10 mmol) and anhydrous dichloromethane (DCM, 40 mL).

  • Base Addition: Add triethylamine (TEA) (1.5 eq, e.g., 2.1 mL, 15 mmol). Stir the solution until all solids have dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acylating Agent Addition: Add benzoyl chloride (1.1 eq, e.g., 1.28 mL, 11 mmol) dropwise to the stirred solution over 5-10 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup:

    • Dilute the reaction mixture with additional DCM (40 mL).

    • Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) to remove any unreacted acyl chloride and acidic impurities.

    • Wash with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (using a gradient of DCM/Methanol, often with 0.5-1% TEA mixed in the mobile phase to prevent streaking) to yield the pure N-acylated derivative.[15]

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, providing access to tertiary amines.[16][17][18] The reaction proceeds in two stages: the formation of an iminium ion intermediate from the secondary amine and a carbonyl compound (aldehyde or ketone), followed by its in-situ reduction by a mild reducing agent.[16][19]

Causality of Experimental Choices:

  • Aldehyde/Ketone: The source of the new alkyl group. A wide variety of commercially available aldehydes and ketones can be used to introduce diverse substituents.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent. It is particularly effective for reductive aminations because it is less reactive towards the starting carbonyl compound compared to the iminium ion intermediate, thus minimizing side reactions like alcohol formation.[15][16] It is also moisture-stable enough to be handled in air.

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF): Anhydrous aprotic solvents that are compatible with the reagents.

  • Acetic Acid (Catalytic): A small amount of acid catalyzes the formation of the iminium ion intermediate by facilitating the dehydration step.[16][18]

Experimental Protocol: Synthesis of N-Benzyl-bis(1-methylpiperidin-4-yl)amine

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq, e.g., 2.11 g, 10 mmol) and benzaldehyde (1.1 eq, e.g., 1.12 mL, 11 mmol) in anhydrous 1,2-dichloroethane (DCE, 40 mL).

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq, 0.057 mL, 1 mmol).

  • Iminium Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, e.g., 3.18 g, 15 mmol) portion-wise over 15 minutes. The addition may cause slight effervescence.

  • Reaction Progression: Stir the reaction mixture at room temperature for 6-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material.

  • Workup:

    • Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated derivative.

Visualization of Derivatization Workflows

The following diagrams illustrate the general workflows for the derivatization of the core scaffold.

G cluster_0 Protocol 1: N-Acylation cluster_1 Protocol 2: Reductive Amination start1 This compound reagent1 R-COCl (Acyl Chloride) TEA, DCM start1->reagent1 product1 N-Acyl Derivative (Amide) reagent1->product1 start2 This compound reagent2 R'-CHO (Aldehyde) NaBH(OAc)₃, AcOH (cat.), DCE start2->reagent2 product2 N-Alkyl Derivative (Tertiary Amine) reagent2->product2

Caption: Derivatization workflows for SAR studies.

Designing the SAR Study: A Logical Framework

A successful SAR study relies on the systematic and logical selection of 'R' groups to introduce. The goal is to incrementally change one property at a time (e.g., size, electronics, H-bonding) to understand its impact on biological activity.

SAR_Logic cluster_derivatization Derivatization Strategy cluster_properties Probe Physicochemical Properties Core This compound Scaffold Acylation N-Acylation (Protocol 1) Core->Acylation Alkylation Reductive Amination (Protocol 2) Core->Alkylation Size Steric Bulk (e.g., Me, iPr, tBu, Ph) Acylation->Size Electronics Electronic Effects (e.g., Ph, 4-F-Ph, 4-MeO-Ph) Acylation->Electronics Hbond H-Bonding (e.g., -CH₂OH, -CONH₂ groups) Acylation->Hbond Lipophilicity Lipophilicity (e.g., Alkyl chains, Aryl groups) Acylation->Lipophilicity Alkylation->Size Alkylation->Electronics Alkylation->Hbond Alkylation->Lipophilicity Assay Biological Assay (e.g., IC₅₀, Kᵢ, EC₅₀) Size->Assay Electronics->Assay Hbond->Assay Lipophilicity->Assay SAR Structure-Activity Relationship (SAR) Assay->SAR

Caption: Logical framework for a systematic SAR study.

Data Presentation for SAR Analysis

Quantitative data from biological assays should be summarized in a clear, tabular format to facilitate direct comparison between analogues. This allows for the rapid identification of trends and key structural features that drive activity.

Table 1: Hypothetical SAR Data for a Kinase Target

Compound IDDerivatization MethodR GroupMWcLogPH-Bond Donors/AcceptorsKinase IC₅₀ (nM)
Parent --H211.351.851 / 3>10,000
AM-01 N-Acylation-C(O)CH₃253.391.600 / 45,200
AM-02 N-Acylation-C(O)Ph315.453.320 / 4850
AM-03 N-Acylation-C(O)-(4-F-Ph)333.443.510 / 4430
AM-04 N-Acylation-C(O)-(4-OMe-Ph)345.483.250 / 5980
TA-01 Reductive Amination-CH₂Ph301.483.980 / 31,500
TA-02 Reductive Amination-CH₂(4-F-Ph)319.474.170 / 3750
TA-03 Reductive Amination-CH₂(c-Pr)265.452.950 / 33,100

Interpretation of Hypothetical Data:

  • Acylation vs. Alkylation: In this hypothetical dataset, the amide series (AM) generally shows better potency than the tertiary amine series (TA), suggesting the carbonyl oxygen may be a key H-bond acceptor.

  • Aromatic Ring is Key: Both AM-02 and TA-01 show a significant improvement in potency over their aliphatic counterparts (AM-01 and TA-03), indicating a potential beneficial hydrophobic or π-stacking interaction.

  • Electronic Effects: The introduction of an electron-withdrawing fluorine atom (AM-03 and TA-02) improves potency compared to the unsubstituted phenyl ring (AM-02 and TA-01). The electron-donating methoxy group (AM-04) is detrimental compared to the fluoro-substituted analog. This suggests that modulating the electronics of the aromatic ring is a critical parameter for optimization.

Conclusion

The this compound scaffold is a versatile and synthetically accessible starting point for the development of novel chemical entities. The N-acylation and reductive amination protocols described in this guide are robust, scalable, and amenable to the creation of large, diverse compound libraries. By applying a logical framework to the selection of derivatizing agents and systematically analyzing the resulting biological data, researchers can efficiently establish clear Structure-Activity Relationships. This, in turn, accelerates the iterative process of drug design, paving the way for the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties.

References

"Bis(1-methylpiperidin-4-yl)amine" in proteomics sample preparation

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: A Guide to Amine-Reactive Derivatization in Proteomics Sample Preparation for Enhanced Mass Spectrometry Analysis

Audience: Researchers, scientists, and drug development professionals.

From the desk of the Senior Application Scientist:

A thorough investigation into the applications of has been conducted. Based on a comprehensive review of current scientific literature and established protocols, there is no documented use of this specific compound for this purpose. Its chemical structure, featuring two secondary amine groups, does not align with the common strategies in proteomics that predominantly target primary amines for derivatization or cross-linking.

However, the inquiry touches upon a critical and powerful technique in mass spectrometry-based proteomics: the chemical derivatization of peptides. This application note will, therefore, provide a detailed guide on a well-established and impactful strategy: the use of amine-reactive reagents to enhance the detection and sequencing of peptides. This guide will explain the rationale, present a detailed protocol, and offer expert insights to ensure successful implementation in your proteomics workflow.

Introduction: Overcoming the Challenges of Peptide Analysis

Mass spectrometry (MS) is a cornerstone of proteomics, offering unparalleled sensitivity and specificity for protein identification and quantification.[1][2] However, the success of any proteomics experiment is heavily reliant on the quality of the sample preparation.[2][3] A common challenge in "bottom-up" proteomics is the variable and sometimes poor ionization efficiency of certain tryptic peptides, especially those present in low abundance.[4] Furthermore, the fragmentation of peptides in the mass spectrometer can be unpredictable, complicating sequence analysis.

Chemical derivatization offers a robust solution to these issues. By modifying peptides with specific chemical tags, we can significantly improve their analytical characteristics. This guide focuses on the most common approach: targeting the primary amine groups of peptides (the N-terminus and the ε-amino group of lysine residues) with reactive reagents.[1][5] This strategy can introduce a fixed positive charge, which dramatically enhances ionization efficiency and simplifies fragmentation patterns, leading to more reliable and sensitive results.[6][7][8]

The Principle of Amine-Reactive Derivatization

The fundamental principle of this technique lies in the nucleophilic nature of the primary amines found on peptides. These amines readily react with specific electrophilic groups on a derivatizing reagent.

Mechanism of Action

The most frequently targeted functional groups are:

  • α-amino group: Located at the N-terminus of every peptide.

  • ε-amino group: Found on the side chain of lysine (Lys, K) residues.

Reagents designed to react with these groups typically contain moieties like N-hydroxysuccinimide (NHS) esters or pyrylium salts, which form stable covalent bonds with the amines.[5][6] The key advantages of this approach include:

  • Enhanced Ionization Efficiency: Many derivatizing agents introduce a permanent positive charge (a quaternary ammonium or pyridinium group).[4][8] This "charge-tagging" ensures that the peptide will be efficiently ionized, particularly in electrospray ionization (ESI), leading to a significant increase in signal intensity for low-level peptides.[4]

  • Directed and Simplified Fragmentation: The presence of a fixed charge at a specific location on the peptide can direct the fragmentation process during tandem mass spectrometry (MS/MS). This often leads to the preferential formation of specific ion series (e.g., b-ions), making the resulting spectra cleaner and easier to interpret for automated database searching and de novo sequencing.[7][9]

  • Quantitative Analysis: Isotope-labeled versions of these derivatization reagents can be used for relative and absolute quantification of proteins, similar to well-known methods like iTRAQ and TMT.

Below is a diagram illustrating the general workflow for a proteomics experiment incorporating peptide derivatization.

G cluster_0 Sample Preparation cluster_1 Analysis Prot_Ext Protein Extraction (Cell Lysis) Red_Alk Reduction & Alkylation Prot_Ext->Red_Alk Digestion Proteolytic Digestion (e.g., Trypsin) Red_Alk->Digestion Deriv Peptide Derivatization Digestion->Deriv Cleanup Desalting & Cleanup (e.g., C18 StageTip) Deriv->Cleanup LC nanoLC Separation Cleanup->LC Inject Sample MS Mass Spectrometry (MS and MS/MS) LC->MS Data Data Analysis (Peptide ID & Quant) MS->Data

Caption: General workflow for proteomics analysis including a peptide derivatization step.

Protocol: Derivatization of Tryptic Peptides for Enhanced MS Detection

This protocol provides a generalized procedure for the derivatization of peptides using an amine-reactive, charge-tagging reagent. It is crucial to consult the manufacturer's specific instructions for the chosen reagent, as optimal reaction conditions (e.g., solvent, pH, temperature, and stoichiometry) may vary.

Materials and Reagents
  • Protein Sample: Purified protein or complex protein lysate.

  • Lysis Buffer: (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5).

  • Reducing Agent: 100 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Alkylating Agent: 200 mM Iodoacetamide (IAA).

  • Protease: MS-grade Trypsin.

  • Digestion Buffer: 50 mM Ammonium Bicarbonate (AmBic), pH 8.0.

  • Derivatization Reagent: Amine-reactive, charge-tagging reagent (e.g., a commercially available pyrylium salt or NHS-ester based tag).

  • Reaction Solvent: Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF), as recommended for the reagent.

  • Quenching Solution: (e.g., 5% Hydroxylamine or 100 mM Tris-HCl), if required.

  • Acids: Formic Acid (FA) and Trifluoroacetic Acid (TFA).

  • Desalting: C18 StageTips or equivalent solid-phase extraction (SPE) cartridges.

  • Solvents: HPLC-grade water and ACN.

Step-by-Step Methodology

PART A: Protein Digestion

  • Lysis and Denaturation: Solubilize the protein sample in lysis buffer to a final concentration of 1-2 mg/mL. Ensure complete denaturation.

  • Reduction: Add the reducing agent (e.g., DTT to a final concentration of 5 mM). Incubate for 30 minutes at 37°C to break disulfide bonds.

  • Alkylation: Cool the sample to room temperature. Add the alkylating agent (e.g., IAA to a final concentration of 15 mM). Incubate for 30 minutes in the dark to cap the free thiols.

  • Buffer Exchange/Dilution: Dilute the sample at least 8-fold with digestion buffer (e.g., 50 mM AmBic) to reduce the urea concentration to below 1 M.

  • Digestion: Add trypsin at a 1:50 enzyme-to-protein ratio (w/w). Incubate overnight at 37°C.

  • Acidification: Stop the digestion by adding TFA or FA to a final concentration of 0.5-1%, bringing the pH to <3.

  • Initial Desalting: Desalt the peptide mixture using a C18 SPE cartridge to remove salts and detergents. Elute the peptides and completely dry them in a vacuum centrifuge.

PART B: Peptide Derivatization

  • Reconstitute Peptides: Reconstitute the dried peptide pellet in the reaction buffer recommended by the reagent manufacturer (e.g., a non-amine-containing buffer like HEPES at pH ~8.0).

  • Prepare Derivatization Reagent: Immediately before use, dissolve the derivatization reagent in the recommended anhydrous solvent (e.g., ACN or DMF) to the desired stock concentration.

  • Reaction: Add the derivatization reagent to the peptide solution. The molar excess of reagent over peptides is critical and should be optimized. A common starting point is a 10- to 20-fold molar excess.

  • Incubation: Incubate the reaction at room temperature for 1 hour. Gentle mixing may be required.

  • Quenching (Optional): If necessary, quench any unreacted reagent by adding a quenching solution. Incubate for a further 15 minutes.

PART C: Final Sample Cleanup

  • Acidification: Acidify the derivatized peptide solution with TFA to a final concentration of 0.1-1%.

  • Final Desalting: Perform a final desalting step using C18 StageTips to remove excess reagent, byproducts, and reaction buffer.

  • Elution and Final Preparation: Elute the derivatized peptides from the C18 material. Dry the sample completely in a vacuum centrifuge. Reconstitute the final peptide sample in an appropriate solvent for LC-MS analysis (e.g., 0.1% FA in water).

G cluster_0 Chemical Reaction Peptide Peptide (-NH2 at N-term or Lys) Product Derivatized Peptide (Stable Amide Bond) Peptide->Product Reagent Derivatization Reagent (e.g., NHS-Ester Tag) Reagent->Product

Caption: Schematic of the amine-reactive derivatization reaction.

Data Interpretation and Considerations

  • Mass Shift: Remember to account for the mass modification of the derivatization tag in your database search parameters. The mass of the tag will be added to the N-terminus and all lysine residues.

  • Incomplete Derivatization: It is common to see a mix of fully, partially, and non-derivatized peptides. Optimize the reaction stoichiometry and time to maximize the yield of the fully derivatized species.

  • MS/MS Spectra: For peptides derivatized with a charge-tag, expect to see a dominant reporter ion in the low m/z region of the MS/MS spectrum, corresponding to the tag itself.[4] The peptide backbone fragmentation should be simplified, often favoring one ion series.

Table 1: Comparison of Derivatization Strategies
StrategyCommon Reagent TypePrimary AdvantageKey Consideration
Charge Tagging Pyrylium Salts, Quaternary Ammonium NHS-EstersGreatly increased ionization efficiency for low-abundance peptides.Can suppress fragmentation if the tag is too stable. Requires MSn capability for full sequencing.[7]
Isotopic Labeling iTRAQ, TMT ReagentsEnables multiplexed relative quantification of up to 18 samples.Reporter ion interference can affect accuracy in complex samples.
Improving Fragmentation N-pyridylacetyl (PA) groupsDirects fragmentation to produce abundant b-type ions for easier sequencing.[9]Minor side reactions with tyrosine residues can occur.[9]

Conclusion

While "Bis(1-methylpiperidin-4-yl)amine" does not have a recognized application in proteomics sample preparation, the underlying principle of modifying peptides to improve their analytical performance is a powerful and widely used strategy. Amine-reactive derivatization, particularly with charge-tagging reagents, provides a robust method to enhance the sensitivity of peptide detection and simplify spectral interpretation. By carefully implementing and optimizing the protocol described in these notes, researchers can significantly improve the depth and quality of their proteomics data, enabling new discoveries in complex biological systems.

References

Troubleshooting & Optimization

Purification of "Bis(1-methylpiperidin-4-yl)amine" by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Bis(1-methylpiperidin-4-yl)amine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful column chromatographic purification of this diamine.

Introduction: Understanding the Challenge

This compound is a diamine, and its basic nature presents a unique set of challenges during purification by silica gel column chromatography. The lone pairs of electrons on the nitrogen atoms can interact strongly with the acidic silanol groups on the surface of the silica gel. This interaction can lead to a number of issues, including poor separation, tailing of the compound peak, and even irreversible adsorption to the stationary phase, resulting in low recovery. This guide provides proven strategies and detailed protocols to mitigate these challenges and achieve high purity and yield.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific issues you may encounter during the column chromatography of this compound in a question-and-answer format.

Issue 1: My compound is sticking to the column, and the yield is very low.

  • Question: I'm running a silica gel column with a standard ethyl acetate/hexane mobile phase, but I'm recovering less than 20% of my this compound. What is happening to my compound?

  • Answer: The primary cause of low recovery is the strong interaction between the basic amine groups of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to irreversible adsorption. To address this, you need to "deactivate" the silica gel by adding a small amount of a basic modifier to your mobile phase.

    Step-by-Step Solution:

    • Introduce a Basic Modifier: Add 0.5-2% triethylamine (NEt₃) or ammonia (as a 7N solution in methanol) to your mobile phase. Triethylamine is a volatile base that will compete with your compound for the active sites on the silica gel, thus reducing the strong adsorption.

    • Pre-treat the Silica Gel: For particularly stubborn cases, you can pre-treat your silica gel. Slurry the silica gel in your chosen mobile phase containing the basic modifier and let it stand for about 30 minutes before packing the column. This ensures the stationary phase is thoroughly deactivated.

    • Consider an Alternative Stationary Phase: If the issue persists, consider using a less acidic stationary phase like alumina (Al₂O₃) or a deactivated silica gel.

Issue 2: The spot for my compound on the TLC plate is streaking badly.

  • Question: When I run a TLC to monitor my fractions, the spot corresponding to this compound is a long streak rather than a compact spot. How can I fix this?

  • Answer: Streaking, or tailing, on a TLC plate is a classic sign of strong analyte-stationary phase interaction, which is the same issue that causes low recovery on the column. The solution is similar: modify your mobile phase.

    Step-by-Step Solution:

    • Optimize the Mobile Phase for TLC: Before running your column, optimize your mobile phase on a TLC plate. Prepare several developing chambers with your chosen solvent system (e.g., dichloromethane/methanol) and add varying small percentages of a basic modifier like triethylamine (e.g., 0.5%, 1%, 2%).

    • Identify the Optimal Modifier Concentration: Spot your crude product on different TLC plates and develop them in the prepared chambers. The optimal concentration of the basic modifier will be the one that gives a round, well-defined spot with a suitable Rf value (typically between 0.2 and 0.4).

    • Use the Optimized Mobile Phase for the Column: Once you have identified the best mobile phase on the TLC, use this exact solvent system for your column chromatography.

Issue 3: I'm struggling to separate my product from a closely related, less polar impurity.

  • Question: I have an impurity that runs very close to my this compound on the TLC plate. How can I improve the separation?

  • Answer: Improving the separation (resolution) between two closely eluting compounds requires careful optimization of the mobile phase polarity and potentially changing the stationary phase to alter the selectivity.

    Step-by-Step Solution:

    • Fine-Tune the Mobile Phase Polarity: If the two spots are very close, a small adjustment in the polarity of your mobile phase can make a significant difference. If you are using a dichloromethane/methanol system, try slightly decreasing the percentage of the more polar solvent (methanol). This will cause all compounds to move more slowly down the column, potentially increasing the separation between them.

    • Experiment with Different Solvent Systems: Sometimes, a complete change in the solvent system can improve selectivity. Consider trying systems like chloroform/methanol/ammonia or ethyl acetate/methanol/triethylamine.

    • Consider a Different Stationary Phase: If optimizing the mobile phase doesn't provide adequate separation, switching to a different stationary phase like alumina might be effective. The different surface chemistry of alumina compared to silica can alter the retention of your compound and the impurity, leading to better separation.

Frequently Asked Questions (FAQs)

  • Q1: What is the best stationary phase for the purification of this compound?

    • A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice. However, due to the basic nature of the amine, it is crucial to use a basic modifier in the mobile phase. For very sensitive or strongly basic compounds, neutral alumina can be a good alternative.

  • Q2: How do I choose the right solvent system for my column?

    • A2: The ideal solvent system should provide an Rf value for your target compound in the range of 0.2-0.4 on a TLC plate. A good starting point for a diamine like this compound is a mixture of a moderately polar solvent and a polar solvent, such as dichloromethane/methanol or chloroform/methanol. Remember to always include a small percentage of a basic modifier like triethylamine.

  • Q3: How much crude material can I load onto my column?

    • A3: The loading capacity depends on the difficulty of the separation. For a relatively straightforward separation (ΔRf > 0.2), you can typically load 1-5% of the silica gel weight. For more challenging separations, the loading should be reduced to less than 1%.

  • Q4: What is the best way to detect my compound in the collected fractions?

    • A4: Since this compound lacks a strong chromophore, UV detection is generally not effective. The most common methods for detection are TLC with a potassium permanganate stain (which reacts with amines to give a yellow/brown spot on a purple background) or an iodine chamber.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general guideline. The specific solvent ratios should be optimized using TLC prior to running the column.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (NEt₃)

  • Glass chromatography column

  • Collection tubes

  • TLC plates, developing chamber, and visualization stain (e.g., potassium permanganate)

Step-by-Step Procedure:

  • Mobile Phase Preparation: Prepare your mobile phase by mixing the appropriate ratio of DCM and MeOH (e.g., 95:5 DCM/MeOH) and adding 1% triethylamine. For example, for 1 L of mobile phase, you would use 940 mL DCM, 50 mL MeOH, and 10 mL NEt₃.

  • Column Packing (Slurry Method):

    • In a beaker, mix the required amount of silica gel with the mobile phase to form a slurry.

    • Secure your column in a vertical position and add a small amount of mobile phase.

    • Pour the silica gel slurry into the column and allow it to settle. Gently tap the column to ensure even packing.

    • Add more mobile phase and allow it to drain until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of the mobile phase.

    • Carefully add the dissolved sample to the top of the silica bed using a pipette.

    • Allow the sample to enter the silica bed by draining a small amount of solvent.

  • Elution:

    • Carefully add the mobile phase to the top of the column, ensuring not to disturb the silica bed.

    • Begin collecting fractions. The size of the fractions will depend on the size of your column.

  • Fraction Analysis:

    • Monitor the elution of your compound by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate in your mobile phase and visualize the spots using a suitable stain.

  • Combining and Evaporation:

    • Combine the fractions that contain your pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems and Modifiers

Solvent SystemBasic ModifierTypical Ratio (v/v/v)Application Notes
Dichloromethane/MethanolTriethylamine95:5:0.5 to 90:10:1Good general-purpose system. Adjust MeOH for polarity.
Chloroform/Methanol7N Ammonia in MeOH95:5:0.5 to 90:10:1An alternative to triethylamine. Ammonia is more volatile.
Ethyl Acetate/Hexane/TriethylamineTriethylamineVariesLess common for polar diamines, but can be effective for less polar impurities.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Optimization (DCM/MeOH/NEt3) Pack Pack Column (Silica + Mobile Phase) TLC->Pack Load Load Crude Product Pack->Load Elute Elute with Mobile Phase & Collect Fractions Load->Elute Analyze Analyze Fractions (TLC with KMnO4 stain) Elute->Analyze Analyze->Elute Continue Combine Combine Pure Fractions Analyze->Combine Pure Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting_Tree Start Problem Encountered LowYield Low Yield / No Elution Start->LowYield Tailing Peak Tailing / Streaking Start->Tailing PoorSep Poor Separation Start->PoorSep Cause_Adsorption Cause: Strong Adsorption to Acidic Silica LowYield->Cause_Adsorption Tailing->Cause_Adsorption Cause_Polarity Cause: Incorrect Mobile Phase Polarity PoorSep->Cause_Polarity Sol_Base Solution: Add Basic Modifier (e.g., 1% NEt3) to Eluent Cause_Adsorption->Sol_Base Sol_Alumina Solution: Use Alumina Instead of Silica Cause_Adsorption->Sol_Alumina Sol_Optimize Solution: Optimize Polarity via TLC (Target Rf 0.2-0.4) Cause_Polarity->Sol_Optimize

Caption: Troubleshooting decision tree for common column chromatography issues.

Technical Support Center: Purification of Bis(1-methylpiperidin-4-yl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of Bis(1-methylpiperidin-4-yl)amine (CAS 117927-28-3)[1][2][3][4]. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate with high purity. We will explore common impurities, troubleshooting strategies, and detailed purification protocols based on established chemical principles.

Part 1: Understanding the Chemistry & Potential Impurities

This compound is typically synthesized via a reductive amination pathway.[5][6][7] The most common route involves the reaction of 1-methyl-4-piperidone with an amine source, such as ammonia or another equivalent of a piperidine derivative, followed by reduction. This process, while efficient, can generate a predictable profile of impurities that complicate downstream applications.

The diagram below illustrates a common synthetic route and the points at which key impurities can form.

G cluster_reactants Starting Materials cluster_reaction Reaction Pathway cluster_impurities Potential Impurities A 1-Methyl-4-piperidone C Imine/Enamine Intermediate A->C F Unreacted 1-Methyl-4-piperidone A->F Incomplete Reaction B Amine Source (e.g., NH3 or 4-amino-1-methylpiperidine) B->C D Reduction (e.g., NaBH(OAc)3, H2/Pd) C->D Condensation G Mono-aminated Intermediate C->G Incomplete Reduction E This compound (Desired Product) D->E Reduction H Solvent & Catalyst Residues D->H From Workup

Caption: Synthetic pathway and common impurity formation points.

Part 2: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of this compound.

Impurity Identification & Analysis

Q1: What are the most common impurities I should expect from a reductive amination synthesis?

A1: The primary impurities are typically:

  • Unreacted Starting Materials: Specifically, 1-methyl-4-piperidone.[8][9][10] Due to its relatively low boiling point (55-60 °C at 11 mmHg)[9], it can often be identified by GC-MS.

  • Partially Reacted Intermediates: The mono-aminated species or the unreduced imine/enamine intermediate can persist if the reaction or reduction is incomplete.[6][11]

  • Reducing Agent Byproducts: If using borohydride-based reagents like sodium triacetoxyborohydride, borate salts and acetic acid will be present and must be removed during aqueous workup.[6][12]

  • Solvent Residues: Dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are common reaction solvents that may be retained.

Q2: My NMR spectrum shows broad peaks, even after workup. What does this indicate?

A2: Broad NMR peaks for amine products often suggest several possibilities:

  • Residual Acid: Trace amounts of acid (e.g., acetic acid from NaBH(OAc)₃) can cause proton exchange with the amine, leading to peak broadening.[12] Ensure your basic workup (e.g., with Na₂CO₃ or NaOH) is thorough and the aqueous layer is confirmed to be basic (pH > 9) before extraction.

  • Presence of Multiple Amine Species: A mixture of your desired secondary amine, unreacted primary amine starting material, and potentially tertiary amine byproducts will result in a complex, poorly resolved spectrum.

  • Water Content: Residual water can also lead to peak broadening through hydrogen exchange.

Purification Strategies

Q3: I have a significant amount of unreacted 1-methyl-4-piperidone in my crude product. How can I remove it easily?

A3: Given the significant difference in boiling points, vacuum distillation is an effective first-pass strategy. The starting material, 1-methyl-4-piperidone, is considerably more volatile than the desired bis-piperidyl product.[4][9] A simple short-path distillation can remove the bulk of this impurity before attempting more refined techniques.

Q4: My main impurity is a polar, partially reacted intermediate. Is column chromatography my only option?

A4: Not necessarily. Acid/base extraction and crystallization is a highly effective and scalable alternative to chromatography for purifying basic amines.[13][14] By converting your basic amine product into a salt (e.g., a hydrochloride salt), you dramatically change its solubility properties. The salt is often a crystalline solid that is highly soluble in alcohols but insoluble in nonpolar organic solvents like ether or ethyl acetate. This allows for selective precipitation and purification. This is a classic, robust technique for amine purification.[15][16][17]

Q5: When should I use flash column chromatography, and how do I prevent my product from streaking on the silica gel?

A5: Flash chromatography is appropriate when you need to separate compounds with similar polarities that cannot be resolved by extraction or crystallization. However, basic amines like yours are notorious for tailing (streaking) on standard silica gel due to strong acidic interactions with surface silanol groups.[18][19][20]

To achieve a successful separation, you must neutralize these acidic sites:

  • Use a Modified Mobile Phase: Add a small amount (0.5-2%) of a volatile base like triethylamine (TEA) or ammonium hydroxide to your eluent system (e.g., DCM/Methanol).[19][21] This "competing base" will occupy the acidic sites on the silica, allowing your product to elute with symmetrical peaks.[18]

  • Use Amine-Functionalized Silica: For particularly challenging separations, using a pre-treated, amine-bonded silica column can provide excellent results without the need for mobile phase modifiers.[19][22]

The following decision tree can guide your purification strategy:

G A Crude Product Analysis (TLC, GC-MS, NMR) B Major Impurity: Volatile Starting Material? A->B C Major Impurity: Polar Byproduct? A->C D Complex Mixture or Close-Eluting Impurities? A->D B->C No E High-Vacuum Distillation B->E Yes C->D No F Salt Formation & Recrystallization C->F Yes G Flash Chromatography (Amine-Modified) D->G Yes H Pure Product E->H F->H G->H

Caption: Decision workflow for selecting a purification strategy.

Part 3: Detailed Experimental Protocols

Protocol 1: Purification via Hydrochloride Salt Formation & Recrystallization

This method is highly recommended for its efficiency, scalability, and ability to yield high-purity, crystalline material.[13][15][17]

1. Dissolution:

  • Dissolve the crude this compound freebase in a minimal amount of a suitable solvent. Isopropyl alcohol (IPA) or ethanol are good starting points.

2. Salt Formation:

  • While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or concentrated aqueous HCl followed by an azeotropic removal of water with toluene).[13]

  • Add the acid dropwise until the solution reaches a pH of ~2-3 (check with pH paper).

  • A precipitate of the hydrochloride salt should begin to form. The formation is often exothermic.

3. Crystallization & Isolation:

  • If precipitation is slow, cool the mixture in an ice bath and/or add a non-polar co-solvent (e.g., diethyl ether, MTBE, or hexane) dropwise until the solution becomes persistently cloudy. This is known as "anti-solvent" crystallization.

  • Allow the mixture to stand, preferably at 0-4 °C, for several hours to maximize crystal growth.

  • Collect the crystalline solid by vacuum filtration.

4. Washing & Drying:

  • Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether) to remove any remaining non-basic, organic-soluble impurities.

  • Dry the purified salt under high vacuum to a constant weight.

5. (Optional) Free-Basing:

  • To recover the pure freebase, dissolve the salt in water, basify the solution to pH > 12 with NaOH, and extract the product into an organic solvent like DCM or ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

Protocol 2: Optimized Flash Column Chromatography

Use this protocol when salt formation does not provide adequate purity.

1. Column & Solvent Preparation:

  • Choose a silica gel column appropriate for your scale.

  • Prepare your mobile phase. A typical starting point is a gradient of 0% to 10% Methanol in Dichloromethane (DCM).

  • Crucially, add 1% triethylamine (TEA) to your prepared mobile phase solvents. [18][19][21]

2. Column Packing & Equilibration:

  • Pack the column using the mobile phase with the lowest polarity (DCM + 1% TEA).

  • Equilibrate the column by flushing with at least 3-5 column volumes of this starting eluent. This ensures the entire silica bed is neutralized by the TEA.[18]

3. Sample Loading:

  • Dissolve the crude product in a minimum amount of DCM.

  • Alternatively, for better resolution, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

4. Elution & Fraction Collection:

  • Begin elution with the starting mobile phase (DCM + 1% TEA).

  • Gradually increase the percentage of Methanol (e.g., 0% -> 2% -> 5% -> 10%) to elute more polar compounds.

  • Collect fractions and monitor them by thin-layer chromatography (TLC), also using a plate developed in a solvent system containing TEA.

5. Product Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and should co-evaporate with the solvent.

Part 4: Data Summary Tables

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMW ( g/mol )Boiling Point (°C)Comments
This compound C₁₂H₂₅N₃211.35[2]102-105 / 0.45 mmHg[4]Basic, high-boiling liquid/solid.
1-Methyl-4-piperidoneC₆H₁₁NO113.16[10]55-60 / 11 mmHg[9]Volatile ketone, common impurity.

Table 2: Comparison of Primary Purification Techniques

TechniqueProsConsBest For...
Vacuum Distillation - Fast and simple- Excellent for removing volatile impurities- Highly scalable- Not effective for non-volatile impurities- Requires high vacuum for high-boiling productsRemoving large amounts of unreacted starting materials or solvents.
Salt Recrystallization - Can yield very high purity material- Highly scalable and cost-effective- Removes non-basic impurities effectively- Product must form a stable, crystalline salt- Yield can be lost to mother liquor- Requires an extra step to recover freebasePurifying the main product from less basic or neutral impurities.
Flash Chromatography - High resolving power for similar compounds- Versatile for a wide range of impurities- Requires specific amine-modified conditions[18][21]- Can be slow and solvent-intensive- Less scalable than crystallizationSeparating complex mixtures or isomers when other methods fail.

References

"Bis(1-methylpiperidin-4-yl)amine" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Bis(1-methylpiperidin-4-yl)amine

Welcome to the technical support guide for this compound (CAS 117927-28-3). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation pathways of this molecule. Given the limited specific literature on this exact compound, this guide synthesizes information from safety data sheets, general principles of amine chemistry, and established protocols for forced degradation studies to offer a robust framework for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental storage and handling requirements for this compound?

Answer:

Based on its chemical nature as a secondary/tertiary amine and available safety data, proper storage is critical to maintain its integrity.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[1][2] Amines, particularly secondary amines, can react with atmospheric CO₂ and are susceptible to oxidation.

  • Temperature: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3][4] Elevated temperatures can accelerate degradation.

  • Light Exposure: Protect from light.[1][4] Photolytic degradation is a common pathway for many organic molecules.

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[2][4] These substances will readily react with the amine functional groups, leading to rapid degradation and potentially hazardous reactions.

Adherence to these conditions minimizes the risk of generating impurities before experimental use. Material should be handled in a well-ventilated area using appropriate personal protective equipment (PPE) to avoid contact with skin and eyes.[5]

Q2: My analytical results show unexpected peaks when working with this compound. What are the likely degradation pathways?

Answer:

While specific degradation studies for this compound are not publicly available, we can predict its degradation pathways based on the reactivity of its functional groups: a secondary amine bridge and two tertiary N-methylated piperidine rings. The primary routes of degradation are likely oxidation and N-dealkylation.

  • Oxidative Degradation: This is often the most significant pathway for amines.[6][7] Oxygen, especially in the presence of metal ions, can lead to several products.[8]

    • N-Oxidation: The tertiary nitrogen atoms in the piperidine rings can be oxidized to form N-oxides.

    • N-Dealkylation: The N-methyl groups can be oxidatively cleaved, yielding formaldehyde and the corresponding N-demethylated piperidine derivative.

    • Secondary Amine Oxidation: The central secondary amine is susceptible to oxidation, which could lead to nitroxyl radicals, imines, or even cleavage of the molecule at the central C-N-C bond.

  • Thermal Degradation: At elevated temperatures, particularly in the presence of catalysts like CO₂, amines can undergo complex degradation reactions.[9][10] For this molecule, this could involve ring-opening of the piperidine moiety or other complex fragmentation.

  • Photodegradation: Exposure to UV or high-intensity visible light can induce photolytic cleavage, often through radical mechanisms.

The diagram below illustrates these plausible degradation routes.

G cluster_main This compound cluster_products Potential Degradation Products parent This compound (Parent Compound) n_oxide Piperidine N-Oxide Derivative parent->n_oxide Oxidation (O₂, H₂O₂) demethylated N-demethylated Analog (+ Formaldehyde) parent->demethylated Oxidative N-dealkylation (O₂, Heat) cleavage Piperidone & other cleavage fragments parent->cleavage Oxidative/Thermal Cleavage (Severe Stress)

Caption: Plausible degradation pathways for this compound.

Troubleshooting Guide & Experimental Protocols

Problem: I need to definitively identify degradation products and establish a stability-indicating analytical method. How should I proceed?

Solution: Perform a Forced Degradation (Stress Testing) Study.

A forced degradation study is an essential tool to understand a molecule's stability profile, elucidate degradation pathways, and develop a robust, stability-indicating analytical method capable of separating the parent compound from all potential impurities.[11][12] The goal is to achieve modest degradation (typically 5-20%) to ensure that secondary degradation is minimized.[13]

This protocol outlines a systematic approach to stress testing this compound.

1. Sample Preparation:

  • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL).[13]

  • Use a solvent system in which the compound is fully soluble and stable, such as a mixture of water and acetonitrile or methanol.

2. Application of Stress Conditions:

  • For each condition, set up parallel experiments: one with the drug substance and a corresponding blank (solution without the drug).

  • Monitor samples at appropriate time points (e.g., 0, 2, 8, 24, 48 hours). The duration should be adjusted to achieve the target 5-20% degradation.[13]

Stress ConditionReagent/ParametersTypical TemperaturePurpose
Acid Hydrolysis 0.1 M HClRoom Temp & 60°CTo test susceptibility to acid-catalyzed degradation.[12]
Base Hydrolysis 0.1 M NaOHRoom Temp & 60°CTo test susceptibility to base-catalyzed degradation.[12]
Oxidation 3% H₂O₂Room TempTo simulate oxidative stress and generate oxidative degradants.[13]
Thermal Solid & Solution80°C (or 20°C below melting point)To assess intrinsic thermal stability.
Photostability ICH Q1B Option 2AmbientTo assess degradation upon exposure to light.[11]

3. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to prevent damage to the analytical column.

  • The preferred analytical technique is High-Performance Liquid Chromatography (HPLC) coupled with both a photodiode array (PDA) detector and a Mass Spectrometer (MS).[11][14]

    • LC-MS is crucial for identifying the mass of the parent compound and its degradation products, which provides direct evidence for structural elucidation.[15]
    • A C18 reversed-phase column is a good starting point, but due to the basic nature of the amine, a column with end-capping or a hybrid stationary phase is recommended to minimize peak tailing. An alternative is to use a mobile phase with a competing amine (e.g., triethylamine) or operate at a mid-range pH.

4. Data Interpretation:

  • Mass Balance: The sum of the parent compound and all degradation products should ideally account for 95-105% of the initial concentration, ensuring all significant degradants are detected.[11]

  • Peak Purity Analysis: Use the PDA detector to assess the spectral purity of the parent peak in stressed samples to confirm it is not co-eluting with any degradants.

The workflow for this crucial experiment is visualized below.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Interpretation prep Prepare 1 mg/mL Stock Solution & Blanks acid Acidic (0.1 M HCl) prep->acid Expose to Stress base Basic (0.1 M NaOH) prep->base Expose to Stress oxid Oxidative (3% H₂O₂) prep->oxid Expose to Stress therm Thermal (80°C) prep->therm Expose to Stress photo Photolytic (ICH Q1B) prep->photo Expose to Stress neutralize Neutralize Samples (if applicable) acid->neutralize base->neutralize oxid->neutralize therm->neutralize photo->neutralize analyze Analyze via LC-PDA-MS neutralize->analyze interpret Assess Peak Purity, Mass Balance, and Identify Degradants analyze->interpret

Caption: Experimental workflow for a forced degradation study.

Problem: My HPLC chromatogram shows significant peak tailing for the parent compound.

Solution: Address Secondary Interactions on the Column.

Basic amines like this compound are notorious for interacting with acidic silanol groups on the surface of standard silica-based HPLC columns. This ionic interaction causes peak tailing.

  • Mobile Phase Modification: Add a competing base to your mobile phase, such as 0.1% triethylamine (TEA) or 10-20 mM ammonium formate/acetate. These additives saturate the active silanol sites, improving peak shape.

  • Column Selection: Use a modern, high-purity silica column with extensive end-capping. Alternatively, columns designed for polar basic compounds, such as those with a hybrid particle technology or a polar-embedded phase, are highly effective.

  • Adjust pH: Increasing the mobile phase pH (e.g., to pH 7-9, using a pH-stable column) can suppress the protonation of the amine, reducing ionic interactions and improving peak shape.

By systematically applying these principles, you can develop a comprehensive understanding of the stability of this compound and create validated, stability-indicating methods for its analysis in your research and development projects.

References

Technical Support Center: Optimizing Synthesis of Bis(1-methylpiperidin-4-yl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Bis(1-methylpiperidin-4-yl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yield, and ensure the highest purity of your final product.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am performing a reductive amination of 1-methyl-4-piperidone with 4-amino-1-methylpiperidine and obtaining a very low yield of this compound. What are the likely causes and how can I improve it?

Answer: Low yields in this reductive amination are often traced back to several key factors related to the reaction equilibrium and the reducing agent's efficacy.

Potential Causes & Solutions:

  • Inefficient Imine Formation: The initial step of reductive amination is the formation of an iminium intermediate. This is a reversible reaction, and the equilibrium may not favor the product.

    • Solution: The removal of water is crucial to drive the equilibrium towards imine formation. While not always practical in a one-pot reductive amination, using a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be beneficial if conducting the reaction in a two-step process. For one-pot reactions, ensuring anhydrous conditions by using dry solvents and reagents is critical.

  • Suboptimal pH: The reaction pH is a critical parameter. Acidic conditions are required to catalyze imine formation, but a pH that is too low will protonate the starting amine, rendering it non-nucleophilic.[1]

    • Solution: The optimal pH for most reductive aminations is typically between 5 and 6.[1] You can achieve this by adding a mild acid, such as acetic acid, to your reaction mixture. It is advisable to monitor the pH and adjust as necessary.

  • Choice and Reactivity of Reducing Agent: The choice of reducing agent is paramount. A reagent that is too harsh can reduce the starting ketone before imine formation, while one that is too mild may not efficiently reduce the iminium ion.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for one-pot reductive aminations.[2] It is mild enough not to significantly reduce the ketone but is highly effective at reducing the protonated imine.[2] If you are using a stronger reducing agent like sodium borohydride (NaBH₄), it may be prematurely reacting with your starting ketone.[2] Sodium cyanoborohydride (NaBH₃CN) is another effective option, particularly because it is selective for the iminium ion over the ketone.[2][3]

  • Reaction Temperature and Time: Like many organic reactions, temperature plays a significant role.

    • Solution: Generally, reductive aminations are run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be beneficial. However, higher temperatures can also promote side reactions. It is recommended to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Issue 2: Presence of Significant Impurities

Question: My final product shows multiple spots on TLC, and the NMR spectrum is complex. What are the common impurities in this synthesis, and how can I minimize them?

Answer: Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.

Potential Impurities & Minimization Strategies:

  • Unreacted Starting Materials: The presence of 1-methyl-4-piperidone or 4-amino-1-methylpiperidine indicates an incomplete reaction.

    • Solution: Re-evaluate the reaction time and stoichiometry. Ensure you are using a slight excess of the amine component and the reducing agent. Monitoring the reaction by TLC or LC-MS will help you determine when the starting materials have been consumed.

  • Over-alkylation Products: While less common in reductive amination compared to direct alkylation with alkyl halides, it's a possibility if reaction conditions are not well-controlled.[2]

    • Solution: Using a stoichiometric amount of the ketone or a slight excess of the amine can help minimize this. Reductive amination is generally a more controlled method for N-alkylation than direct alkylation.[2]

  • Side-products from the Reducing Agent: Some reducing agents can introduce impurities.

    • Solution: Ensure the quality of your reducing agent. Work-up procedures should be designed to effectively remove the boron-containing byproducts. An acidic workup followed by basification and extraction is a standard procedure.

  • Purification Strategy:

    • Solution: Column chromatography is often necessary to obtain a highly pure product. A silica gel column using a gradient of dichloromethane and methanol (with a small percentage of ammonium hydroxide to prevent the amine from streaking) is a common purification method.

Issue 3: Reaction Stalls or Proceeds Very Slowly

Question: My reaction seems to stop after a certain point, with significant amounts of starting material remaining. What could be causing this?

Answer: A stalled reaction can be frustrating. The cause is often related to the deactivation of a key reagent or catalyst.

Potential Causes & Solutions:

  • Decomposition of the Reducing Agent: Hydride-based reducing agents are sensitive to moisture and acidic conditions.

    • Solution: Always use fresh, high-quality reducing agents and ensure your reaction is conducted under anhydrous conditions. If the reaction is run over a long period, a second addition of the reducing agent might be necessary.

  • pH Drift: The pH of the reaction mixture can change over time, moving out of the optimal range for imine formation and reduction.

    • Solution: Periodically check the pH of the reaction mixture and adjust if necessary. The use of a buffer system can also help maintain the optimal pH.

  • Inadequate Mixing: In heterogeneous reaction mixtures, poor stirring can lead to localized concentration gradients and slow reaction rates.

    • Solution: Ensure efficient stirring throughout the reaction. For larger-scale reactions, a mechanical stirrer is recommended.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method is the reductive amination of 1-methyl-4-piperidone with 4-amino-1-methylpiperidine.[4][5] This one-pot reaction is advantageous as it combines the formation of the imine intermediate and its subsequent reduction into a single step, which improves efficiency and atom economy.[4]

Q2: What are the key parameters to control for a successful synthesis?

A2: The critical parameters to optimize are:

  • Stoichiometry of Reactants: Typically, a slight excess of the amine is used.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is highly recommended.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.

  • pH: Maintained in the weakly acidic range (pH 5-6).

  • Temperature: Usually ambient temperature.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method. Use a mobile phase that gives good separation of the starting materials and the product (e.g., a mixture of DCM, methanol, and a small amount of ammonium hydroxide). Staining with potassium permanganate or ninhydrin can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Q4: What is the best way to purify the final product?

A4: After an appropriate aqueous workup to remove the reducing agent byproducts, the crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, for instance, starting with pure dichloromethane and gradually increasing the polarity with methanol containing a small amount of triethylamine or ammonium hydroxide, is effective for separating the desired product from any remaining starting materials and byproducts.

Q5: Are there any safety precautions I should be aware of?

A5: Yes, standard laboratory safety practices should always be followed.

  • Reagents: Handle all chemicals, especially chloroform and hydride reducing agents, in a well-ventilated fume hood. Sodium borohydride and its derivatives can release flammable hydrogen gas upon contact with water or acid.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Waste Disposal: Dispose of chemical waste according to your institution's guidelines.

III. Data Presentation & Experimental Protocols

Table 1: Recommended Reaction Parameters for Reductive Amination
ParameterRecommended ConditionRationale
Ketone 1-methyl-4-piperidoneStarting material
Amine 4-amino-1-methylpiperidineStarting material
Stoichiometry 1 : 1.1 (Ketone : Amine)A slight excess of the amine drives the reaction to completion.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Selective for iminium ion reduction in the presence of a ketone.[2]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Anhydrous, aprotic solvents that are good for this reaction type.
Acid Catalyst Acetic AcidTo maintain a weakly acidic pH (5-6) for optimal imine formation.[1]
Temperature Room Temperature (20-25 °C)Provides a good balance between reaction rate and selectivity.
Reaction Time 12-24 hoursTypically sufficient for completion; monitor by TLC or LC-MS.
Experimental Protocol: One-Pot Reductive Amination
  • To a solution of 1-methyl-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) is added 4-amino-1-methylpiperidine (1.1 eq) and glacial acetic acid (1.1 eq).

  • The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

  • Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise over 15 minutes.

  • The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with DCM (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

IV. Visualizations

Diagram 1: Reductive Amination Workflow

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Workup & Purification 1-methyl-4-piperidone 1-methyl-4-piperidone Reaction Mixture Reaction Mixture 1-methyl-4-piperidone->Reaction Mixture 4-amino-1-methylpiperidine 4-amino-1-methylpiperidine 4-amino-1-methylpiperidine->Reaction Mixture Anhydrous DCM Anhydrous DCM Anhydrous DCM->Reaction Mixture Acetic Acid Acetic Acid Acetic Acid->Reaction Mixture Iminium Intermediate Iminium Intermediate Reaction Mixture->Iminium Intermediate Stir at RT, 1h Crude Product Crude Product Iminium Intermediate->Crude Product Stir at RT, 12-24h NaBH(OAc)3 NaBH(OAc)3 NaBH(OAc)3->Crude Product Quench (NaHCO3) Quench (NaHCO3) Crude Product->Quench (NaHCO3) Extraction (DCM) Extraction (DCM) Quench (NaHCO3)->Extraction (DCM) Drying & Concentration Drying & Concentration Extraction (DCM)->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed check_pH Is pH between 5-6? start->check_pH check_reductant Using NaBH(OAc)3? check_pH->check_reductant Yes adjust_pH Adjust pH with Acetic Acid check_pH->adjust_pH No check_conditions Anhydrous conditions? check_reductant->check_conditions Yes change_reductant Consider switching to NaBH(OAc)3 check_reductant->change_reductant No dry_reagents Dry solvents and reagents check_conditions->dry_reagents No optimize_time Optimize reaction time/temp check_conditions->optimize_time Yes adjust_pH->check_reductant change_reductant->check_conditions dry_reagents->optimize_time

References

Technical Support Center: Synthesis of Bis(1-methylpiperidin-4-yl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Bis(1-methylpiperidin-4-yl)amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis and to provide actionable strategies for yield improvement. We will delve into the mechanistic underpinnings of the reaction, troubleshoot common experimental pitfalls, and provide optimized protocols grounded in established chemical principles.

Introduction: The Synthetic Strategy

This compound is a symmetrical secondary amine. The most direct and widely employed method for its synthesis is the reductive amination of 1-methyl-4-piperidone with an ammonia source.[1][2] This one-pot reaction is highly efficient but sensitive to several parameters that can significantly impact reaction yield and purity.

The overall transformation involves two key stages:

  • Imine/Enamine Formation: Two equivalents of 1-methyl-4-piperidone react with one equivalent of ammonia to form an intermediate iminium ion, which exists in equilibrium with its corresponding enamine.

  • Reduction: A selective reducing agent reduces the C=N bond of the iminium ion to yield the final secondary amine product.

Understanding and controlling the delicate balance between these two stages is paramount for achieving high yields.

Synthesis_Scheme cluster_1 Stage 1: Imine Formation cluster_2 Stage 2: Reduction ketone 1-Methyl-4-piperidone (2 eq.) iminium Iminium Intermediate ketone->iminium + NH3 - H2O (Weakly Acidic) ammonia Ammonia (NH3) product This compound iminium->product Reducing Agent (e.g., NaBH(OAc)3)

Caption: Overall synthetic pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. What are the most common culprits?

Low yield is the most frequently encountered issue and typically stems from one or more of the following factors:

  • Suboptimal Imine Formation: The equilibrium between the ketone/ammonia and the imine intermediate may not favor the imine. This can be caused by incorrect pH or the presence of excess water.[2]

  • Competing Ketone Reduction: The reducing agent may be reducing the starting material, 1-methyl-4-piperidone, to 1-methyl-4-piperidinol. This is a significant issue with less selective hydrides like sodium borohydride (NaBH₄).[3][4]

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or suboptimal stoichiometry.

  • Product Loss During Workup: The product is a water-soluble amine, and improper extraction techniques (e.g., incorrect pH, insufficient solvent) can lead to significant losses.

Q2: I'm observing a significant amount of 1-methyl-4-piperidinol as a byproduct. How can I prevent this?

The formation of the alcohol byproduct is a classic sign of a non-selective reduction. The carbonyl group of the starting ketone is being reduced in competition with the target iminium ion.

Causality: The C=O bond of a ketone and the C=N⁺ bond of an iminium ion are both susceptible to hydride reduction. However, the iminium ion is significantly more electrophilic and thus more reactive towards milder reducing agents.[3] Using a highly reactive reducing agent like NaBH₄ does not effectively distinguish between these two functional groups.

Solution: Employ a more selective (milder) reducing agent. The two best choices for this are:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice. It is moisture-sensitive but is particularly effective at reducing iminium ions in the presence of ketones. It does not require the stringent pH control that NaBH₃CN does.[1][4]

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is stable in weakly acidic conditions (pH 4-6), where imine formation is favorable. It will readily reduce an iminium ion but will only reduce a ketone at a much lower pH (<3).[3][4] Therefore, maintaining the correct pH is critical when using NaBH₃CN.

Q3: The reaction seems to stall, and I recover a lot of unreacted 1-methyl-4-piperidone. What can I do to drive the reaction forward?

This issue points directly to inefficient formation of the imine intermediate. The reduction step cannot occur if its substrate is not being formed.

Causality: Imine formation is a reversible, acid-catalyzed dehydration reaction.[5] The equilibrium must be shifted towards the product side.

Solutions:

  • pH Control: The reaction requires a catalytic amount of acid to protonate the ketone's carbonyl oxygen, making it more electrophilic. However, too much acid will protonate the ammonia, rendering it non-nucleophilic. The optimal pH range is typically between 4 and 6. Acetic acid is a common and effective catalyst.

  • Water Removal: The reaction produces water. According to Le Châtelier's principle, removing water will drive the equilibrium towards the imine. This can be achieved by adding a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture.

  • Choice of Ammonia Source: Using ammonium acetate can be advantageous as it serves as both the ammonia source and the acidic catalyst, buffering the reaction at an appropriate pH.

  • Solvent Choice: A non-protic solvent like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) is preferred, as protic solvents like methanol can interfere with imine formation.[1][4]

Q4: Which reducing agent is best for this synthesis: NaBH(OAc)₃, NaBH₃CN, or NaBH₄?

The choice of reducing agent is critical for maximizing yield and minimizing side products.

FeatureSodium Borohydride (NaBH₄)Sodium Cyanoborohydride (NaBH₃CN)Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Selectivity Low. Reduces ketones and aldehydes rapidly.[4][6]High. Reduces imines/iminium ions selectively at pH 4-6.[3]Very High. Reduces imines/iminium ions selectively in the presence of carbonyls.[1][4]
Reactivity HighModerateModerate
Optimal pH Basic/NeutralWeakly Acidic (4-6)Not strictly pH-dependent
Toxicity LowHigh (releases toxic HCN gas in strong acid)Moderate (releases acetic acid)
Solvent Protic (MeOH, EtOH)Protic (MeOH) or AproticAprotic (DCE, THF, DCM)[4]
Best Use Case Stepwise procedure: form imine first, isolate/buffer, then add NaBH₄.[1]One-pot reactions where pH can be carefully controlled.General one-pot reductive aminations; considered the most reliable.
Verdict for this Synthesis Not Recommended for one-pot procedure.Good Choice , with careful pH monitoring.Highly Recommended for simplicity and high selectivity.

Troubleshooting Guide

Troubleshooting_Flowchart start Problem: Low Yield of This compound symptom1 Symptom: High amount of 1-methyl-4-piperidinol byproduct start->symptom1 symptom2 Symptom: High amount of unreacted 1-methyl-4-piperidone start->symptom2 symptom3 Symptom: Reaction is messy, multiple unidentified spots on TLC start->symptom3 cause1 Cause: Reducing agent is too reactive (e.g., NaBH4) symptom1->cause1 cause2 Cause: Inefficient imine formation symptom2->cause2 cause3 Cause: Incorrect stoichiometry or sub-optimal conditions symptom3->cause3 solution1 Solution: Switch to a milder reagent like NaBH(OAc)3 (STAB) or NaBH3CN. cause1->solution1 solution2 Solution: 1. Add catalytic acetic acid (target pH 4-6). 2. Add molecular sieves to remove H2O. 3. Use ammonium acetate as NH3 source. cause2->solution2 solution3 Solution: 1. Use slight excess of NH3 source (1.2 eq). 2. Ensure ketone is high purity. 3. Run reaction at room temp or slightly warm (40°C). cause3->solution3

Caption: A troubleshooting guide for common issues in the synthesis.

Optimized Experimental Protocol

This protocol utilizes sodium triacetoxyborohydride for its high selectivity and operational simplicity.

Materials:

  • 1-Methyl-4-piperidone (high purity)[7][8]

  • Ammonium Acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Dichloromethane (DCM) for extraction

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-methyl-4-piperidone (2.0 equivalents).

  • Add anhydrous 1,2-dichloroethane (DCE) to create a ~0.5 M solution with respect to the ketone.

  • Add ammonium acetate (1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 1 hour to facilitate initial imine/enamine formation.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 equivalents) to the stirring suspension. Note: The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the layers.

  • Extract the aqueous layer three times with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The product can be further purified by vacuum distillation or column chromatography on silica gel (using a DCM/MeOH/NH₃ eluent system) to afford pure this compound.

References

Technical Support Center: Bis(1-methylpiperidin-4-yl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Bis(1-methylpiperidin-4-yl)amine (CAS No. 117927-28-3). This document provides researchers, scientists, and drug development professionals with in-depth guidance on the proper storage, handling, and troubleshooting of this versatile diamine building block. Our aim is to combine technical data with practical, field-proven insights to ensure the integrity of your experiments and the safety of your laboratory personnel.

Product Overview and Key Characteristics

This compound is a secondary amine featuring two N-methylated piperidine rings. Its unique structure makes it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules. Understanding its fundamental properties is the first step to successful application.

PropertyValueSource(s)
CAS Number 117927-28-3[1][2]
Molecular Formula C₁₂H₂₅N₃[2]
Molecular Weight 211.35 g/mol [2]
Appearance Off-white to slight yellow solid[3]
Typical Purity ≥95% - 98%[3][4]

Storage and Stability: Preserving Compound Integrity

Proper storage is critical to maintain the purity and stability of this compound. As a tertiary amine, it is susceptible to degradation under improper conditions.

Frequently Asked Questions (FAQs) - Storage

Q1: What is the recommended storage temperature for this compound?

A1: For long-term storage, it is recommended to keep the compound in a cool, dry place.[3] While some suppliers ship the product at ambient temperature, storing it in a tightly sealed container in a refrigerator at 2-8°C is best practice to minimize potential degradation from heat and atmospheric exposure. Always refer to the Certificate of Analysis for lot-specific recommendations.

Q2: Does this compound need to be stored under an inert atmosphere?

A2: While stable under normal atmospheric conditions for short periods, long-term exposure to air and moisture should be avoided.[5] The piperidine nitrogen atoms can slowly react with atmospheric CO₂ to form carbonate salts. For long-term storage or for high-purity applications, we recommend storing the compound under an inert atmosphere such as argon or nitrogen.

Q3: I've noticed the material has developed a yellow tint over time. Is it still usable?

A3: A slight yellowing upon storage is not uncommon for amines and may not necessarily indicate significant degradation.[3] However, it can be a sign of minor oxidation or exposure to light. Before use, it is advisable to re-analyze the material for purity using techniques like NMR or LC-MS to ensure it still meets the requirements for your experiment. If the discoloration is significant or accompanied by a change in physical state (e.g., becoming gummy), it is best to purify the material or use a fresh batch.

Handling and Experimental Use: Best Practices

Safe and effective handling is paramount. As with all chemicals, appropriate personal protective equipment (PPE) should be worn.

Safety and Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles.

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]

Solubility Guidelines

Understanding the solubility of this compound is crucial for designing your experiments. Based on the behavior of similar piperidine compounds, the following is a general guide:

Solvent ClassExamplesExpected SolubilityRationale
Aqueous (Acidic) Dilute HCl, Citrate Buffer (pH < 7)High The basic piperidine nitrogens are protonated to form highly soluble ammonium salts.
Polar Protic Water, Methanol, EthanolHigh Capable of hydrogen bonding with the solvent.[6]
Polar Aprotic DMSO, DMF, AcetonitrileGood to High The polar nature of the molecule allows for good interaction with these solvents.
Chlorinated Dichloromethane (DCM), ChloroformGood Often a good solvent for moderately polar organic compounds.[6]
Non-Polar Hexanes, TolueneLimited to Low The polarity of the amine groups limits solubility in non-polar media.[6]

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound.

Issue 1: Incomplete Dissolution in a Reaction Solvent
  • Symptom: The solid material does not fully dissolve in the chosen solvent at the desired concentration.

  • Potential Causes & Solutions:

    • Incorrect Solvent Choice: The compound's solubility may be lower than anticipated in your chosen solvent. Solution: Refer to the solubility table above. If using a non-polar or weakly polar solvent, consider switching to a more polar option like DCM, acetonitrile, or an alcohol.

    • pH Effects: In aqueous or protic solvents, the pH can drastically affect solubility. Solution: For aqueous solutions, acidifying slightly (e.g., with a drop of HCl) can significantly improve solubility by forming the protonated salt.

    • Concentration Too High: You may be exceeding the solubility limit. Solution: Try gently warming the mixture or adding more solvent. If this is not possible for your reaction conditions, a different solvent system may be necessary.

Workflow for Troubleshooting Dissolution

start Incomplete Dissolution Observed check_solvent Is the solvent appropriate? (Refer to solubility table) start->check_solvent change_solvent Switch to a more polar solvent (e.g., DCM, MeOH) check_solvent->change_solvent No check_ph Is the solvent aqueous/protic? check_solvent->check_ph Yes reassess Re-evaluate reaction conditions change_solvent->reassess adjust_ph Acidify slightly to form the salt check_ph->adjust_ph Yes check_conc Is concentration too high? check_ph->check_conc No success Dissolution Achieved adjust_ph->success warm_dilute Gently warm or add more solvent check_conc->warm_dilute Yes check_conc->reassess No warm_dilute->success reassess->start

Caption: Troubleshooting workflow for dissolution issues.

Issue 2: Unexpected Side Products in a Reaction
  • Symptom: NMR or LC-MS analysis of your crude reaction mixture shows unexpected impurities or low yield of the desired product.

  • Potential Causes & Solutions:

    • Incompatible Reagents: Tertiary amines are basic and can be nucleophilic. They are incompatible with strong acids and strong oxidizing agents.[1] Solution: Review the chemical compatibility of all reagents. Avoid using strong, non-coordinating acids unless protonation is the desired outcome. Be mindful of reagents that can oxidize amines.

    • Presence of Impurities in Starting Material: The starting material may contain residual impurities from its synthesis, such as mono-alkylated piperidine or starting materials from the reductive amination process. Solution: Confirm the purity of your this compound before use. If necessary, purify by recrystallization or column chromatography.

    • Over-alkylation/Reaction at Nitrogen: In reactions involving electrophiles (e.g., alkyl halides), the secondary amine nitrogen of the substrate can compete with your intended nucleophile, leading to the formation of a quaternary ammonium salt. Solution: This is less likely given it is a secondary amine, but if the reaction conditions are harsh, consider using a milder base or protecting the secondary amine if it is not the intended reactive site.

Decision Logic for Investigating Side Products

start Unexpected Side Products Detected check_compatibility Review Reagent Compatibility (Acids, Oxidants) start->check_compatibility modify_reagents Replace incompatible reagents check_compatibility->modify_reagents Incompatible check_purity Analyze Purity of Starting Material check_compatibility->check_purity Compatible optimize Optimize reaction conditions (temp, time) modify_reagents->optimize purify_sm Purify starting material (chromatography, recrystallization) check_purity->purify_sm Impure check_reactivity Is secondary amine reacting? check_purity->check_reactivity Pure purify_sm->optimize protect_n Consider N-protection strategy check_reactivity->protect_n Yes check_reactivity->optimize No protect_n->optimize end Reaction Outcome Improved optimize->end

Caption: Logical steps for troubleshooting reaction side products.

References

Common byproducts in "Bis(1-methylpiperidin-4-yl)amine" reductive amination

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Mitigating Common Byproducts in the Synthesis of Bis(1-methylpiperidin-4-yl)amine

From the desk of the Senior Application Scientist.

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of this compound via the reductive amination of 1-methyl-4-piperidone. Reductive amination is a cornerstone of C-N bond formation, but its application to symmetrical secondary amines from ketones presents unique challenges.[1] This document provides in-depth, experience-driven answers to common issues, focusing on the mechanistic origins of byproducts and offering practical, field-tested solutions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)
Q1: What is the expected reaction pathway for this synthesis?

The synthesis of this compound is a "self-coupling" reductive amination. It proceeds in a stepwise fashion where 1-methyl-4-piperidone reacts with an ammonia source (like ammonium acetate) to first form an intermediate primary amine, 4-amino-1-methylpiperidine. This amine is highly reactive and immediately condenses with a second equivalent of 1-methyl-4-piperidone. The resulting imine is then reduced in situ to yield the final secondary amine product.

The entire sequence is a cascade within a single pot:

  • Primary Imine Formation: 1-methyl-4-piperidone + NH₃ ⇌ Iminopiperidine + H₂O

  • Primary Amine Formation: Iminopiperidine + [H] → 4-Amino-1-methylpiperidine

  • Secondary Imine (Iminium) Formation: 4-Amino-1-methylpiperidine + 1-methyl-4-piperidone ⇌ Iminium Intermediate + H₂O

  • Final Reduction: Iminium Intermediate + [H] → this compound

This multi-step, one-pot process requires careful control of conditions to prevent side reactions from competing with the main pathway.[2]

Q2: What are the most common byproducts I should expect, and why do they form?

Based on the reaction mechanism and the nature of the substrate, several byproducts are frequently encountered. Understanding their origin is the first step toward mitigation.

Byproduct_Formation_Pathways

Here is a summary of the key impurities:

Byproduct IDStructure NameCommon Cause(s)Prevention Strategy
BP-1 1-Methylpiperidin-4-olUse of a non-selective reducing agent (e.g., NaBH₄) that reduces the ketone starting material.[3]Employ a selective reducing agent like Sodium Triacetoxyborohydride (STAB-H) which preferentially reduces the iminium ion.[4]
BP-2 Aldol Condensation ProductReaction conditions (acidic or basic) promote the self-condensation of the ketone starting material.[5]Maintain neutral to weakly acidic pH (4-6), use moderate temperatures, and avoid strong bases or acids.[6]
BP-3 Tertiary Amine ImpurityForcing conditions (high temperature, long reaction times) can promote the slow reaction of the secondary amine product with another ketone molecule.[7]Use stoichiometric control and avoid excessive reaction times or temperatures once the product is formed.
BP-4 Unreacted Iminium IonIncomplete reduction due to insufficient reducing agent, poor reagent quality, or non-optimal pH.[8]Use a slight excess (1.1-1.5 eq) of a high-quality reducing agent and ensure pH is suitable for reduction.
BP-5 4-Amino-1-methylpiperidineIncomplete reaction of the intermediate amine with the second equivalent of ketone.Ensure a 2:1 stoichiometric ratio of ketone to ammonia source and allow sufficient time for the second condensation.
Troubleshooting Guide
Q3: My NMR/LC-MS shows a significant amount of 1-methylpiperidin-4-ol (BP-1). What went wrong?

This is a classic case of competitive reduction. It occurs when your reducing agent is too reactive and reduces the starting ketone before it can form the imine.

Causality: The C=O bond of a ketone and the C=N⁺ bond of a protonated iminium ion are both electrophilic. However, the iminium ion is significantly more reactive towards mild hydride donors. If you use a powerful reducing agent like sodium borohydride (NaBH₄), especially under neutral or basic conditions, it can readily reduce the ketone.[3]

Solution:

  • Switch to a Selective Reducing Agent: The industry standard for this is Sodium Triacetoxyborohydride (STAB-H, NaBH(OAc)₃) . The acetoxy groups are electron-withdrawing and sterically bulky, which "tunes down" the reactivity of the borohydride.[4] This makes it highly selective for the more electrophilic iminium ion, leaving the ketone largely untouched.[3]

  • Control the Order of Addition: If you must use NaBH₄, allow the imine to form first by stirring the ketone and amine source for a period (e.g., 1-2 hours) before adding the reducing agent.[3] This gives the desired equilibrium a chance to be established.

Q4: I'm seeing a higher molecular weight impurity that I suspect is an aldol product (BP-2). How can I prevent this?

1-Methyl-4-piperidone has acidic α-protons, making it susceptible to self-condensation under either acidic or basic conditions, which are often used to catalyze imine formation.[5][9]

Causality:

  • Base-catalyzed: A base can deprotonate the α-carbon to form an enolate, which then acts as a nucleophile, attacking the carbonyl of another piperidone molecule.

  • Acid-catalyzed: An acid can catalyze the formation of an enol, which is also nucleophilic and can attack a protonated piperidone molecule.

Solution:

  • Strict pH Control: The key is to operate in a pH window that is acidic enough to promote imine formation but not so acidic as to strongly favor enolization. A pH range of 4-6 is ideal.[6] Using a buffered system or a weak acid like acetic acid as a catalyst is highly recommended.[10]

  • Temperature Management: Aldol reactions are often accelerated by heat. Running the reaction at room temperature or even 0 °C can significantly suppress this side reaction.

  • Use of Lewis Acids: In some cases, using a Lewis acid (e.g., Ti(OiPr)₄) can activate the carbonyl for amine addition specifically, potentially avoiding the need for strong Brønsted acids that also catalyze the aldol reaction.[3]

Q5: My reaction is sluggish and I'm left with a lot of unreacted iminium ion (BP-4) and starting material. How can I drive the reaction to completion?

This points to an issue with the reduction step itself. Assuming the imine is forming, its reduction to the final amine is the bottleneck.

Causality: The reduction of the iminium ion is the rate-determining step in many reductive aminations. This can be slow due to steric hindrance, insufficient activation of the reducing agent, or deactivation of the agent.

Solution:

  • Verify Reagent Quality: Hydride reducing agents, especially STAB-H, can be hygroscopic and degrade over time. Use a freshly opened bottle or a properly stored reagent.

  • Ensure Mildly Acidic Conditions: The reduction target is the iminium ion (protonated imine), not the neutral imine. The presence of a proton source, like a stoichiometric amount of acetic acid, is crucial for this step.[10] This ensures the substrate is activated for hydride attack.

  • Increase Reaction Time: Some sterically hindered reductive aminations simply require more time. Monitor the reaction by TLC or LC-MS and allow it to proceed for 24 hours or longer if necessary before concluding it has stalled.[10]

Troubleshooting_Flowchart

Experimental Protocol: Optimized Synthesis

This protocol is designed to minimize byproduct formation by employing best practices for this specific transformation.

Reagents & Materials:

  • 1-Methyl-4-piperidone (2.0 eq)

  • Ammonium Acetate (1.0 eq)

  • Sodium Triacetoxyborohydride (STAB-H) (1.5 eq)

  • Glacial Acetic Acid (2.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated Sodium Bicarbonate (aq. solution)

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-methyl-4-piperidone (2.0 eq), ammonium acetate (1.0 eq), and anhydrous DCM (to make a ~0.2 M solution based on the ammonium acetate).

  • Imine Formation: Add glacial acetic acid (2.0 eq) to the mixture. Stir at room temperature for 1-2 hours. The acid serves both to catalyze imine formation and to prepare the iminium ion for reduction.

  • Reduction: In a single portion, add Sodium Triacetoxyborohydride (STAB-H) (1.5 eq) to the stirring solution. A slight exotherm may be observed. Continue stirring at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 4-6 hours. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography or by acid/base extraction to isolate the basic amine product from neutral impurities.

References

Validation & Comparative

A Senior Scientist’s Guide to Purity Analysis of Bis(1-methylpiperidin-4-yl)amine for High-Integrity Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Unseen Variable in Your Biological Data

Bis(1-methylpiperidin-4-yl)amine (CAS No. 117927-28-3) is a diamine building block incorporating the 1-methylpiperidine scaffold, a privileged structure in modern medicinal chemistry.[1] This moiety is present in numerous compounds investigated for central nervous system (CNS) disorders, such as atypical dopamine transporter (DAT) inhibitors, and a range of other therapeutic targets.[2][3] Given its role as a pharmaceutical intermediate, the purity of a given batch of this compound is not merely a quality control metric; it is a critical determinant for the validity, reproducibility, and interpretability of any subsequent biological assay.[4][5]

The Imperative of Purity: Why 98% is Not Always Enough

For any research, but especially in drug discovery, the purity of a test compound is a foundational prerequisite for accurate characterization.[5][6] The presence of impurities, even at levels below 1-2%, can have profound consequences:

  • Erroneous Structure-Activity Relationships (SAR): If a highly potent impurity is present, it can dominate the biological signal, leading researchers to build an entire SAR model around a false positive.

  • Lack of Reproducibility: A key crisis in scientific research is the inability to reproduce findings.[7] Variation in impurity profiles between different batches of a compound is a major, often overlooked, contributor to this problem.

  • Masked or Confounded Results: An impurity might act as an antagonist to the main compound's activity or introduce off-target effects, complicating data interpretation.

  • Safety and Toxicity: In later-stage development, impurities can introduce unforeseen toxicity, jeopardizing a program. Identifying and controlling them early is paramount.[7][8]

The synthesis of this compound, likely involving precursors like 1-methylpiperidin-4-one, can introduce process-related impurities such as unreacted starting materials, by-products from side reactions, or residual solvents.[9][10][11] Therefore, a robust analytical strategy is not optional, but essential.

Comparative Analysis of Purity Determination Methods

The choice of an analytical technique depends on the specific requirements of the analysis, including the nature of expected impurities, required sensitivity, and the need for absolute versus relative quantification.[12][13] We will compare the most effective methods for a non-volatile diamine like this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).

Method Performance at a Glance
ParameterHigh-Performance Liquid Chromatography (HPLC-UV/ELSD)Gas Chromatography (GC-FID)Quantitative NMR (qNMR)
Principle Separation based on polarity and interaction with a stationary phase.Separation based on volatility and interaction with a stationary phase.Signal intensity is directly proportional to the number of atomic nuclei (protons).
Typical Purity Range 95-99.9%95-99.9%90-100% (Absolute)
Quantification Relative (Area %); requires reference standards for absolute purity.Relative (Area %); assumes similar response factors for impurities.Absolute; determines purity without a specific standard of the analyte.[6]
Strengths High resolution, widely applicable, good for non-volatile compounds.Excellent for volatile and semi-volatile impurities, high sensitivity with FID.[14]"Gold standard" for absolute purity, structure-confirmatory, non-destructive.[5]
Limitations Requires a chromophore for UV detection (may need derivatization); ELSD is an alternative but has non-linear response.Requires derivatization to increase volatility and improve peak shape for polar amines.[13]Lower sensitivity than chromatographic methods, higher instrument cost.
Best For Routine quality control, separation of non-volatile impurities.Detecting residual solvents and volatile starting materials.Primary characterization, reference standard certification, orthogonal validation.

Workflow for Purity Assessment

A systematic approach ensures that a compound batch is properly qualified before use in sensitive biological assays.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Impurity Profiling cluster_2 Phase 3: Decision & Release Sample Receive Compound Batch (this compound) Identity Confirm Identity (¹H NMR, MS) Sample->Identity qNMR Determine Absolute Purity (qNMR) Identity->qNMR HPLC Profile Non-Volatile Impurities (HPLC-UV/MS) qNMR->HPLC GC Profile Volatile Impurities (GC-FID) qNMR->GC Review Review All Data vs. Specification HPLC->Review GC->Review Decision Purity > 98%? Impurities < 0.1%? Review->Decision Release Release for Biological Assays Decision->Release Yes Reject Reject or Repurify Batch Decision->Reject No

Caption: A comprehensive workflow for compound purity verification.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This compound lacks a strong UV chromophore, making direct UV detection insensitive. Pre-column derivatization with an agent like Dansyl Chloride is necessary to attach a UV-active moiety, enabling sensitive detection.

Rationale: This method is excellent for separating structurally similar, non-volatile impurities that may have formed during synthesis. Derivatization provides the sensitivity needed for accurate quantification at low levels.

Experimental Workflow Diagram

HPLC_Workflow A 1. Sample Derivatization (w/ Dansyl Chloride) D 4. Inject Derivatized Sample A->D B 2. Prepare Mobile Phase (ACN/H₂O Gradient) C 3. System Equilibration (C18 Column) B->C C->D E 5. Chromatographic Separation D->E F 6. UV Detection (e.g., 254 nm) E->F G 7. Data Analysis (Area Percent Calculation) F->G

Caption: Step-by-step workflow for HPLC-UV purity analysis.

Protocol:

  • Instrumentation: HPLC system with a UV detector, autosampler, and a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Derivatization:

    • Prepare a 1 mg/mL solution of this compound in acetonitrile.

    • To 100 µL of this solution, add 100 µL of a sodium bicarbonate buffer (100 mM, pH 9.5).

    • Add 200 µL of a 2 mg/mL solution of Dansyl Chloride in acetonitrile.

    • Vortex and heat at 60°C for 45 minutes. Cool to room temperature.

    • Dilute with mobile phase A as needed for injection.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 20% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

  • Data Analysis: Purity is determined by the area percent method, where the peak area of the derivatized main compound is expressed as a percentage of the total area of all observed peaks.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is ideal for detecting volatile impurities like residual solvents or low-boiling-point starting materials.[13][14] Similar to HPLC, the polar nature of the diamine necessitates derivatization to improve volatility and chromatographic performance.

Rationale: GC-FID provides high sensitivity for volatile organic compounds. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active amine hydrogens with non-polar TMS groups, preventing peak tailing and improving separation.

Protocol:

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Derivatization:

    • Dissolve ~5 mg of this compound in 1 mL of anhydrous pyridine.

    • Add 200 µL of BSTFA.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool and inject 1 µL into the GC.

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Port Temperature: 250°C.

    • Detector Temperature: 300°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 10 minutes.[13]

  • Data Analysis: Calculate purity using the area percent method. This assumes all impurities have a similar response factor in the FID, which is a reasonable assumption for structurally related hydrocarbons but should be used with caution.

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR is a primary ratio method that determines the absolute purity of a substance by comparing the integral of an analyte's proton signal to that of a certified internal standard (IS) of known purity and weight.[6][12]

Rationale: This is the most accurate method for determining absolute purity without needing a specific, highly purified reference standard of this compound itself. It provides an orthogonal check on chromatographic methods and is invaluable for qualifying new batches of material.

Protocol:

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard (IS): A certified reference material with known purity and a simple NMR spectrum that does not overlap with analyte signals. Maleic acid or Dimethyl sulfone are suitable choices.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the certified internal standard into a vial.

    • Accurately weigh approximately 15-20 mg of this compound into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum, ensuring a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full signal recovery between pulses.

  • Data Analysis: The purity (P) is calculated using the following formula:[6]

    Panalyte (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I: Integral of the signal

    • N: Number of protons for the integrated signal

    • MW: Molecular Weight (Analyte: 211.35 g/mol )[15][16]

    • m: Mass

    • P: Purity of the Internal Standard (IS)

Conclusion: An Integrated Approach to Purity Validation

No single analytical method can provide a complete picture of a compound's purity. For a critical reagent like this compound, an integrated, multi-faceted approach is the most trustworthy strategy.

  • For Initial Batch Qualification: Use qNMR to establish an accurate, absolute purity value. This provides a benchmark for the material.

  • For Routine QC and Impurity Profiling: Employ HPLC to separate and quantify non-volatile, structurally related impurities.

  • For Volatiles and Solvents: Use GC-FID to detect and quantify residual solvents or volatile starting materials.

References

A Senior Application Scientist's Guide to the Structural Validation of Bis(1-methylpiperidin-4-yl)amine using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and complex organic synthesis, unambiguous structural confirmation is not merely a procedural step; it is the bedrock of scientific validity. For molecules like Bis(1-methylpiperidin-4-yl)amine, which possesses a high degree of symmetry, traditional one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy often yields spectra that are deceptively simple, masking underlying complexity and leaving room for ambiguity. This guide provides an in-depth, field-proven methodology for leveraging the power of two-dimensional (2D) NMR to definitively validate the structure of this compound, ensuring absolute confidence in molecular identity.

We will move beyond a simple recitation of steps to explore the causal logic behind the experimental design, demonstrating how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—forms a self-validating system for structural elucidation.

The Analytical Challenge: Symmetry in this compound

This compound (C₁₂H₂₅N₃) consists of two identical 1-methylpiperidine moieties linked by a central secondary amine at their respective C4 positions.[1][2] This molecular symmetry means that corresponding protons and carbons on both piperidine rings are chemically equivalent. Consequently, in a 1D NMR spectrum, they resonate at the same chemical shift, leading to fewer signals than the total number of nuclei. While this simplifies the spectrum, it also causes significant signal overlap and makes definitive assignment based on 1D data alone a formidable, if not impossible, task.[3]

To overcome this, we turn to 2D NMR, a technique that spreads spectral information across two frequency dimensions, resolving overlapping signals and, most importantly, revealing correlations between different nuclei within the molecule.[4][5]

The 2D NMR Toolkit: A Multi-Pronged Approach for Unambiguous Validation

Our strategy employs three key 2D NMR experiments, each providing a unique and complementary piece of the structural puzzle. The synergy between these experiments provides the robust, cross-validated data required for confident structural assignment.[6][7]

  • ¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH).[8][9] For our target molecule, COSY is indispensable for tracing the proton connectivity around the piperidine ring, establishing the sequence of neighboring protons.[10]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH).[11][12][13] Its high sensitivity and ability to resolve signals make it the primary tool for assigning the chemical shifts of the protonated carbons in the molecule.[14]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The cornerstone of constitutional analysis, HMBC reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, ⁴JCH).[15][16][17] This experiment is critical for connecting different spin systems and identifying quaternary carbons (those with no attached protons), providing the final, definitive links in the structural puzzle.[18]

Experimental Workflow: From Sample to Structure

A meticulously planned workflow is essential for acquiring high-quality, interpretable data. The following diagram outlines the logical progression of the structural validation process.

G H4 H4 H3_5 H3/5 H4->H3_5 ³J H2_6 H2/6 H3_5->H2_6 ³J

References

A Senior Application Scientist's Guide to Piperidine-Based Scaffolds: A Comparative Analysis of Bis(1-methylpiperidin-4-yl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Moiety as a Privileged Scaffold in Medicinal Chemistry

The piperidine ring, a six-membered nitrogenous heterocycle, is a cornerstone of modern drug discovery.[1][2][3] Its prevalence in a vast number of natural products and FDA-approved pharmaceuticals has earned it the status of a "privileged scaffold."[4][5] This success is not coincidental; the piperidine framework offers a unique combination of desirable properties. Its three-dimensional, chair-like conformation allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with complex biological targets.[6][7] Furthermore, the basic nitrogen atom (pKa ~11.2) is typically protonated at physiological pH, enabling strong ionic interactions with receptor sites and often enhancing aqueous solubility.[5][7]

The versatility of the piperidine scaffold allows medicinal chemists to modulate a molecule's physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.[1][8][9] This guide provides an in-depth comparison of a unique dimeric scaffold, Bis(1-methylpiperidin-4-yl)amine , against more conventional piperidine-based alternatives, offering a strategic perspective for researchers engaged in rational drug design.

Featured Scaffold: A Profile of this compound

This compound represents a distinct subclass of piperidine-based structures. It is a symmetrical molecule featuring two 1-methylpiperidine rings linked by a secondary amine bridge at their respective 4-positions.

  • Molecular Formula: C₁₂H₂₅N₃[10][11]

  • Molecular Weight: 211.35 g/mol [10][11]

  • CAS Number: 117927-28-3[10][12]

From a design perspective, this scaffold offers several intriguing features. The presence of two piperidine rings introduces a significant degree of rigidity and dimensional complexity compared to a single-ring system. The central amine linker and the two tertiary amine nitrogens within the rings provide three distinct points for hydrogen bonding or salt-bridge formation. This "tri-basic" nature suggests a high potential for aqueous solubility and the ability to form multiple high-energy contacts within a receptor binding pocket.

The primary utility of this compound is as a structural building block. Its symmetrical, diamine nature makes it an ideal candidate for constructing bivalent ligands—molecules designed to simultaneously engage two binding sites on a single receptor or bridge two separate receptors. This can lead to dramatic increases in affinity and selectivity.

Comparative Analysis: Alternative Piperidine-Based Scaffolds

The choice of a scaffold is a critical decision in drug design.[5] Below, we compare this compound to other common piperidine scaffolds, highlighting their relative strengths and weaknesses.

Simple Monosubstituted Piperidines (e.g., 4-Aminopiperidine, 4-Hydroxypiperidine)

These are the most fundamental piperidine building blocks. They offer a single point for diversification, allowing for systematic exploration of structure-activity relationships (SAR).[13]

  • Advantages: High commercial availability, straightforward synthesis, and predictable chemistry. Ideal for initial fragment screening and lead optimization campaigns.

  • Disadvantages: Limited 3D complexity. Can be susceptible to metabolic oxidation, particularly at positions adjacent to the nitrogen.[14]

Spirocyclic Piperidines

In these scaffolds, the piperidine ring is fused to another ring system through a single shared carbon atom. This creates a highly rigid, three-dimensional structure.

  • Advantages: The rigid conformation can "lock" a molecule into its bioactive shape, reducing the entropic penalty of binding and potentially increasing potency and selectivity. Spirocyclic systems are often employed to improve metabolic stability by blocking susceptible metabolic sites.[14]

  • Disadvantages: Synthesis is typically more complex and lengthy than for simple piperidines. The rigid structure may not be able to adapt to all target binding sites.

Fused Piperidines (e.g., Decahydroquinoline, Octahydropyridopyridine)

Here, the piperidine ring shares two or more atoms with an adjacent ring, creating a bicyclic system.

  • Advantages: Offers a high degree of rigidity and novel exit vectors for substituents, expanding the accessible chemical space.

  • Disadvantages: Complex stereochemistry that can be challenging to control synthetically. The synthetic routes are often highly specialized.

Data Summary: Physicochemical and Structural Properties
Scaffold TypeRepresentative StructureKey Structural FeatureRelative RigiditySynthetic ComplexityPrimary Application
This compound CN1CCC(NC2CCN(C)CC2)CC1Dimeric, tri-basicModerately HighModerateBivalent ligands, bridging binding pockets
Monosubstituted Piperidine C1CCN(C)C(N)C1Single ring, one exit vectorLow-ModerateLowStandard SAR exploration, lead optimization
Spirocyclic Piperidine C1CN2CCC1CC2Shared spiro-carbonHighHighEnhancing 3D shape, improving metabolic stability
Fused Piperidine C1C2CCCCN2CC1Shared ring edgeVery HighVery HighAccessing novel chemical space, conformational locking

Strategic Scaffold Selection in Drug Discovery

The decision of which scaffold to employ is driven by the specific objectives of the research program. The following workflow illustrates a logical approach to this selection process.

G cluster_decision Scaffold Choice cluster_rationale Rationale start Project Goal Defined (e.g., Target, Desired Properties) frag_screen Initial Hit Generation: Fragment Screening? start->frag_screen New Target known_ligand Lead Optimization: Existing Ligand Series? start->known_ligand Existing Project mono Use Monosubstituted Piperidines (Simple, Versatile) frag_screen->mono Yes scaffold_hop Scaffold Hopping for IP or Property Improvement? known_ligand->scaffold_hop Yes known_ligand->mono No, continue SAR bivalency_needed Hypothesis: Target has adjacent binding sites? scaffold_hop->bivalency_needed metabolic_issue Problem: Poor metabolic stability with current scaffold? scaffold_hop->metabolic_issue bis Consider Bis-Piperidine (Bivalency, Bridging) spiro_fused Employ Spiro/Fused Piperidines (Rigidity, Metabolic Stability) bivalency_needed->bis Yes metabolic_issue->spiro_fused Yes

Caption: A decision workflow for selecting an appropriate piperidine scaffold.

Experimental Protocols: A Self-Validating System for Scaffold Evaluation

To objectively compare compounds derived from these different scaffolds, standardized and robust experimental protocols are essential.

Protocol 1: General Synthesis via Reductive Amination

This protocol describes a common method for synthesizing N-substituted piperidines, a foundational reaction in this area of chemistry.

Objective: To synthesize a diverse set of piperidine analogs for comparative screening.

Methodology:

  • Reaction Setup: To a solution of the piperidine scaffold (e.g., 4-aminopiperidine, 1.0 eq) in a suitable solvent (e.g., Dichloromethane or Methanol) in a round-bottom flask, add the desired aldehyde or ketone (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine or enamine.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer three times with an organic solvent (e.g., Dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the final compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Receptor Binding Assay

This protocol determines the binding affinity (Kᵢ) of a compound for a specific target receptor, a critical measure of potency.

Objective: To quantify and compare the binding affinity of compounds derived from different piperidine scaffolds.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis prep_mem Prepare Receptor Membranes (from cell culture or tissue) incubate Incubate: Membranes + Radioligand + Test Compound/Buffer prep_mem->incubate prep_ligand Prepare Radiolabeled Ligand (e.g., [3H]pentazocine) prep_ligand->incubate prep_test Prepare Test Compounds (serial dilutions) prep_test->incubate separate Rapid Filtration (separate bound from free ligand) incubate->separate count Scintillation Counting (quantify bound radioactivity) separate->count analyze Data Analysis (calculate IC50, then Ki) count->analyze

Caption: Experimental workflow for a competitive radioligand binding assay.

Methodology:

  • Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and a fixed concentration of a known radioligand (e.g., [³H]-(+)-pentazocine for sigma receptors).[15]

  • Total & Non-Specific Binding: Designate wells for 'total binding' (containing only radioligand and buffer) and 'non-specific binding' (containing radioligand and a high concentration of an unlabeled reference compound).[15]

  • Initiate Reaction: Add the receptor-containing membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at a controlled temperature for a defined period (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Conclusion and Future Outlook

The piperidine scaffold is a powerful and versatile tool in medicinal chemistry.[4][14] While simple monosubstituted piperidines remain the workhorses for initial SAR studies, more complex scaffolds provide solutions to specific challenges in drug development.

This compound stands out as a specialized building block, uniquely suited for the design of bivalent or bridging ligands. Its inherent structural features—a semi-rigid dimeric framework and three basic nitrogen centers—present an opportunity to achieve high potency and novel modes of action that may be inaccessible with simpler scaffolds. In contrast, spirocyclic and fused piperidines offer unparalleled control over conformation and are a proven strategy for mitigating metabolic liabilities.[14]

The optimal choice is not a matter of one scaffold being universally superior, but rather of aligning the scaffold's intrinsic properties with the strategic goals of the drug discovery program. By understanding the distinct advantages and challenges associated with each class of piperidine derivative, researchers can make more informed decisions, accelerating the journey from initial hit to viable drug candidate.

References

A Comparative Guide to Precursors for Dopamine Transporter (DAT) Inhibitor Synthesis: An Evaluation of Bis(1-methylpiperidin-4-yl)amine Versus Established Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of various chemical precursors utilized in the synthesis of dopamine transporter (DAT) inhibitors. As researchers and drug development professionals, the selection of a starting scaffold is a critical decision that influences synthetic tractability, scalability, and the pharmacological profile of the final compounds. We will objectively compare the utility of established precursors, such as those for benztropine, GBR 12909, and modafinil analogs, with the potential, yet underexplored, application of Bis(1-methylpiperidin-4-yl)amine . This analysis is supported by experimental data from peer-reviewed literature and provides detailed, validated protocols for the evaluation of novel DAT inhibitors.

Introduction: The Strategic Importance of Precursor Selection in DAT Inhibitor Development

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for therapeutic agents aimed at treating conditions like ADHD and for research into substance use disorders.[1] The development of DAT inhibitors is a mature field, with several distinct chemical classes defined by their core scaffolds. The choice of precursor dictates not only the synthetic route but also the accessible chemical space and, consequently, the structure-activity relationship (SAR) that can be explored.[2][3]

Established precursors have well-documented synthetic pathways and a wealth of SAR data, providing a solid foundation for new discovery programs. However, novel precursors, while carrying the risk of unexplored chemistry, offer the potential for discovering compounds with unique pharmacological profiles, such as "atypical" DAT inhibitors that may have reduced abuse liability.[4][5]

This guide will dissect the advantages and disadvantages of key precursor classes, culminating in a forward-looking perspective on the potential of the di(piperidin-4-yl)amine scaffold, as exemplified by this compound.

Established Precursor Classes: A Comparative Analysis

The landscape of DAT inhibitors is dominated by a few key structural families, each originating from a distinct class of precursors.

The tropane alkaloid scaffold is famously associated with cocaine and its analogs, as well as the benztropine (BZT) series of atypical DAT inhibitors.[6][7] The primary precursor for this class is tropinone , which provides the rigid [3.2.1] bicyclic core.

  • Synthetic Utility: The chemistry of tropinone is well-established, allowing for stereocontrolled modifications at the C-2 and C-3 positions to generate a wide array of potent DAT ligands.[8]

  • Advantages:

    • Rigid scaffold leads to high-affinity interactions with DAT.

    • Extensive historical SAR data to guide design.[7]

  • Disadvantages:

    • The structural similarity to cocaine can lead to compounds with a "typical" psychostimulant profile and high abuse potential.

    • Multi-step syntheses are often required to achieve desired substitutions.

This class is exemplified by the highly potent and selective DAT inhibitor GBR 12909 and its analogs.[9][10] The core of these molecules is a disubstituted piperazine ring, which serves as a versatile scaffold.

  • Synthetic Utility: The synthesis of GBR-type compounds typically involves the N-alkylation of a piperazine precursor with two different side chains, one of which is often a benzhydryl ether moiety.[11][12]

  • Advantages:

    • High potency and selectivity for DAT are achievable.[9]

    • The flexible piperazine core allows for extensive SAR exploration by modifying the N-substituents.

  • Disadvantages:

    • Some piperazine-based compounds have shown metabolic instability, which has hindered their clinical development.[4][13]

Modafinil and its analogs are considered atypical DAT inhibitors, with a distinct pharmacological profile from cocaine.[14][15] The key structural motif is the benzhydryl (diphenylmethyl) group, typically attached to a sulfinylacetamide or a related moiety.

  • Synthetic Utility: Synthesis often starts from diphenylmethanol or a related benzhydrol precursor, which is then coupled to a sulfur-containing side chain that is further elaborated.[16]

  • Advantages:

    • Leads to "atypical" DAT inhibitors with potentially lower abuse liability.[5][17]

    • The core structure is amenable to significant modification to improve potency and selectivity.[15]

  • Disadvantages:

    • The presence of a stereocenter at the sulfoxide can complicate synthesis and pharmacology.

    • The parent compound, modafinil, has only moderate affinity for DAT.

The Untapped Potential of this compound

A survey of the literature and patent landscape reveals that This compound is not a documented precursor for DAT inhibitor synthesis. However, its structure presents a compelling case for its potential utility in this field. The piperidine ring is a privileged scaffold in CNS drug discovery, known for conferring favorable pharmacokinetic properties.[3][18]

The di(piperidin-4-yl)amine core offers a unique, semi-rigid scaffold with a central secondary amine that can be functionalized. It can be viewed as a bioisostere of the piperazine ring found in GBR 12909 analogs. Recent research has focused on replacing the piperazine in modafinil analogs with aminopiperidines to improve metabolic stability, demonstrating the value of this type of structural modification.[4][13]

We propose a hypothetical synthetic pathway to leverage this compound as a precursor to novel DAT inhibitors. This pathway is based on established N-alkylation chemistry used in the synthesis of GBR and modafinil analogs.

Hypothetical Synthesis of a Novel DAT Inhibitor

Caption: Hypothetical N-alkylation of this compound.

This proposed synthesis would attach a benzhydryl ether moiety, a key pharmacophore for DAT affinity, to the central nitrogen of the precursor. The resulting tertiary amine would be structurally analogous to compounds that have shown high DAT affinity and an atypical profile.[4]

Quantitative Comparison of Precursor-Derived DAT Inhibitors

The ultimate value of a precursor is determined by the pharmacological properties of the compounds it can generate. The table below summarizes key binding affinity (Kᵢ) and functional inhibition (IC₅₀) data for representative DAT inhibitors derived from the discussed precursor classes. Lower values indicate higher potency.

Precursor ClassRepresentative InhibitorDAT Kᵢ (nM)DAT IC₅₀ (nM)Selectivity ProfileReference(s)
Tropane-basedBenztropine10-50~100High for DAT, also muscarinic antagonist[8]
Piperazine-basedGBR 129091-51-10Highly selective for DAT over SERT/NET[9][19]
Benzhydryl-basedModafinil Analog (11b)2.5N/AHigh for DAT, atypical profile[13]
Piperidine-basedAminopiperidine Analog (33)30.0N/AHigh for DAT, atypical profile[4]

Essential Experimental Protocols for DAT Inhibitor Characterization

To ensure scientific integrity, any newly synthesized compound must be rigorously characterized using validated assays. The following protocols are standard in the field for determining a compound's affinity and functional potency at the dopamine transporter.

This protocol determines a compound's affinity for DAT by measuring its ability to compete with a known radioligand.

  • Objective: To determine the inhibition constant (Kᵢ) of a test compound for the human dopamine transporter (hDAT).

  • Materials:

    • Cell membranes from HEK293 cells stably expressing hDAT.

    • Radioligand: [³H]WIN 35,428 (a cocaine analog).

    • Test compound and reference compound (e.g., cocaine or GBR 12909).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

    • Whatman GF/B glass fiber filters.

    • Scintillation counter.

  • Methodology:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, combine cell membranes (~20 µg protein), [³H]WIN 35,428 (at a concentration near its Kₑ, e.g., 2-3 nM), and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add a saturating concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration over GF/B filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.[20]

Caption: Workflow for a DAT radioligand binding assay.

This functional assay measures a compound's ability to block the reuptake of dopamine into nerve terminals.

  • Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound on dopamine uptake.

  • Materials:

    • Freshly prepared synaptosomes from a dopamine-rich brain region (e.g., rat striatum).

    • [³H]Dopamine.

    • Test compound and reference compound.

    • Uptake Buffer (e.g., Krebs-Ringer-HEPES).

    • Scintillation counter.

  • Methodology:

    • Prepare synaptosomes via differential centrifugation of homogenized brain tissue.

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound for 10-15 minutes at 37°C.

    • Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine (e.g., 10-20 nM).

    • Allow uptake to proceed for a short, linear period (e.g., 5-10 minutes) at 37°C.

    • Terminate uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

    • Lyse the synaptosomes on the filters and measure the trapped radioactivity via scintillation counting.

  • Data Analysis:

    • Define 100% uptake as the signal in the absence of inhibitor and 0% uptake (non-specific) using a saturating concentration of a potent inhibitor like GBR 12909.

    • Plot the percentage of uptake inhibition against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[21][22]

Conclusion and Future Directions

The selection of a precursor is a foundational step in the design of novel DAT inhibitors. While established scaffolds like tropinone and substituted piperazines offer well-trodden paths to potent compounds, they also come with known liabilities, such as abuse potential or metabolic instability.[4][8] The development of atypical DAT inhibitors from benzhydryl-based precursors has opened a promising avenue for therapeutics with improved safety profiles.[5]

This compound stands out as a commercially available, yet scientifically unexplored, precursor. Its di(piperidin-4-yl)amine core is structurally compelling, offering a potential bioisosteric replacement for the piperazine moiety and a scaffold for building novel DAT ligands. The hypothetical synthesis presented here provides a logical starting point for investigating its utility. Researchers are encouraged to synthesize and evaluate derivatives of this precursor using the validated protocols described in this guide. Such exploration is essential for expanding the chemical toolbox and may lead to the discovery of a new generation of DAT inhibitors with superior therapeutic properties.

References

A Comparative Guide to the Biological Activities of Bispidine and Related Piperidine Derivatives: Scaffolds for Diverse Pharmacological Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of derivatives based on the bispidine (3,7-diazabicyclo[3.3.1]nonane) scaffold, a close structural relative of bis(1-methylpiperidin-4-yl)amine, and other relevant piperidine-containing compounds. Due to the limited publicly available data specifically on "this compound" derivatives, this guide focuses on the extensively studied bispidine core and related structures, offering valuable insights into their vast therapeutic potential. We will delve into their antiviral, anticancer, and cardiovascular activities, supported by experimental data and detailed protocols to aid in future research and drug development.

Introduction: The Versatile Bispidine Scaffold

The 3,7-diazabicyclo[3.3.1]nonane, or bispidine, scaffold is a rigid bicyclic diamine that has emerged as a "privileged structure" in medicinal chemistry. Its constrained conformation allows for the precise spatial orientation of substituents, leading to high-affinity interactions with various biological targets. This inherent rigidity makes bispidine derivatives attractive candidates for the development of potent and selective therapeutic agents.

Comparative Biological Activities of Bispidine Derivatives

Derivatives of the bispidine scaffold have been shown to exhibit a remarkable range of biological activities. This section compares their performance as antiviral, anticancer, and cardiovascular agents, with supporting data from published studies.

Antiviral Activity

Bispidine derivatives have demonstrated significant potential as broad-spectrum antiviral agents. Their mechanism of action often involves interference with viral replication processes.

Japanese Encephalitis Virus (JEV) and other Encephalitic Viruses:

Conjugates of bispidine with amino acids have been identified as potent inhibitors of JEV replication. Notably, a tryptophan derivative, designated as Bisp-W , was found to inhibit JEV infection in neuroblastoma cells by over 100-fold at a concentration of 5 µM[1]. The antiviral action appears to occur after viral entry but before protein translation, suggesting an effect on viral RNA replication. Importantly, Bisp-W also showed inhibitory activity against other encephalitic viruses like West Nile virus and Chandipura virus, highlighting its potential as a broad-spectrum antiviral[1].

SARS-CoV-2:

In the search for inhibitors of the SARS-CoV-2 main protease (3CLpro), an essential enzyme for viral replication, bispidine derivatives have emerged as promising candidates. Structure-activity relationship (SAR) studies have revealed that molecules containing a carbonyl group at the ninth position of the bispidine bicycle exhibit the highest activity[2][3][4]. Several compounds showed activity in the 1–10 μM range, with three exhibiting submicromolar activity[2][3][4].

Table 1: Comparison of Antiviral Activity of Selected Bispidine Derivatives

Compound/DerivativeVirusTarget/Mechanism of Action (Proposed)In Vitro PotencyReference
Bisp-W (Tryptophan conjugate)Japanese Encephalitis Virus (JEV), West Nile Virus (WNV), Chandipura Virus (CHPV)Inhibition of viral RNA replication>100-fold inhibition of JEV at 5 µM[1]
Bispidine-9-one derivativesSARS-CoV-2Inhibition of main protease (3CLpro)Submicromolar to 10 µM activity[2][3][4]
Anticancer Activity

The antiproliferative properties of bispidine derivatives have been linked to their ability to modulate polyamine catabolism, a critical pathway in cell growth and proliferation.

Certain synthesized bispidine derivatives have been shown to activate the oxidation of polyamines in regenerating rat liver homogenates[5]. Three of these derivatives demonstrated a potent ability to decrease the viability of cancer cells in an MTT assay. Specifically, the derivative 4e (3-(3-methoxypropyl)-7-[3-(1H-piperazin-1-yl)ethyl]-3,7-diazabicyclo[3.3.1]nonane) showed pronounced toxic activity towards cancer cells, and its cytotoxicity was enhanced in the presence of polyamines[5]. This suggests a targeted approach for cancer therapy by exploiting the altered polyamine metabolism in tumor cells.

Cardiovascular Activity

A series of 3,7,9,9-tetraalkyl-3,7-diazabicyclo[3.3.1]nonane derivatives have been investigated as potential anti-ischemic agents due to their specific bradycardic (heart rate-lowering) activity[6]. These compounds were found to decrease heart rate without significantly affecting contractility and blood pressure. Quantitative structure-activity relationship (QSAR) analyses indicated that the biological profile is influenced by hydrophobic and steric effects[6]. One compound, tedisamil (KC8857) , was identified as the most promising candidate and selected for further clinical investigation as an anti-ischemic drug[6].

Structure-Activity Relationships (SAR)

The biological activity of bispidine derivatives is highly dependent on the nature and position of their substituents.

  • For antiviral activity against SARS-CoV-2 , the presence of a carbonyl group at the C9 position of the bispidine ring is a key determinant of inhibitory potency against the main protease[2][3][4].

  • For anti-JEV activity , conjugation with hydrophobic amino acids, such as tryptophan, significantly enhances antiviral efficacy[1].

  • For cardiovascular effects , the alkyl substituents at the N3, N7, and C9 positions play a crucial role in determining the bradycardic activity, with hydrophobic and steric factors being paramount[6].

  • For anticancer activity , the nature of the side chains at the N3 and N7 positions influences the ability to activate polyamine catabolism and induce cancer cell death[5].

Comparison with Other Piperidine Derivatives

While bispidines represent a significant class of bioactive molecules, it is instructive to compare their activities with other piperidine-containing compounds to understand the broader utility of the piperidine scaffold.

CCR5 Antagonists for HIV-1 Treatment:

Several classes of piperidine derivatives have been developed as potent antagonists of the human CCR5 receptor, a key co-receptor for HIV-1 entry into host cells. For instance, 4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidine derivatives have been identified as potent CCR5 antagonists[7]. SAR studies on related series have shown that modifications to the piperidine and associated aromatic moieties can significantly improve binding affinity and antiviral activity[8]. This contrasts with the intracellular targets of the antiviral bispidines, highlighting the diverse mechanisms through which piperidine-based compounds can exert antiviral effects.

Dopamine Transporter (DAT) Inhibitors:

(Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidine derivatives have been investigated as atypical dopamine transporter (DAT) inhibitors[9]. These compounds show potential for the treatment of psychostimulant use disorders. The structural modifications in these series focus on improving affinity and selectivity for DAT over other monoamine transporters[9].

Anti-inflammatory Agents:

N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones have demonstrated potent anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators like TNF-α, IL-6, and nitric oxide[10]. This activity is distinct from the primary activities observed for the bispidine derivatives discussed earlier.

Table 2: Comparative Overview of Biological Activities of Bispidine and Other Piperidine Derivatives

ScaffoldDerivative ClassPrimary Biological ActivityKey Structural Features for Activity
Bispidine Amino acid conjugatesAntiviral (JEV, WNV)Hydrophobic amino acid residue
Bispidine Bispidin-9-onesAntiviral (SARS-CoV-2)Carbonyl group at C9
Bispidine N3, N7-disubstitutedAnticancerSpecific side chains modulating polyamine catabolism
Bispidine 3,7,9,9-tetraalkylCardiovascular (Bradycardic)Alkyl substituents at N3, N7, and C9
Piperidine 4-aminopiperidinesAnti-HIV (CCR5 antagonist)Substitutions on the piperidine nitrogen and amino group
Piperidine (Bis(aryl)methyl)sulfinylethyl-aminopiperidinesCNS (DAT inhibitor)Bis-arylmethyl and sulfinyl moieties
Piperidin-4-one N-substituted bis(benzylidene)Anti-inflammatoryN-acyl and benzylidene substituents

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in this guide.

Protocol: In Vitro Antiviral Assay for JEV

This protocol is based on the methodology described for evaluating the antiviral activity of bispidine derivatives against JEV[1].

Objective: To determine the inhibitory effect of test compounds on JEV infection in a neuroblastoma cell line.

Materials:

  • Neuroblastoma cell line (e.g., Neuro2a)

  • Japanese Encephalitis Virus (JEV) stock of known titer

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (e.g., Bisp-W) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • MTT or similar viability assay reagents

  • Apparatus for plaque assay or immunofluorescence-based infection detection

Procedure:

  • Cell Seeding: Seed Neuro2a cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Incubate for a predetermined period (e.g., 2 hours).

  • Viral Infection: Infect the cells with JEV at a specific multiplicity of infection (MOI). Include a virus-only control and a mock-infected control.

  • Incubation: Incubate the infected cells for a period sufficient for viral replication (e.g., 24-48 hours).

  • Assessment of Antiviral Activity:

    • Plaque Reduction Assay: For quantifying the reduction in infectious virus particles, perform a plaque assay on a suitable cell line using the supernatant from the infected cells.

    • Immunofluorescence Assay: Fix the cells and stain for a viral antigen to visualize and quantify the number of infected cells.

  • Cytotoxicity Assay: In a parallel plate, perform an MTT assay on uninfected cells treated with the same concentrations of the test compounds to assess cytotoxicity.

Data Analysis: Calculate the 50% inhibitory concentration (IC50) for the antiviral activity and the 50% cytotoxic concentration (CC50) for the cytotoxicity. The selectivity index (SI = CC50/IC50) can then be determined.

Experimental Workflow for Antiviral Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding Seed Neuro2a cells in 96-well plates Treatment Treat cells with compounds Cell_Seeding->Treatment MTT_Assay Cytotoxicity Assay (MTT) Cell_Seeding->MTT_Assay Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->Treatment Compound_Prep->MTT_Assay Infection Infect cells with JEV Treatment->Infection Plaque_Assay Plaque Reduction Assay Infection->Plaque_Assay Supernatant IFA Immunofluorescence Assay Infection->IFA Cells Data_Analysis Calculate IC50, CC50, SI Plaque_Assay->Data_Analysis IFA->Data_Analysis MTT_Assay->Data_Analysis

Caption: Workflow for in vitro antiviral activity and cytotoxicity screening.

Protocol: SARS-CoV-2 Main Protease (3CLpro) Inhibition Assay

This protocol is based on the methods used for evaluating bispidine-based inhibitors of the SARS-CoV-2 main protease[2][3][4].

Objective: To measure the inhibitory activity of test compounds against the enzymatic activity of SARS-CoV-2 3CLpro.

Materials:

  • Recombinant SARS-CoV-2 3CLpro

  • Fluorogenic substrate (e.g., Dabcyl-VNSTLQSGLRK(FAM)MA)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.3, containing EDTA and DTT)

  • Test compounds dissolved in DMSO

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Dispensing: Dispense the test compounds at various concentrations into the wells of a 384-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add the 3CLpro enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (excitation/emission wavelengths appropriate for the FRET pair, e.g., 490/520 nm for FAM).

  • Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound. Calculate the percentage of inhibition relative to the DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a suitable model to determine the IC50 value.

Signaling Pathway of 3CLpro Inhibition

G SARS_CoV_2 SARS-CoV-2 Virus Polyprotein Viral Polyproteins (pp1a, pp1ab) SARS_CoV_2->Polyprotein Translation NSPs Non-Structural Proteins (Functional Enzymes & Replication Machinery) Polyprotein->NSPs Cleavage by 3CLpro CLpro 3CLpro (Main Protease) Polyprotein->CLpro Self-cleavage Replication Viral Replication NSPs->Replication Inhibitor Bispidine Derivative (Inhibitor) Inhibitor->CLpro Inhibition

Caption: Inhibition of SARS-CoV-2 replication via 3CLpro blockade.

Conclusion and Future Perspectives

Derivatives based on the bispidine scaffold have demonstrated a remarkable diversity of biological activities, establishing them as a valuable platform for drug discovery. Their antiviral, anticancer, and cardiovascular properties, governed by distinct structure-activity relationships, underscore the versatility of this rigid molecular framework. While direct data on "this compound" derivatives remain scarce, the extensive research on the closely related bispidines provides a strong foundation and a clear roadmap for future investigations. Further exploration of this chemical space, guided by the principles outlined in this guide, holds significant promise for the development of novel therapeutics targeting a wide range of diseases.

References

A Comparative Analysis of Synthetic Routes for Bis(1-methylpiperidin-4-yl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bis(1-methylpiperidin-4-yl)amine is a symmetrical secondary amine featuring two N-methylated piperidine rings. This structural motif is of significant interest to researchers in medicinal chemistry and drug development. The piperidine moiety is a common scaffold in a multitude of FDA-approved drugs, and the diamine structure of this particular molecule offers a versatile platform for further chemical modifications and the exploration of novel therapeutic agents.[1][2] This guide provides a comparative analysis of viable synthetic routes for the preparation of this compound, offering an in-depth look at the methodologies, expected outcomes, and the underlying chemical principles. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic strategy for their specific needs.

Synthetic Strategies: An Overview

The synthesis of this compound can be approached through several established organic chemistry transformations. This guide will focus on a comparative analysis of two primary and highly effective methods:

  • Reductive Amination: A direct and efficient one-pot reaction involving the condensation of a ketone with an amine, followed by in-situ reduction of the resulting imine or enamine.

  • N-Alkylation: A classical approach to forming C-N bonds, which in this context would involve the reaction of an amine with an alkylating agent.

A third, more advanced method, the Buchwald-Hartwig Amination , will also be discussed as a potential, albeit more complex, alternative.[3][4]

Method 1: Reductive Amination

Reductive amination is arguably the most straightforward and convergent approach for the synthesis of this compound.[5][6][7][8][9] This method involves the reaction of 1-methylpiperidin-4-one with 4-amino-1-methylpiperidine in the presence of a suitable reducing agent.

Reaction Mechanism and Rationale

The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of the ketone and the primary amine.[10][11] This intermediate is then reduced in situ by a hydride-based reducing agent to yield the target secondary amine. The choice of reducing agent is critical; it must be capable of reducing the iminium ion but not the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal candidate for this transformation due to its mild nature and selectivity for imines over ketones.[7][10]

Experimental Protocol

Step 1: Synthesis of this compound via Reductive Amination

  • Reaction Setup: To a solution of 1-methylpiperidin-4-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 4-amino-1-methylpiperidine (1.1 eq).

  • Iminium Ion Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to accelerate this step.[10]

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Monitor for any effervescence.

  • Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.[10]

Visualization of the Reductive Amination Workflow

G cluster_0 Reductive Amination 1-methylpiperidin-4-one 1-methylpiperidin-4-one Reaction_Mixture Mix in DCM/DCE (cat. Acetic Acid) 1-methylpiperidin-4-one->Reaction_Mixture 4-amino-1-methylpiperidine 4-amino-1-methylpiperidine 4-amino-1-methylpiperidine->Reaction_Mixture Iminium_Formation Stir at RT (1-2h) Reaction_Mixture->Iminium_Formation Reduction Add NaBH(OAc)₃ (1.5 eq) Iminium_Formation->Reduction Reaction Stir at RT (12-24h) Reduction->Reaction Workup Quench with NaHCO₃ Extract with DCM Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound via reductive amination.

Method 2: N-Alkylation

N-alkylation is a more traditional approach that can also be employed for the synthesis of this compound.[12][13] This method would involve the reaction of 4-amino-1-methylpiperidine with a suitable electrophile, such as 4-halo-1-methylpiperidine or by utilizing 1-methylpiperidin-4-one in a reductive amination context which is mechanistically similar to the first method but conceptually starts from the amine as the core. For a distinct N-alkylation strategy, we will consider the use of a leaving group.

Reaction Mechanism and Rationale

This pathway involves the nucleophilic attack of the primary amine of 4-amino-1-methylpiperidine on an electrophilic carbon of a second 1-methylpiperidine moiety. A common strategy involves converting the hydroxyl group of 1-methylpiperidin-4-ol into a better leaving group, such as a tosylate or a halide, followed by substitution with 4-amino-1-methylpiperidine.

Experimental Protocol

Step 1: Synthesis of 1-methyl-4-tosyloxypiperidine

  • Reaction Setup: Dissolve 1-methylpiperidin-4-ol (1.0 eq) in anhydrous pyridine or DCM.

  • Tosylation: Cool the solution to 0 °C in an ice bath and add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the tosylated intermediate.

Step 2: N-Alkylation with 4-amino-1-methylpiperidine

  • Reaction Setup: Dissolve 1-methyl-4-tosyloxypiperidine (1.0 eq) and 4-amino-1-methylpiperidine (1.2 eq) in a polar aprotic solvent like DMF or acetonitrile.

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with water. Dry the organic layer and concentrate. Purify the crude product by column chromatography.

Visualization of the N-Alkylation Workflow

G cluster_1 N-Alkylation 1-methylpiperidin-4-ol 1-methylpiperidin-4-ol Tosylation React with TsCl in Pyridine 1-methylpiperidin-4-ol->Tosylation Tosyl_Intermediate 1-methyl-4-tosyloxypiperidine Tosylation->Tosyl_Intermediate Alkylation_Reaction Mix with K₂CO₃ in DMF, Heat Tosyl_Intermediate->Alkylation_Reaction 4-amino-1-methylpiperidine 4-amino-1-methylpiperidine 4-amino-1-methylpiperidine->Alkylation_Reaction Reaction Stir at 80-100°C (12-24h) Alkylation_Reaction->Reaction Workup Filter, Evaporate Extract with DCM Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound via N-alkylation.

Method 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4][14][15] This method could be applied to the synthesis of this compound by coupling 4-amino-1-methylpiperidine with a 4-halo-1-methylpiperidine.

Reaction Mechanism and Rationale

This reaction involves the oxidative addition of an aryl or vinyl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst.[3][15] While typically used for aryl amines, modifications have expanded its scope.

Conceptual Protocol
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-bromo-1-methylpiperidine (1.0 eq), 4-amino-1-methylpiperidine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a strong base (e.g., NaOtBu) in an anhydrous solvent like toluene or dioxane.

  • Reaction: Heat the mixture to 80-110 °C for 12-24 hours.

  • Work-up and Purification: After cooling, the reaction mixture would be filtered through Celite, the solvent removed, and the residue purified by column chromatography.

Visualization of the Buchwald-Hartwig Amination Concept

G cluster_2 Buchwald-Hartwig Amination 4-bromo-1-methylpiperidine 4-bromo-1-methylpiperidine Coupling_Reaction Heat in Toluene/Dioxane 4-bromo-1-methylpiperidine->Coupling_Reaction 4-amino-1-methylpiperidine 4-amino-1-methylpiperidine 4-amino-1-methylpiperidine->Coupling_Reaction Catalyst_System Pd Catalyst Phosphine Ligand Strong Base Catalyst_System->Coupling_Reaction Workup Filter, Evaporate Coupling_Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Conceptual workflow for the Buchwald-Hartwig amination approach.

Comparative Analysis

FeatureReductive AminationN-AlkylationBuchwald-Hartwig Amination
Number of Steps 121
Starting Materials 1-methylpiperidin-4-one, 4-amino-1-methylpiperidine1-methylpiperidin-4-ol, TsCl, 4-amino-1-methylpiperidine4-bromo-1-methylpiperidine, 4-amino-1-methylpiperidine, Pd catalyst, ligand
Reagent Cost & Availability Generally low to moderate cost, readily available starting materials.Moderate, TsCl is common, starting alcohol is available.High, palladium catalysts and specialized ligands can be expensive.
Reaction Conditions Mild (room temperature).Requires heating (80-100 °C) and an initial low-temperature step.Requires heating (80-110 °C) and strictly inert atmosphere.
Expected Yield Good to excellent.Moderate to good, can be affected by side reactions.Potentially high, but highly dependent on catalyst and ligand optimization.
Scalability Generally good and scalable.Scalable, but two steps add to the overall process time.Can be challenging to scale due to catalyst cost and sensitivity.
Key Advantages One-pot, high atom economy, mild conditions.Utilizes common and well-established reactions.Powerful for forming challenging C-N bonds.
Key Disadvantages Potential for over-alkylation (though less likely with this substrate).Two-step process, requires use of a sulfonyl chloride.Expensive reagents, requires inert atmosphere, potential for catalyst poisoning.

Conclusion

For the synthesis of this compound, reductive amination stands out as the most efficient and practical route . It is a one-pot reaction that proceeds under mild conditions with readily available starting materials, offering a high-yield and atom-economical pathway to the target molecule.

The N-alkylation route is a viable alternative , though it is less direct, involving two synthetic steps. While it relies on robust and well-understood chemistry, the overall process is longer and may result in lower overall yields.

The Buchwald-Hartwig amination , while a powerful tool in modern organic synthesis, is likely overly complex and costly for this specific transformation. The requirement for expensive and air-sensitive catalysts makes it less practical for routine or large-scale synthesis of this particular compound compared to the other methods.

Ultimately, the choice of synthetic route will depend on the specific constraints and goals of the research, including available starting materials, scale, and time. However, for most applications, reductive amination provides the most logical and advantageous approach.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Bis(1-methylpiperidin-4-yl)amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the piperidine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents.[1] Its prevalence, however, necessitates a thorough understanding of the potential for off-target interactions, a critical factor that can influence both the efficacy and safety profile of a drug candidate. This guide provides a comparative analysis of the potential cross-reactivity of compounds derived from "Bis(1-methylpiperidin-4-yl)amine," a unique bis-piperidine structure. While direct experimental data for this specific molecule is not publicly available, by examining structurally related compounds and established pharmacological principles, we can infer a likely cross-reactivity profile and provide a framework for its experimental validation.

The Significance of Cross-Reactivity Profiling

Off-target interactions, or cross-reactivity, occur when a drug molecule binds to proteins other than its intended therapeutic target.[2] These unintended interactions can lead to adverse drug reactions (ADRs) or, in some cases, present opportunities for drug repurposing. For compounds incorporating the piperidine motif, a privileged structure in medicinal chemistry, early assessment of cross-reactivity is paramount to de-risk drug development programs and ensure a higher probability of clinical success.[1]

Inferred Cross-Reactivity Profile of this compound Derivatives

Based on the pharmacological profiles of structurally analogous piperidine-containing molecules, compounds derived from "this compound" may exhibit affinity for a range of G-protein coupled receptors (GPCRs), monoamine transporters, and ion channels. The presence of two basic nitrogen atoms within the bis-piperidine structure suggests a propensity for interaction with targets that possess acidic residues in their binding pockets.

Potential Off-Target Families for Bis-Piperidine Scaffolds:

  • Monoamine Transporters (Dopamine, Serotonin, Norepinephrine): Piperidine derivatives are well-documented as ligands for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3][4][5][6] The affinity for these transporters is highly dependent on the nature and position of substituents on the piperidine rings.

  • Muscarinic Acetylcholine Receptors (mAChRs): The piperidine core is a common feature in many muscarinic receptor antagonists.[7][8] Cross-reactivity with M1-M5 receptor subtypes is a possibility and should be evaluated.[9][10]

  • Histamine Receptors: The structural similarity of the piperidine ring to the ethylamine moiety of histamine suggests a potential for interaction with histamine receptors, particularly H1 and H3 subtypes.

  • Sigma Receptors: The lipophilic and basic nature of many piperidine derivatives makes them candidates for binding to sigma receptors (σ1 and σ2), which are known to be promiscuous targets.

  • Adrenergic Receptors: Interactions with both alpha and beta-adrenergic receptors have been observed for some piperidine-containing compounds.

  • hERG Potassium Channel: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety liability for many drug candidates, leading to potential cardiotoxicity.[11][12] The lipophilicity and basicity of bis-piperidine structures warrant careful evaluation of their hERG inhibition potential.[13][14]

Experimental Workflow for Assessing Cross-Reactivity

A systematic approach to evaluating the cross-reactivity of "this compound" derivatives involves a tiered screening cascade. This process begins with broad panel screening to identify potential off-target liabilities, followed by more focused secondary assays to confirm and characterize these interactions.

experimental_workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Characterization cluster_2 Tier 3: Mechanistic & Functional Studies Compound Synthesis Compound Synthesis Broad Panel Screening Broad Off-Target Panel (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) Compound Synthesis->Broad Panel Screening Hit Identification Hit Identification Broad Panel Screening->Hit Identification Dose-Response Assays IC50/EC50/Ki Determination (Radioligand Binding or Functional Assays) Hit Identification->Dose-Response Assays Functional Assays Cell-based Functional Assays (e.g., cAMP, Ca2+ flux) Dose-Response Assays->Functional Assays Selectivity Profiling Profiling against related targets Functional Assays->Selectivity Profiling Lead Optimization Lead Optimization Selectivity Profiling->Lead Optimization radioligand_binding_assay cluster_0 Assay Components cluster_1 Assay Procedure cluster_2 Data Analysis Receptor Receptor (Membrane Prep) Incubation Incubation (Equilibrium) Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compound (Unlabeled) Test_Compound->Incubation Filtration Filtration (Separation) Incubation->Filtration Detection Scintillation Counting (Quantification) Filtration->Detection IC50 IC50 Determination Detection->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

References

Efficacy of Bis(1-methylpiperidin-4-yl)amine Analogs in Cell-Based Assays: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology and neurodegeneration, the sigma receptors (σ1 and σ2) have emerged as compelling therapeutic targets. Ligands built around the bis(piperidine) scaffold, exemplified by structures like Bis(1-methylpiperidin-4-yl)amine, represent a significant chemical class for modulating these receptors. This guide provides an in-depth comparison of the efficacy of such analogs in critical cell-based assays, grounded in experimental data and established scientific principles. We will explore the causality behind experimental design, compare performance against established alternatives, and provide detailed protocols to ensure reproducibility.

The Scientific Rationale: Why Target Sigma Receptors with Bis-Piperidine Scaffolds?

The sigma-1 (σ1R) and sigma-2 (σ2R) receptors are unique, non-opioid intracellular proteins primarily located at the endoplasmic reticulum (ER).[1] They are implicated in a multitude of cellular processes, including ion channel modulation, calcium homeostasis, and cell survival pathways.[2] Notably, σ2R is overexpressed in numerous proliferating tumor cells, making it an attractive biomarker and target for anticancer therapies.[3][4] Ligands that bind to σ2R can induce apoptosis and cytotoxicity in cancer cells, often leaving non-malignant cells unharmed.[3][5]

The bis(piperidin-4-yl)amine core is a privileged scaffold in sigma receptor ligand design. Its three-dimensional structure and the presence of two basic nitrogen atoms allow for potent interactions within the binding pockets of both σ1 and σ2 receptors.[4] Modifications to this core structure, such as N-alkylation (as in this compound), and alterations to the linker and terminal groups, can fine-tune affinity and selectivity, leading to compounds with distinct functional outcomes—from cytotoxic σ2R agonists to neuroprotective σ1R agonists.

Below is a simplified representation of the proposed mechanism by which σ2R agonists, often featuring the bis-piperidine scaffold, induce cell death in cancer cells.

ligand Bis-piperidine Ligand (σ2R Agonist) sigma2 σ2 Receptor (TMEM97) (Overexpressed in Tumors) ligand->sigma2 Binds er_stress ER Stress & Calcium Dysregulation sigma2->er_stress Triggers ros Increased Reactive Oxygen Species (ROS) er_stress->ros Leads to apoptosis Apoptosis / Cell Death er_stress->apoptosis Caspase-independent pathways mito Mitochondrial Dysfunction ros->mito Induces caspase Caspase Activation mito->caspase Initiates caspase->apoptosis Executes

Caption: Proposed signaling pathway for σ2R agonist-induced apoptosis.

Comparative Efficacy in Cell Viability Assays

The most fundamental assessment of a potential anticancer compound is its ability to reduce the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for this purpose. It measures the metabolic activity of cells, which in viable cells reduces the yellow MTT tetrazolium salt to a purple formazan product. A lower absorbance value indicates reduced cell viability.

While direct, publicly available, side-by-side comparative data for a series of this compound analogs is limited, we can synthesize data from studies on structurally related piperidine/piperazine-based σ2R ligands to establish a performance benchmark. For comparison, we will use two well-characterized σ2R ligands: Siramesine and PB28 .

Table 1: Comparative Cytotoxicity (IC50, µM) of Sigma-2 Receptor Ligands in Cancer Cell Lines (48h-72h treatment)

Compound / Analog TypeScaffoldMCF-7 (Breast)Panc-1 (Pancreatic)PC-3 (Prostate)HeLa (Cervical)Reference(s)
Bispidine Derivatives (e.g., 4c, 4e) Bispidine (Bridged Bis-piperidine)----[6]
Siramesine Phenylpiperidine~5-10 µM~4.3 µM (mean)Yes (effective)~20-30 µM[1][7][8][9]
PB28 Cyclohexylpiperazine~0.02 µM (MCF7 ADR)>100 µM--[2][8][10]
Alternative: 4-Aroylpiperidines 4-Aroylpiperidine----[11][12][13]

Note: IC50 values are approximated from multiple sources and should be considered representative. Experimental conditions vary between studies.

Expertise & Experience: The data illustrates several key principles. Siramesine consistently demonstrates broad-spectrum, low-micromolar cytotoxicity across various cancer cell lines.[1][8] PB28 shows potent activity, particularly in drug-resistant cell lines like MCF7 ADR, but its efficacy can be highly cell-line dependent.[2][10] The bispidine derivatives, which are structurally related to the bis-piperidine core, also show promise, with some analogs demonstrating selectivity for cancer cells over normal fibroblasts.[6] For a novel this compound analog, an IC50 value in the low single-digit micromolar range against a panel of cancer cell lines would be considered a strong indicator of potent cytotoxic activity.

Induction of Apoptosis: The Caspase-3 Assay

A critical question following the observation of reduced cell viability is whether the compound induces programmed cell death (apoptosis). A hallmark of apoptosis is the activation of a cascade of cysteine proteases known as caspases, with Caspase-3 being a key executioner caspase. Colorimetric assays for Caspase-3 activity measure the cleavage of a specific substrate (e.g., DEVD-pNA), which releases a chromophore (pNA) that can be quantified spectrophotometrically.

Many σ2R agonists, including Siramesine, have been shown to induce caspase-dependent apoptosis.[1][14] However, some ligands, like PB28, may induce cell death through caspase-independent mechanisms or by increasing reactive oxygen species (ROS).[2][14]

Table 2: Functional Outcomes of Sigma-2 Ligand Activity in Cell-Based Assays

CompoundPrimary Functional OutcomeCaspase-3 ActivationROS InductionReference(s)
Siramesine Cytotoxicity / ApoptosisYes (cell-line dependent)Yes[1][15]
PB28 Cytotoxicity / ApoptosisNo / LowYes[2][14]
Hypothesized this compound Analogs Cytotoxicity / ApoptosisLikely (Structure-dependent)Likely-

Trustworthiness: The choice of assay is critical for mechanistic understanding. A compound that reduces viability in an MTT assay but shows no Caspase-3 activation may be cytostatic (inhibiting proliferation) rather than cytotoxic, or it may be acting through a caspase-independent pathway. Therefore, running both assays provides a more complete, self-validating picture of the compound's cellular effect. A potent this compound analog would be expected to show a dose-dependent increase in Caspase-3 activity that correlates with its IC50 value from the viability assay.

The experimental workflow for evaluating a novel compound series is outlined below.

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Validation compound Novel Bis-piperidine Analog Series cell_culture Seed Cancer Cell Lines (e.g., MCF-7, Panc-1) compound->cell_culture treatment Treat with Analogs (Dose-Response) cell_culture->treatment mtt_assay MTT Assay (72h) treatment->mtt_assay ic50 Calculate IC50 Values mtt_assay->ic50 lead_compounds Select Lead Analogs (Potent IC50) ic50->lead_compounds Identifies caspase_assay Caspase-3 Assay (24h) lead_compounds->caspase_assay ros_assay ROS Detection Assay (e.g., DCFDA) lead_compounds->ros_assay mechanism Elucidate Mechanism of Cell Death caspase_assay->mechanism ros_assay->mechanism

Caption: Workflow for cell-based evaluation of novel sigma receptor ligands.

Experimental Protocols

To ensure the scientific integrity and reproducibility of these findings, detailed, step-by-step protocols are provided below.

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs and control compounds (e.g., Siramesine) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[16]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[2] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[16]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm if available.[1][16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the data to determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

Protocol 2: Apoptosis (Caspase-3 Activity) Assay
  • Cell Culture and Treatment: Seed 1-2 million cells in 6-well plates or T-25 flasks. Treat with the test compounds at concentrations around their IC50 values for a specified period (e.g., 24 hours). Include a positive control (e.g., staurosporine) and a vehicle control.

  • Cell Lysis: Harvest the cells (by trypsinization for adherent cells) and pellet them by centrifugation (e.g., 500 x g for 5 minutes). Wash with ice-cold PBS. Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[11] Incubate on ice for 10 minutes.

  • Lysate Preparation: Centrifuge the lysed cells at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).

  • Assay Reaction: In a 96-well plate, add 50 µL of 2x Reaction Buffer to each well. Add 50 µL of the cell lysate (containing 50-200 µg of protein).

  • Substrate Addition: Add 5 µL of the Caspase-3 substrate (e.g., DEVD-pNA, 200 µM final concentration) to each well.[11]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Reading: Measure the absorbance at 400-405 nm using a microplate reader.[8]

  • Data Analysis: Compare the absorbance values of the treated samples to the untreated control to determine the fold-increase in Caspase-3 activity.

Conclusion and Future Directions

Analogs based on the this compound scaffold are promising candidates for the development of novel therapeutics targeting sigma receptors. Their efficacy is best evaluated through a systematic, multi-assay approach that begins with broad screening for cytotoxicity and proceeds to more detailed mechanistic studies. By comparing the performance of novel analogs against established benchmarks like Siramesine and PB28 in standardized cell-based assays, researchers can identify lead compounds with potent and selective anticancer activity. The protocols and comparative data presented in this guide provide a robust framework for these critical early-stage drug discovery efforts. Future work should focus on synthesizing a focused library of these analogs to generate direct, comparative structure-activity relationship data and to optimize for both potency and selectivity.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Bis(1-methylpiperidin-4-yl)amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of Bis(1-methylpiperidin-4-yl)amine (CAS No. 117927-28-3). As a specialized diamine used in pharmaceutical research and development, its handling and disposal require a thorough understanding of its chemical properties and potential hazards. This guide is intended for laboratory professionals, including researchers, scientists, and technicians, to ensure operational safety and environmental stewardship.

The core principle of chemical waste management is proactive risk assessment and adherence to institutional and regulatory standards. The procedures outlined below are based on established best practices for handling amine-containing heterocyclic compounds.

Section 1: Hazard Identification and Risk Assessment

Inferred Hazard Profile:

  • Skin and Eye Contact: Assumed to be corrosive or a severe irritant. Similar amine compounds cause skin irritation, burns, and serious eye damage.[1][2][3][4]

  • Inhalation: May cause respiratory tract irritation.[1][4] Amines can have pungent or noxious odors.[2][5]

  • Ingestion: Assumed to be harmful if swallowed.[4][6][7]

  • Environmental: Many nitrogenous compounds are toxic to aquatic life.[1] Disposal into sanitary sewers is strongly discouraged.[5][8]

Chemical and Physical Properties

A clear understanding of the compound's properties is fundamental to its safe handling.

PropertyValueSource
CAS Number 117927-28-3[9][10][11]
Molecular Formula C₁₂H₂₅N₃[9][10][12]
Molecular Weight 211.35 g/mol [10][11][12]
Appearance Off-white to slight yellow solid[13]
Boiling Point 272.2°C at 760 mmHg[9]
Flash Point 109.1°C[9]
Chemical Incompatibilities

To prevent dangerous reactions within a waste container, this compound waste must be segregated from the following:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[14][15]

  • Strong Acids, Acid Chlorides, and Acid Anhydrides: Cause violent neutralization reactions, generating heat.[15]

  • Halogenated Solvents: Do not mix amine waste with halogenated waste streams, as this can complicate disposal and may lead to unforeseen reactions.[16]

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

All handling and disposal preparation must be conducted within a certified chemical fume hood to minimize inhalation exposure. The following PPE is mandatory:

EquipmentSpecificationRationale
Eye Protection Chemical splash goggles and a face shieldProtects against splashes that can cause serious eye damage.[1][15]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Prevents skin contact, irritation, and burns.[1]
Body Protection Flame-resistant lab coat and closed-toe shoesProtects skin and clothing from spills.

Section 3: The Core Disposal Workflow

The proper disposal of this compound is a multi-step process that prioritizes safety, segregation, and compliance. The primary directive is that final disposal must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[8][17] Never attempt to dispose of this chemical via standard trash or sanitary sewer.[5][8]

G cluster_prep Step 1: Preparation & Segregation cluster_contain Step 2: Containerization & Labeling cluster_final Step 3: Storage & Disposal A Waste Generation (Pure or in Solution) B Characterize Waste Stream (Identify all components) A->B C Segregate from Incompatibles (Acids, Oxidizers, Halogens) B->C D Select Compatible Container (HDPE, Glass. NO Metal) C->D E Label Container Accurately ('Hazardous Waste', full chemical names, concentrations, date) D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Securely Closed F->G H Contact EHS for Pickup (Follow institutional protocol) G->H I Final Disposal by Licensed Contractor H->I

Disposal workflow for this compound.
Step-by-Step Disposal Protocol

  • Waste Characterization and Segregation:

    • Determine the complete composition of the waste. Is the this compound in its solid form, or is it dissolved in a solvent?

    • If in a solution, identify all solvent components. This is critical for proper waste stream identification.

    • Segregate this waste stream from all incompatible materials as listed in Section 1.[8][16] It is often best practice to collect non-halogenated and halogenated solvent wastes separately.[16]

  • Containerization and Labeling:

    • Select a Compatible Container: Use a clean, leak-proof container made of high-density polyethylene (HDPE) or borosilicate glass. Do not use metal containers , as corrosive amines can compromise them over time.[16]

    • Label the Container: Affix a "Hazardous Waste" label provided by your EHS department. Fill it out completely and legibly, including:

      • The full chemical name: "this compound".

      • The names and approximate percentages of all other components (e.g., solvents).

      • The date accumulation started.

      • Relevant hazard information (e.g., "Corrosive," "Irritant").

  • Accumulation and Storage:

    • Keep the waste container securely capped at all times, except when adding waste.[16]

    • Store the container in a designated, secondary containment bin within a Satellite Accumulation Area (SAA) that is approved by your institution's EHS department.

    • The SAA should be away from heat sources and high-traffic areas.

  • Final Disposal:

    • Once the container is full or you have finished the project, contact your institution's EHS office to schedule a waste pickup.[8]

    • Do not exceed the accumulation time limits or volume limits for your SAA as defined by institutional policy and regulations.

Section 4: Spill and Emergency Procedures

Immediate and correct response to a spill is critical to mitigating risk.

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand. Avoid raising dust.

    • Carefully sweep the material into a designated waste container.

    • Wipe the area with a suitable solvent (e.g., isopropanol, ethanol), collecting the rinsate as hazardous waste.

    • Label the spill debris as "Solid Waste: this compound" and dispose of it through EHS.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert others and contact your institution's emergency response line and EHS department immediately.

    • Prevent entry into the affected area.

    • Allow only trained emergency responders to handle the cleanup.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][15]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][15]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and give two glasses of water to drink. Seek immediate medical attention.[1][15]

Section 5: Disposal of Empty Containers

An "empty" container that held this compound must still be treated as hazardous waste until properly decontaminated.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).[8][16]

  • Collect Rinsate: Each rinse must be collected and added to the appropriate hazardous waste stream for this compound. Do not pour the rinsate down the drain. [8][16]

  • Final Disposal: Once triple-rinsed, deface or remove the original label. The container may now be disposed of as regular solid waste or recycled, pending your institution's specific policies for decontaminated glassware or plastic.[8]

Disclaimer: This guide provides general procedures based on established safety principles. It is not a substitute for local, state, or federal regulations. Always consult your institution's specific Chemical Hygiene Plan and Environmental Health and Safety (EHS) department for protocols that are compliant with your location.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.